Product packaging for 4-Iodophenyl isothiocyanate(Cat. No.:CAS No. 2059-76-9)

4-Iodophenyl isothiocyanate

Cat. No.: B1222499
CAS No.: 2059-76-9
M. Wt: 261.08 g/mol
InChI Key: SNLGBRZZFRSXHA-UHFFFAOYSA-N
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Description

4-Iodophenyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H4INS and its molecular weight is 261.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129262. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4INS B1222499 4-Iodophenyl isothiocyanate CAS No. 2059-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGBRZZFRSXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174601
Record name 4-Iodophenylisothiocyanate
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Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059-76-9
Record name 4-Iodophenylisothiocyanate
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Record name 2059-76-9
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Record name 4-Iodophenylisothiocyanate
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Record name 4-IODOPHENYL ISOTHIOCYANATE
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Record name 4-IODOPHENYLISOTHIOCYANATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Iodophenyl isothiocyanate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodophenyl Isothiocyanate: Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This compound (4-IPITC) is a versatile building block with significant potential in pharmaceutical synthesis and has demonstrated noteworthy biological activities. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and safety protocols, supported by experimental methodologies and visual diagrams to facilitate understanding.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound containing both an iodine atom and an isothiocyanate functional group. These features contribute to its unique reactivity and utility in organic synthesis.

PropertyValueReference(s)
Molecular Formula C₇H₄INS[1][2][3]
Molecular Weight 261.08 g/mol [1][4][5]
IUPAC Name 1-iodo-4-isothiocyanatobenzene[1][2][5]
CAS Number 2059-76-9[1][2][3][4]
Appearance White to cream to yellow to red to brown crystals, powder, or fused solid[2]
Melting Point 72.0 - 82.0 °C[2]
Boiling Point (calc.) 630.31 K[4]
Water Solubility (calc.) log₁₀WS = -3.54[4]
Octanol/Water Partition Coefficient (calc.) logPₒ/w = 3.026[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic TechniqueData SummaryReference(s)
¹³C NMR Spectral data is available in public databases.[1]
Mass Spectrometry (GC-MS) NIST Number: 134944; Molecular Ion (M⁺): 261; Base Peak: 134[1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum is available.[1][3][6]

Reactivity, Stability, and Handling

The reactivity of 4-IPITC is primarily dictated by the isothiocyanate group, which is susceptible to nucleophilic attack.[7] The presence of an iodine atom on the phenyl ring provides a site for various cross-coupling reactions, further enhancing its synthetic utility.[7]

Stability and Storage: this compound is stable under standard ambient conditions. It should be stored in a tightly closed container in a well-ventilated area, protected from heat and moisture.[8]

Hazardous Decomposition: Upon combustion, it may produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen iodide.[8]

Safety Precautions: This compound is classified as hazardous. It can cause severe skin burns and eye damage, skin and eye irritation, and may cause respiratory irritation.[1][5] It is harmful if swallowed, in contact with skin, or if inhaled.[5]

Recommended Handling Procedures:

  • Always work in a well-ventilated area or under a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.[8]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

Synthesis of this compound

A common route for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Iodoaniline 4-Iodoaniline Dithiocarbamate_Salt Dithiocarbamate Salt 4-Iodoaniline->Dithiocarbamate_Salt + CS₂ / Base CS2 Carbon Disulfide (CS₂) 4-IPITC This compound Dithiocarbamate_Salt->4-IPITC Decomposition (e.g., with a heavy metal salt or phosgene equivalent)

Caption: General synthesis workflow for this compound.

Applications in Drug Development and Neuroscience

Recent studies have highlighted the potential of 4-IPITC as a neuroprotective agent.[9]

Neuroprotective Effects:

  • In Vitro Studies: 4-IPITC has been shown to protect primary cortical neurons from various insults, including excessive glutamate exposure, oxygen-glucose deprivation, and oxidative stress.[9] It also demonstrated neurotrophic properties by promoting neurite outgrowth.[9]

  • In Vivo Models: In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, 4-IPITC delayed the onset of the disease and reduced its overall severity.[9] It also showed promise in a mouse model of Parkinson's disease by mitigating the toxic effects of MPTP.[9]

G Neurotoxic_Insults Neurotoxic Insults (e.g., Glutamate, Oxidative Stress) Cellular_Stress Increased Cellular Stress Neurotoxic_Insults->Cellular_Stress Neuronal_Cell_Death Neuronal Cell Death Cellular_Stress->Neuronal_Cell_Death 4-IPITC This compound 4-IPITC->Cellular_Stress Inhibits/Mitigates 4-IPITC->Neuronal_Cell_Death Protects Against

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

General Protocol for the Synthesis of a Thiourea Derivative from this compound:

This protocol describes a general method for the reaction of 4-IPITC with a primary amine to form the corresponding N,N'-disubstituted thiourea, a common reaction for isothiocyanates.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent in a round-bottom flask.

  • To this stirring solution, add 1 to 1.1 equivalents of the primary amine dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.

  • Upon completion, the thiourea product, which is often a solid, may precipitate from the solution.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • The purity and identity of the resulting thiourea can be confirmed by melting point determination, NMR, and IR spectroscopy.

G Start Start Dissolve_4IPITC 1. Dissolve 4-IPITC in solvent Start->Dissolve_4IPITC Add_Amine 2. Add primary amine dropwise Dissolve_4IPITC->Add_Amine Stir_Reaction 3. Stir at room temperature Add_Amine->Stir_Reaction Monitor_TLC 4. Monitor by TLC Stir_Reaction->Monitor_TLC Precipitate_Formation 5. Product precipitates Monitor_TLC->Precipitate_Formation Reaction Complete Filter_Solid 6. Collect solid by vacuum filtration Precipitate_Formation->Filter_Solid Wash_Solid 7. Wash with cold solvent Filter_Solid->Wash_Solid Dry_Product 8. Dry under vacuum Wash_Solid->Dry_Product Characterize 9. Characterize product (MP, NMR, IR) Dry_Product->Characterize End End Characterize->End

Caption: Experimental workflow for thiourea synthesis from 4-IPITC.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodophenyl Isothiocyanate (CAS 2059-76-9)

Introduction

This compound (4-IPITC), identified by CAS number 2059-76-9, is a specialized chemical intermediate with significant applications in pharmaceutical synthesis, biochemistry, and molecular biology.[1] Its unique structure, featuring a reactive isothiocyanate group and an iodinated aromatic ring, makes it a versatile tool for researchers. The isothiocyanate moiety (-N=C=S) readily participates in nucleophilic addition reactions, while the iodine atom allows for various coupling reactions, providing a dual functionality essential for the construction of complex molecules. This guide provides a comprehensive overview of its properties, safety, applications, and relevant experimental methodologies.

Physicochemical Properties

This compound is an off-white solid at room temperature.[2] Its key chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 2059-76-9[1][2][3]
Molecular Formula C₇H₄INS[1][3][4]
Molecular Weight 261.08 g/mol [1][3][4]
Appearance Off-white to light yellow powder or crystals[2][5]
Melting Point 76 - 78 °C / 168.8 - 172.4 °F[2]
IUPAC Name 1-iodo-4-isothiocyanatobenzene[1][4]
Synonyms 4-IPITC, p-iodophenyl-isothiocyanate, 1-isothiocyanato-4-iodobenzene[1][5]
logPoct/wat 3.026[3]
Water Solubility (log) -3.54 (mol/L)[3]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should always be used.[2]

Hazard ClassificationGHS StatementsPrecautionary Measures
Acute Toxicity H301/H331: Toxic if swallowed or inhaled.[5] Harmful if swallowed, in contact with skin or if inhaled.[2]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5] P261: Avoid breathing dust.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1][6] H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P303+P361+P353: IF ON SKIN: Rinse skin with water.[5]
Eye Damage/Irritation H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P285: In case of inadequate ventilation wear respiratory protection.
Target Organ Toxicity H335: May cause respiratory irritation.[1][5]P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove person to fresh air.
Storage Store in a dry, cool, and well-ventilated place under an inert atmosphere.[2] Keep container tightly closed. Protect from sunlight.[2]-
Disposal Dispose of contents/container to an approved waste disposal plant.[2][5]P501: Dispose of contents/ container to an approved waste disposal plant.[5]

Reactivity and Mechanism of Action

The chemical utility of 4-IPITC stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by primary and secondary amines, thiols, and hydroxyl groups. The most common reaction involves amines, leading to the formation of stable thiourea derivatives.

G cluster_main Reactivity of this compound reagent This compound (I-C₆H₄-N=C=S) product Thiourea Derivative (I-C₆H₄-NH-C(=S)-NH-R) reagent->product Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product G cluster_workflow General Synthesis Workflow for 4-IPITC start Start: 4-Iodoaniline (Primary Amine) step1 React with Carbon Disulfide (CS₂) and a base (e.g., Triethylamine) start->step1 intermediate In situ formation of Dithiocarbamate Salt Intermediate step1->intermediate step2 Decomposition of Salt (e.g., using Tosyl Chloride) intermediate->step2 product Final Product: This compound step2->product G cluster_assay Neuroprotection Assay Workflow start Culture Primary Cortical Neurons treatment Pre-treat with varying concentrations of 4-IPITC start->treatment insult Induce Neurotoxicity (e.g., Glutamate, H₂O₂, OGD) treatment->insult incubation Incubate for defined period insult->incubation assessment Assess Neuronal Viability (e.g., LDH assay, MTT assay) incubation->assessment result Compare viability of treated cells vs. untreated controls assessment->result

References

An In-Depth Technical Guide to the Synthesis of 4-Iodophenyl Isothiocyanate from 4-Iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodophenyl isothiocyanate from 4-iodoaniline, a key building block in the development of various pharmaceutical compounds. This document details established synthetic methodologies, providing in-depth experimental protocols and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable chemical intermediate characterized by the presence of a highly reactive isothiocyanate group and an iodine atom on the phenyl ring. This unique combination of functional groups makes it a versatile reagent for introducing the 4-iodophenyl moiety into more complex molecular architectures, particularly in the synthesis of bioactive molecules and imaging agents. Its applications span various therapeutic areas, leveraging the dual functionality for subsequent chemical modifications such as nucleophilic additions and cross-coupling reactions.

Synthetic Routes

The conversion of 4-iodoaniline to this compound is most commonly achieved through one of three primary synthetic pathways. These methods, while all effective, offer different advantages concerning reagent toxicity, reaction conditions, and scalability. The selection of a particular method will depend on the specific requirements of the laboratory and the desired scale of the synthesis.

The primary synthetic strategies include:

  • The Thiophosgene Method: A classic and often high-yielding approach.

  • The Carbon Disulfide Method: A two-step process involving the formation of a dithiocarbamate intermediate followed by desulfurization.

  • The Di-tert-butyl Dicarbonate (Boc₂O) Method: A milder alternative for the desulfurization of the dithiocarbamate intermediate.

This guide will provide a detailed examination of each of these synthetic routes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₇H₄INS[1]
Molecular Weight 261.08 g/mol [1][2]
Melting Point 72.0-82.0 °C
Appearance White to cream to yellow to red to brown crystals or powder[3]
Purity (GC) ≥96.0%[3]

Spectroscopic Data:

SpectroscopyDataReference
¹³C NMR Spectrum available[1]
Mass Spec (GC-MS) Spectrum available[1][4]
Infrared (IR) Spectrum available[4][5]

Reaction Mechanisms and Pathways

The synthesis of this compound from 4-iodoaniline, particularly via the carbon disulfide route, proceeds through a dithiocarbamate intermediate. The general mechanism is outlined below.

Reaction_Mechanism cluster_step1 Step 1: Formation of Dithiocarbamate Salt cluster_step2 Step 2: Desulfurization 4-Iodoaniline 4-Iodoaniline Dithiocarbamate_Salt Dithiocarbamate Salt Intermediate 4-Iodoaniline->Dithiocarbamate_Salt + CS₂ + Base CS2 Carbon Disulfide (CS₂) Base Base 4-Iodophenyl_Isothiocyanate This compound Dithiocarbamate_Salt->4-Iodophenyl_Isothiocyanate + Desulfurizing Agent Desulfurizing_Agent Desulfurizing Agent (e.g., Tosyl Chloride)

Caption: General reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the three primary synthetic methods.

Method 1: The Thiophosgene Method

This method is known for its efficiency but requires stringent safety precautions due to the high toxicity of thiophosgene.

Materials:

  • 4-Iodoaniline

  • Thiophosgene (CSCl₂)

  • A suitable base (e.g., triethylamine or sodium carbonate)

  • An inert solvent (e.g., dichloromethane or chloroform)

  • Hydrochloric acid (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 4-iodoaniline in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: The Carbon Disulfide Method with Tosyl Chloride

This is a safer alternative to the thiophosgene method and proceeds in two steps.[6][7][8]

Materials:

  • 4-Iodoaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Tosyl chloride (TsCl)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-iodoaniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.

  • Cool the reaction mixture again in an ice bath and add a solution of tosyl chloride in the anhydrous solvent dropwise.

  • Stir the reaction at room temperature for 30 minutes to several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Method 3: The Di-tert-butyl Dicarbonate (Boc₂O) Method

This method offers a mild and efficient route for the synthesis of isothiocyanates.

Materials:

  • 4-Iodoaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A catalytic amount of 4-dimethylaminopyridine (DMAP) (optional)

  • Anhydrous solvent (e.g., ethanol, dichloromethane, or THF)

Procedure:

  • To a solution of 4-iodoaniline in the anhydrous solvent, add triethylamine.

  • Add carbon disulfide and stir the mixture at room temperature to form the dithiocarbamate salt.

  • Add di-tert-butyl dicarbonate (and DMAP if used) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by the evolution of gas (CO₂ and COS) and by TLC.

  • Once the reaction is complete, the workup is often straightforward. The byproducts are volatile, so concentrating the reaction mixture under reduced pressure may be sufficient to yield the crude product.

  • Further purification, if necessary, can be achieved by column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Start Start: 4-Iodoaniline Reaction Reaction with Thiocarbonyl Source (Thiophosgene or CS₂) Start->Reaction Intermediate Formation of Dithiocarbamate (if using CS₂) Reaction->Intermediate CS₂ route Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Thiophosgene route Desulfurization Desulfurization (e.g., with Tosyl Chloride or Boc₂O) Intermediate->Desulfurization Desulfurization->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Thiophosgene is highly toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Carbon disulfide is highly flammable and toxic. It should be handled in a fume hood away from ignition sources.

  • Tosyl chloride is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Di-tert-butyl dicarbonate can decompose upon heating, releasing carbon dioxide. Reactions should be performed in a well-ventilated area.

  • Standard laboratory safety practices should be followed at all times, including the use of appropriate PPE.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific reaction optimizations.

References

A Comprehensive Technical Guide to the Reactivity of 4-Iodophenyl Isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of 4-iodophenyl isothiocyanate with primary amines. This reaction is fundamental in various scientific and pharmaceutical applications, including bioconjugation, drug design, and the synthesis of novel chemical entities. This document outlines the core reaction mechanism, influencing factors, experimental considerations, and key applications, presenting quantitative data and detailed protocols for practical use.

Core Reaction Mechanism and Principles

The fundamental reaction between this compound and a primary amine is a nucleophilic addition, resulting in the formation of a stable N,N'-disubstituted thiourea. The isothiocyanate group (-N=C=S) features an electrophilic central carbon atom, which is susceptible to attack by the nucleophilic primary amine.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate group.

  • Intermediate Formation: This attack forms a transient, zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the amine nitrogen to the sulfur atom, leading to the final thiourea product.

This reaction is highly efficient and typically proceeds with high yields under appropriate conditions.

Factors Influencing Reactivity

The rate and success of the reaction between this compound and primary amines are governed by several key factors. Understanding these factors is crucial for optimizing reaction conditions and achieving desired outcomes.

Table 1: Summary of Factors Affecting the Reactivity of this compound with Primary Amines

FactorInfluence on ReactivityRationale
Nature of the Amine Aliphatic amines are generally more reactive than aromatic amines.[1][2]Aliphatic amines are more basic and their lone pair of electrons is more available for nucleophilic attack. Aromatic amines have their lone pair delocalized into the aromatic ring, reducing their nucleophilicity.
Steric Hindrance Increased steric bulk on the amine or near the isothiocyanate group can decrease the reaction rate.Steric hindrance can impede the approach of the nucleophilic amine to the electrophilic carbon of the isothiocyanate.
Electronic Effects Electron-withdrawing groups on the primary amine decrease its reactivity, while electron-donating groups increase it. The iodine atom on the phenyl ring of this compound, being an electron-withdrawing group, slightly increases the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate.[3]Electron-withdrawing groups reduce the electron density on the amine nitrogen, making it less nucleophilic. Conversely, electron-donating groups increase the nucleophilicity. For the isothiocyanate, electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack.[3]
pH of the Reaction Medium The reaction is highly pH-dependent. A pH range of 9-11 is generally optimal for the reaction with primary amines.[4]At lower pH, the primary amine is protonated, reducing its nucleophilicity. At very high pH, the isothiocyanate can be susceptible to hydrolysis. The optimal pH ensures a sufficient concentration of the deprotonated, nucleophilic amine while minimizing side reactions.[1][4] It's also important to avoid buffers containing free amines like Tris or glycine.[1]
Solvent The choice of solvent can influence reaction rates. Polar aprotic solvents are often suitable.Solvents that can solvate the reactants and stabilize the transition state can facilitate the reaction.
Temperature Higher temperatures generally increase the reaction rate.As with most chemical reactions, increased thermal energy provides the necessary activation energy for the reaction to proceed faster. However, excessive heat can lead to degradation of reactants or products.

Experimental Protocols

General Protocol for the Synthesis of a Thiourea from this compound and a Primary Amine

This protocol provides a general method for the synthesis of a thiourea derivative. The specific conditions may need to be optimized for different primary amines.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

  • Stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the primary amine in the chosen anhydrous solvent.

  • Addition of Isothiocyanate: While stirring the amine solution, add a solution of 1.0 equivalent of this compound in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired thiourea derivative.[5]

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Protocol for Kinetic Analysis using Stopped-Flow Spectrophotometry

This method is suitable for measuring the rapid kinetics of the reaction between this compound and a primary amine.[3]

Principle: The formation of the thiourea product can be monitored by observing the change in absorbance of the reaction mixture over time at a specific wavelength. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.[3]

Equipment:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Thermostatted cell holder

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the primary amine in a suitable buffer at the desired pH. The concentrations should be chosen so that the reaction goes to completion within the timeframe of the stopped-flow experiment.

  • Instrument Setup: Set the wavelength of the spectrophotometer to a value where the product has a significant absorbance, and the reactants have minimal absorbance. Equilibrate the instrument and the reactant solutions to the desired temperature.

  • Data Acquisition: Rapidly mix equal volumes of the this compound and primary amine solutions in the stopped-flow apparatus. Record the change in absorbance as a function of time.

  • Data Analysis: Analyze the resulting kinetic trace by fitting it to an appropriate rate equation (e.g., pseudo-first-order or second-order) to determine the observed rate constant (k_obs).

  • Determination of Second-Order Rate Constant: Repeat the experiment with varying concentrations of the amine (while keeping the isothiocyanate concentration constant and in excess) to determine the second-order rate constant (k) from the slope of a plot of k_obs versus the amine concentration.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_attack Nucleophilic Attack cluster_intermediate Intermediate cluster_transfer Proton Transfer cluster_product Product R_NH2 R-NH₂ (Primary Amine) Attack_Label ITC I-Ph-N=C=S (this compound) Intermediate I-Ph-N⁻-C(=S)-N⁺H₂-R Attack_Label->Intermediate Nucleophilic Attack Transfer_Label Thiourea I-Ph-NH-C(=S)-NH-R (Thiourea) Transfer_Label->Thiourea Proton Transfer

Caption: General reaction mechanism of this compound with a primary amine.

Experimental_Workflow Start Start: Reactant Preparation (Amine and Isothiocyanate Solutions) Mixing Reaction Initiation: Dropwise addition of isothiocyanate to amine solution Start->Mixing Monitoring Reaction Monitoring (TLC/HPLC) Mixing->Monitoring Workup Work-up: Solvent removal Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: (NMR, MS, etc.) Purification->Characterization End End: Purified Thiourea Characterization->End

Caption: A typical experimental workflow for thiourea synthesis.

Applications in Research and Drug Development

The reaction of this compound with primary amines is a cornerstone of various advanced applications:

  • Bioconjugation: Isothiocyanates are widely used as amine-reactive crosslinkers to label proteins, antibodies, and other biomolecules.[1] The resulting thiourea linkage is stable, making it suitable for creating fluorescently labeled probes, antibody-drug conjugates (ADCs), and other diagnostic and therapeutic agents. The presence of the iodine atom in this compound allows for the introduction of a radiolabel (e.g., ¹²⁵I or ¹³¹I) for applications in radioimmunoassays and targeted radiotherapy.[6][7]

  • Drug Discovery and Development: Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The synthesis of novel thioureas from this compound allows for the exploration of new chemical space in the search for potent and selective drug candidates. The iodo-substituent provides a handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

  • Chemical Biology: this compound can be used as a chemical probe to study biological systems. Its ability to react with primary amines on proteins can be exploited to identify and characterize protein-protein interactions or to map the active sites of enzymes. Furthermore, some isothiocyanates have been investigated for their neuroprotective properties.[8]

Conclusion

The reaction of this compound with primary amines is a robust and versatile chemical transformation with significant implications for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism and the factors that influence its kinetics is essential for the successful design and execution of experiments. The protocols and data presented in this guide provide a solid foundation for the application of this important reaction in the synthesis of novel compounds and the development of innovative solutions in medicine and biology.

References

The Neuroprotective Potential of 4-Iodophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenyl isothiocyanate (4-IPITC) is a synthetic isothiocyanate that has emerged as a compound of interest for its neuroprotective properties. Isothiocyanates, a class of compounds found in cruciferous vegetables, are known for their chemopreventive and neuroprotective effects.[1] This technical guide provides an in-depth overview of the current research on the neuroprotective effects of 4-IPITC, with a focus on its efficacy in various models of neurodegeneration, the experimental protocols used to evaluate its effects, and the potential signaling pathways involved in its mechanism of action.

Core Neuroprotective Effects of this compound

Research has demonstrated that 4-IPITC exhibits robust neuroprotective and neurotrophic properties across a range of in vitro and in vivo models of neurological damage and disease.[1]

In Vitro Evidence

In primary cortical neurons, 4-IPITC has been shown to successfully reduce cell death induced by several neurotoxic insults, including:

  • Excessive glutamate exposure: This models the excitotoxicity observed in conditions like stroke and traumatic brain injury.

  • Oxygen-glucose deprivation (OGD): This mimics the ischemic conditions of a stroke.

  • Oxidative stress: A common pathological factor in many neurodegenerative diseases.

  • 1-methyl-4-phenylpyridinium (MPP+): A neurotoxin used to model Parkinson's disease.[1]

Beyond its neuroprotective effects, 4-IPITC has also demonstrated neurotrophic properties in two independent neurite outgrowth assays, suggesting its potential to support neuronal growth and repair.[1]

In Vivo Evidence

The neuroprotective potential of 4-IPITC has been further substantiated in animal models of neurodegenerative diseases:

  • Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of this multiple sclerosis-like disease, oral administration of 4-IPITC at concentrations of 10, 20, and 40 mg/kg for 28 days significantly delayed the onset of the disease and decreased the cumulative EAE score.[1]

  • MPTP-induced Parkinson's Disease Model: In mice treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology, pretreatment with 4-IPITC (5 mg/kg, orally for one week) showed a potential to dampen the neurotoxicity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on 4-IPITC.

In Vitro Model Insult Key Findings
Primary Cortical NeuronsExcessive Glutamate Exposure4-IPITC reduces glutamate-induced cell death.[1]
Primary Cortical NeuronsOxygen-Glucose Deprivation4-IPITC mitigates neuronal death following ischemic-like conditions.[1]
Primary Cortical NeuronsOxidative Stress4-IPITC protects neurons from oxidative damage.[1]
Primary Cortical NeuronsMPP+4-IPITC attenuates the toxicity of the Parkinsonian neurotoxin MPP+.[1][2]
Neurite Outgrowth AssaysNot Applicable4-IPITC demonstrates neurotrophic properties, promoting neurite outgrowth.[1]
In Vivo Model Animal 4-IPITC Treatment Key Findings
Experimental Autoimmune Encephalomyelitis (EAE)Rat10, 20, and 40 mg/kg, orally for 28 daysSignificantly delayed disease onset and decreased the cumulative EAE score.[1]
MPTP-Induced Parkinson's DiseaseMouse5 mg/kg, orally for 1 week (pretreatment)Showed potential for dampening MPTP-induced neurotoxicity, assessed by nest building behavior, dopamine and metabolite levels, and tyrosine hydroxylase (TH) staining.[1]

Signaling Pathways in 4-IPITC-Mediated Neuroprotection

While the precise signaling pathways activated by 4-IPITC are still under investigation, the broader class of isothiocyanates is known to exert its neuroprotective effects through the modulation of several key cellular pathways. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway .[3][4]

Isothiocyanates are potent activators of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][5] By activating this pathway, isothiocyanates can bolster the cellular defense against oxidative stress, a key contributor to neurodegeneration.[3][4]

Other potential signaling pathways that may be modulated by isothiocyanates, and by extension 4-IPITC, include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: Isothiocyanates can inhibit the pro-inflammatory NF-κB pathway, thereby reducing neuroinflammation.[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Modulation of MAPK signaling by isothiocyanates can influence cellular processes like apoptosis and inflammation.[7]

Below are diagrams illustrating the general mechanism of isothiocyanate action and a hypothetical workflow for evaluating the neuroprotective effects of 4-IPITC.

G General Mechanism of Isothiocyanate (ITC) Neuroprotection ITC Isothiocyanate (e.g., 4-IPITC) Nrf2_activation Nrf2 Activation ITC->Nrf2_activation NFkB_inhibition NF-κB Inhibition ITC->NFkB_inhibition MAPK_modulation MAPK Pathway Modulation ITC->MAPK_modulation ARE_binding Nrf2 Translocation to Nucleus & ARE Binding Nrf2_activation->ARE_binding Cytoprotective_genes Increased Expression of Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE_binding->Cytoprotective_genes Neuroprotection Neuroprotection (Reduced Oxidative Stress, Inflammation, and Apoptosis) Cytoprotective_genes->Neuroprotection Inflammation_reduction Reduced Neuroinflammation NFkB_inhibition->Inflammation_reduction Apoptosis_regulation Regulation of Apoptosis MAPK_modulation->Apoptosis_regulation Inflammation_reduction->Neuroprotection Apoptosis_regulation->Neuroprotection

Caption: General signaling pathways modulated by isothiocyanates for neuroprotection.

G Experimental Workflow for Evaluating 4-IPITC Neuroprotection cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Neuron_culture Primary Cortical Neuron Culture Toxin_exposure Exposure to Neurotoxin (Glutamate, OGD, MPP+) Neuron_culture->Toxin_exposure IPITC_treatment Treatment with 4-IPITC Toxin_exposure->IPITC_treatment Viability_assay Cell Viability & Neuroprotection Assays IPITC_treatment->Viability_assay Disease_model Induction of Disease Model (EAE, MPTP) IPITC_admin Administration of 4-IPITC Disease_model->IPITC_admin Behavioral_assessment Behavioral & Clinical Assessment IPITC_admin->Behavioral_assessment Histological_analysis Post-mortem Histological & Biochemical Analysis Behavioral_assessment->Histological_analysis

Caption: A typical experimental workflow for assessing the neuroprotective effects of 4-IPITC.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-IPITC's neuroprotective effects, based on the study by Wellejus et al. (2012).[1]

In Vitro Neuroprotection Assays

1. Primary Cortical Neuron Culture:

  • Primary cortical neurons are isolated from embryonic day 18 Wistar rat fetuses.

  • Cortices are dissected, trypsinized, and mechanically dissociated into a single-cell suspension.

  • Cells are plated on poly-D-lysine-coated 96-well plates at a density of 5 x 10^4 cells per well.

  • Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Glutamate Excitotoxicity Assay:

  • On day in vitro (DIV) 7, primary cortical neurons are pre-incubated with various concentrations of 4-IPITC for 24 hours.

  • Following pre-incubation, neurons are exposed to 100 µM glutamate for 20 minutes.

  • After glutamate exposure, the medium is replaced with fresh medium containing the respective concentrations of 4-IPITC and incubated for another 24 hours.

  • Cell viability is assessed using the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.

3. Oxygen-Glucose Deprivation (OGD) Assay:

  • On DIV 7, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

  • The cells are then placed in a hypoxic chamber (1% O2, 5% CO2, 94% N2) at 37°C for 2 hours.

  • Following OGD, the medium is replaced with the original culture medium containing different concentrations of 4-IPITC, and the cells are returned to a normoxic incubator for 24 hours.

  • Neuronal viability is quantified using the LDH assay.

4. Oxidative Stress Assay:

  • On DIV 7, primary cortical neurons are treated with various concentrations of 4-IPITC for 24 hours.

  • Subsequently, the cells are exposed to 100 µM hydrogen peroxide (H2O2) for 30 minutes.

  • After H2O2 exposure, the medium is changed to fresh medium with 4-IPITC and incubated for an additional 24 hours.

  • Cell viability is determined by the LDH assay.

5. MPP+ Neurotoxicity Assay:

  • On DIV 7, primary cortical neurons are pre-treated with different concentrations of 4-IPITC for 24 hours.

  • The neurons are then exposed to 1 mM MPP+ for 48 hours in the continued presence of 4-IPITC.

  • Cell viability is measured using the LDH assay.

In Vivo Neuroprotection Models

1. Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Female Dark Agouti rats are immunized with an emulsion of guinea pig spinal cord homogenate in complete Freund's adjuvant.

  • From the day of immunization, rats are orally administered with 4-IPITC (10, 20, or 40 mg/kg) or vehicle daily for 28 days.

  • Animals are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5.

  • The day of disease onset and the cumulative EAE score are recorded and analyzed.

2. MPTP Mouse Model of Parkinson's Disease:

  • Male C57BL/6 mice are pretreated with 4-IPITC (5 mg/kg) or vehicle orally for one week.

  • On the eighth day, mice receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.

  • Nest building behavior is assessed at 1, 3, and 6 days after MPTP injection as a measure of motor and cognitive function.

  • On day 6 post-MPTP, mice are sacrificed, and striatal levels of dopamine and its metabolites are measured by HPLC.

  • The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified by immunohistochemistry.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective and neurotrophic effects in a variety of preclinical models of neurodegeneration. Its ability to mitigate neuronal cell death caused by excitotoxicity, ischemia, oxidative stress, and specific neurotoxins highlights its potential as a therapeutic candidate for a range of neurological disorders. The in vivo efficacy in models of multiple sclerosis and Parkinson's disease further strengthens its therapeutic promise.

Future research should focus on elucidating the specific molecular mechanisms underlying the neuroprotective actions of 4-IPITC. While the activation of the Nrf2/ARE pathway is a likely contributor, a more comprehensive understanding of its effects on other signaling cascades, such as the NF-κB and MAPK pathways, is warranted. Further preclinical studies are also needed to optimize dosing regimens, evaluate long-term safety and efficacy, and explore its potential in other models of neurodegenerative diseases. The data presented in this guide provide a solid foundation for continued investigation into 4-IPITC as a novel neuroprotective agent.

References

4-Iodophenyl Isothiocyanate: A Versatile Precursor in Organic Synthesis for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenyl isothiocyanate (4-IPITC) has emerged as a pivotal building block in modern organic synthesis, offering a unique combination of reactive functionalities that are highly sought after in the fields of medicinal chemistry, materials science, and agrochemicals. Its dual reactivity, stemming from the electrophilic isothiocyanate group and the versatile carbon-iodine bond, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of 4-IPITC, including its synthesis, key reactions, and applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in the laboratory.

Introduction

This compound (CAS No: 2059-76-9) is an aromatic organic compound featuring both an isothiocyanate (-N=C=S) group and an iodine atom attached to a benzene ring. This unique structural arrangement makes it a bifunctional reagent capable of undergoing a variety of chemical reactions. The isothiocyanate moiety is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.[1][2] These linkages are prevalent in many biologically active molecules.

Simultaneously, the iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, including the Suzuki-Myaura and Heck reactions.[3][4][5] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The strategic positioning of these two functional groups on the phenyl ring provides chemists with a powerful tool for molecular design and synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 4-IPITC is essential for its effective use in synthesis and for the characterization of its reaction products.

PropertyValue
Molecular Formula C₇H₄INS
Molecular Weight 261.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 46-48 °C
CAS Number 2059-76-9

Table 1: Physicochemical Properties of this compound

Spectroscopic data provides the structural fingerprint of the molecule.

Spectroscopic DataKey Features
¹³C NMR (CDCl₃) Peaks corresponding to the isothiocyanate carbon, the iodinated carbon, and the aromatic carbons.
IR (KBr) Strong, characteristic absorption band for the isothiocyanate group (-N=C=S) around 2100-2000 cm⁻¹.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 261, with a characteristic isotopic pattern for iodine.

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and direct method for the synthesis of this compound is from the corresponding primary amine, 4-iodoaniline. This transformation can be achieved through several methods, with the thiophosgene-based approach being a classic, albeit hazardous, route.[6][7] Safer and more modern methods often involve the in situ generation of a dithiocarbamate salt followed by desulfurization.[8][9]

Synthesis_of_4_IPITC cluster_0 Synthesis of this compound 4-Iodoaniline 4-Iodoaniline Dithiocarbamate Salt Dithiocarbamate Salt 4-Iodoaniline->Dithiocarbamate Salt  + CS₂, Base 4-IPITC 4-IPITC Dithiocarbamate Salt->4-IPITC  + Desulfurizing Agent

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from 4-Iodoaniline

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[8][9]

Materials:

  • 4-Iodoaniline

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃)

  • Cyanuric chloride

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (6N)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of water and DMF.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2-1.5 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the dithiocarbamate salt intermediate by TLC.

  • Once the formation of the intermediate is complete, cool the reaction mixture back to 0°C.

  • In a separate flask, prepare a solution of cyanuric chloride (0.4 equivalents) in dichloromethane.

  • Add the cyanuric chloride solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Basify the reaction mixture to a pH > 11 with a 6N NaOH solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Expected Yield: 85-95%

Key Reactions of this compound

The dual functionality of 4-IPITC allows for a wide array of synthetic transformations, which can be broadly categorized into reactions involving the isothiocyanate group and reactions involving the carbon-iodine bond.

Reactions_of_4_IPITC cluster_isothiocyanate Reactions of the Isothiocyanate Group cluster_iodine Reactions of the C-I Bond 4-IPITC 4-IPITC Thioureas Thioureas 4-IPITC->Thioureas  + R-NH₂ Thiocarbamates Thiocarbamates 4-IPITC->Thiocarbamates  + R-OH Dithiocarbamates Dithiocarbamates 4-IPITC->Dithiocarbamates  + R-SH Suzuki Coupling Products Suzuki Coupling Products 4-IPITC->Suzuki Coupling Products  + R-B(OH)₂, Pd catalyst Heck Coupling Products Heck Coupling Products 4-IPITC->Heck Coupling Products  + Alkene, Pd catalyst

Caption: Key reaction pathways of this compound.

Reactions of the Isothiocyanate Group with Nucleophiles

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a variety of nucleophiles.

The reaction of 4-IPITC with primary or secondary amines readily affords the corresponding N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.

Detailed Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add the primary or secondary amine (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data for Thiourea Formation:

Amine NucleophileProductYield (%)
AnilineN-(4-Iodophenyl)-N'-phenylthiourea>95
BenzylamineN-Benzyl-N'-(4-iodophenyl)thiourea>95
Morpholine4-((4-Iodophenyl)carbamothioyl)morpholine>90

Table 3: Representative Yields for Thiourea Synthesis from 4-IPITC

In the presence of a base, 4-IPITC reacts with alcohols to form thiocarbamates and with thiols to form dithiocarbamates.[1][10]

Detailed Experimental Protocol (General):

  • To a solution of the alcohol or thiol (1 equivalent) in a solvent like THF or DMF, add a base such as sodium hydride or triethylamine (1.1 equivalents) at 0°C.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-IPITC is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling of 4-IPITC with boronic acids or their esters is a powerful method for the synthesis of biaryl and heteroaryl-aryl isothiocyanates.

Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Experimental Workflow Start Start Reaction Setup Combine 4-IPITC, Boronic Acid, Base, and Pd Catalyst Start->Reaction Setup Inert Atmosphere Degas and place under Inert Atmosphere (Ar/N₂) Reaction Setup->Inert Atmosphere Heating Heat reaction mixture (e.g., 80-100°C) Inert Atmosphere->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Workup Cool, dilute, and perform aqueous workup Monitoring->Workup Purification Purify by column chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

  • To a Schlenk flask, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a base such as potassium carbonate (2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

Boronic AcidProductYield (%)
Phenylboronic acid4-Isothiocyanato-1,1'-biphenyl85-95
4-Methoxyphenylboronic acid4'-Methoxy-4-isothiocyanato-1,1'-biphenyl80-90
3-Pyridinylboronic acid3-(4-Isothiocyanatophenyl)pyridine70-85

Table 4: Representative Yields for Suzuki-Miyaura Coupling of 4-IPITC

The Heck reaction allows for the arylation of alkenes. 4-IPITC can be coupled with various alkenes to introduce a styrenyl or substituted vinyl group at the 4-position.[4][5]

Detailed Experimental Protocol:

  • In a sealed tube, combine this compound (1 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Degas the mixture and heat to 100-120°C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Development

The diverse reactivity of 4-IPITC makes it a valuable precursor in the synthesis of compounds with a wide range of biological activities. Isothiocyanates, in general, are known for their chemopreventive, antimicrobial, and anti-inflammatory properties.[11]

Notably, this compound itself has been investigated for its neuroprotective effects.[11] The ability to readily derivatize 4-IPITC through the reactions described above allows for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. For instance, the thiourea derivatives can be explored as potential kinase inhibitors or antiviral agents, while the products of Suzuki coupling can be used to construct complex scaffolds for targeting various biological receptors.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its dual reactivity allows for the independent or sequential functionalization of both the isothiocyanate group and the iodo-substituent, providing a powerful platform for the synthesis of a wide array of complex organic molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the practical application of 4-IPITC in research and development, particularly in the pursuit of new therapeutic agents. As the demand for novel molecular scaffolds continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

The Biological Activity of Synthetic Isothiocyanates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables.[1] For decades, these compounds have been investigated for their chemopreventive and therapeutic properties.[2][3] More recently, the focus has expanded to include synthetic isothiocyanates, which offer the potential for enhanced potency, selectivity, and drug-like properties.[2] This technical guide provides an in-depth overview of the biological activities of synthetic isothiocyanates, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of these promising compounds. This guide details the underlying mechanisms of action, provides quantitative data on their efficacy, outlines key experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

Synthetic isothiocyanates exert their biological effects through a variety of mechanisms, primarily centered on their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival and proliferation.

Anticancer Activity

A significant body of research has demonstrated the potent anticancer activities of synthetic isothiocyanates against a range of cancer cell lines.[4][5] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[4][5]

Induction of Apoptosis: Synthetic ITCs can trigger apoptosis through both intrinsic and extrinsic pathways. They have been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[6]

Cell Cycle Arrest: By interfering with the cell cycle machinery, synthetic ITCs can halt the proliferation of cancer cells. They have been observed to induce cell cycle arrest at various phases, including G1/S and G2/M, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Synthetic isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators.[7]

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation.[7][8] Synthetic ITCs can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[7] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.[7][8]

Reduction of Pro-inflammatory Mediators: As a consequence of NF-κB inhibition, synthetic ITCs can suppress the production of various pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and inflammatory cytokines such as TNF-α and IL-6.[7][9]

Antioxidant Activity

While natural isothiocyanates are well-known for their antioxidant properties, synthetic analogs also exhibit potent activity in combating oxidative stress. They primarily act as indirect antioxidants by activating the Keap1-Nrf2 signaling pathway, which upregulates the expression of a battery of cytoprotective and antioxidant enzymes.[1][10]

Activation of the Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1.[1][10] Synthetic ITCs, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1][3] The freed Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various synthetic isothiocyanates in anticancer and anti-inflammatory assays.

Table 1: Anticancer Activity of Synthetic Isothiocyanates (IC50 Values)

IsothiocyanateCancer Cell LineIC50 (µM)Reference
Phenylbutyl isothiocyanate (PBITC)HepG2 (Liver)~15[11]
Phenylhexyl isothiocyanate (PHITC)HepG2 (Liver)>15[11]
Phenylbutyl isothiocyanate (PBITC)DU145 (Prostate)~10[11]
Phenylhexyl isothiocyanate (PHITC)DU145 (Prostate)~10[11]
Tetrahydrofurfuryl isothiocyanateHT-29 (Colon)4.09 ± 1.01[7]
Methyl-3-isothiocyanatopropionateHT-29 (Colon)6.57 ± 1.55[7]
3-Morpholinopropyl isothiocyanateHT-29 (Colon)8.11 ± 2.12[7]
3,4-Methylenedioxybenzyl isothiocyanateHT-29 (Colon)3.45 ± 0.88[7]

Table 2: Anti-inflammatory Activity of Synthetic Isothiocyanates (COX-2 Inhibition)

IsothiocyanateAssayIC50 (µM) / % InhibitionReference
Phenyl isothiocyanateCOX-2 Enzyme Inhibition~99% inhibition at 50 µM[8]
3-Methoxyphenyl isothiocyanateCOX-2 Enzyme Inhibition~99% inhibition at 50 µM[8]
2-Methoxyphenyl isothiocyanateCOX-2 Enzyme Inhibition99% inhibition at 50 µM[8]
2-(4-Isothiocyanatophenyl)ethan-1-ol (I1)COX-2 Enzyme Inhibition0.020[2]
2-(4-Isothiocyanatophenyl)ethyl 4-fluorobenzoate (I1c)COX-2 Enzyme Inhibition0.025[2]
Tetrahydrofurfuryl isothiocyanatePGE2 production in RAW 264.7 cells8.71 ± 2.36[7]
3-Morpholinopropyl isothiocyanatePGE2 production in RAW 264.7 cells7.68 ± 1.52[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of synthetic isothiocyanates on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthetic isothiocyanate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13][14]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by synthetic isothiocyanates.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Procedure:

  • Treat cells with the synthetic isothiocyanate for the desired time period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.[9][15][16]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of synthetic isothiocyanates.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

  • Prepare a stock solution of the synthetic isothiocyanate in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the synthetic isothiocyanate to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[13][17][18]

COX-2 Inhibition Assay

This assay determines the ability of synthetic isothiocyanates to inhibit the activity of the COX-2 enzyme.

Principle: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Inhibition of COX-2 activity results in a decrease in the rate of TMPD oxidation.

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the COX-2 enzyme.

  • Add the synthetic isothiocyanate at various concentrations to the reaction mixture.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Monitor the absorbance at 590 nm over time to determine the reaction rate.

  • Calculate the percentage of COX-2 inhibition relative to a control without the inhibitor and determine the IC50 value.[19][20][21]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by synthetic isothiocyanates and a typical experimental workflow for their evaluation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Synthetic ITC Keap1 Keap1 ITC->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ITC Synthetic ITC ITC->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Genes Activates Transcription Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Isothiocyanate Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) - Determine IC50 Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC) - Confirm apoptotic cell death Cytotoxicity->Apoptosis AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition, NO production) - Determine IC50 Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Assay (DPPH, ORAC) - Determine radical scavenging activity Cytotoxicity->Antioxidant Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) - Keap1-Nrf2, NF-κB Apoptosis->Pathway_Analysis AntiInflammatory->Pathway_Analysis Antioxidant->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle Migration_Invasion Migration & Invasion Assays (Wound healing, Transwell) Cell_Cycle->Migration_Invasion

References

4-Iodophenyl Isothiocyanate: A Versatile Probe for Exploring Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making their study a cornerstone of modern biological and biomedical research. Understanding these interactions is paramount for elucidating disease mechanisms and developing novel therapeutic interventions. Chemical cross-linking and label transfer are powerful techniques for capturing and identifying protein interactions. 4-Iodophenyl isothiocyanate (4-IPI) is a chemical compound with properties that make it a promising, yet underexplored, tool for these applications. This guide provides a comprehensive overview of the core principles and potential experimental workflows for utilizing 4-IPI to investigate PPIs.

The isothiocyanate group (-N=C=S) of 4-IPI is an electrophilic moiety that readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine. This reactivity, which is dependent on pH, allows for the formation of stable covalent bonds, effectively "trapping" interacting proteins. Furthermore, the presence of an iodine atom on the phenyl ring offers unique possibilities, including its potential use as a photoactivatable cross-linking agent or as a heavy atom for detection and quantification in mass spectrometry-based proteomics.

This technical guide will delve into the chemistry of 4-IPI, propose detailed experimental protocols for its use in chemical cross-linking and label transfer experiments, and provide a framework for the quantitative analysis of resulting data.

Chemical Properties and Reactivity of this compound

The utility of 4-IPI as a tool for studying PPIs is rooted in the reactivity of its isothiocyanate group. This functional group acts as an electrophile, readily attacked by nucleophilic side chains of amino acids.

Reaction with Amino Acid Residues:

  • Lysine: The primary amine of the lysine side chain is a strong nucleophile at alkaline pH (typically pH 8.5-9.5), where it is deprotonated. The reaction of 4-IPI with a lysine residue results in the formation of a stable thiourea linkage.

  • Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its thiolate anion form, which is favored at a pH above its pKa (around 8.3). The reaction with 4-IPI forms a dithiocarbamate linkage. While the reaction with cysteine can occur at neutral pH, the stability of the resulting bond can be a consideration.[1][2]

  • N-terminus: The α-amino group at the N-terminus of a protein also possesses nucleophilic character and can react with 4-IPI to form a thiourea linkage.

The pH of the reaction buffer is a critical parameter for controlling the selectivity of the labeling reaction. At a more alkaline pH, the reaction with lysine is favored, while a more neutral pH can favor reaction with cysteine.[1][2]

Potential for Photo-Activation:

While not extensively documented for 4-IPI in the context of PPIs, aryl iodides can be susceptible to photolysis under UV irradiation, leading to the formation of a highly reactive aryl radical. This property opens the possibility of using 4-IPI as a photo-cross-linker. Upon UV activation, the generated radical could react with nearby amino acid residues, creating a covalent cross-link between interacting proteins. This approach would offer temporal control over the cross-linking reaction.

Proposed Experimental Workflows

This section outlines two primary experimental strategies for utilizing 4-IPI to study protein-protein interactions: chemical cross-linking and label transfer. These protocols are based on established methodologies and adapted for the specific properties of 4-IPI.

Chemical Cross-Linking Workflow

This workflow aims to covalently link a "bait" protein to its interacting "prey" proteins within a complex. The resulting cross-linked complexes are then isolated and analyzed by mass spectrometry to identify the interacting partners.

G cluster_0 Preparation cluster_1 Cross-Linking cluster_2 Analysis Bait Bait Protein Complex Bait-Prey Complex Bait->Complex Prey Prey Protein(s) Prey->Complex Crosslinking Add 4-IPI (and UV if photo-activated) Complex->Crosslinking Crosslinked_Complex Covalently Linked Complex Crosslinking->Crosslinked_Complex Isolation Isolation of Cross-linked Complex (e.g., IP) Crosslinked_Complex->Isolation Digestion Proteolytic Digestion Isolation->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Identification of Cross-linked Peptides and Proteins MS->Identification

Figure 1. Proposed workflow for chemical cross-linking using 4-IPI.
  • Protein Complex Formation:

    • Incubate the purified "bait" protein with a cell lysate or a purified "prey" protein to allow for the formation of the protein complex. The buffer conditions (pH, ionic strength) should be optimized to maintain the stability of the interaction.

  • Cross-Linking Reaction:

    • Add 4-IPI to the protein complex solution. The final concentration of 4-IPI and the reaction time will need to be optimized. A typical starting point would be a molar excess of 4-IPI over the bait protein (e.g., 20- to 100-fold molar excess).

    • The reaction is typically carried out at room temperature or 4°C for 30 minutes to 2 hours.

    • The pH of the reaction buffer should be carefully chosen. For targeting lysine residues, a pH of 8.5-9.0 is recommended. For targeting cysteine residues, a pH of 7.0-7.5 can be used.[1][2]

    • (Optional for Photo-Cross-Linking): If utilizing the photo-activation potential of the iodo-group, irradiate the sample with UV light (e.g., 254 nm or 365 nm) for a defined period (e.g., 5-30 minutes) on ice.

    • Quench the reaction by adding a molar excess of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted 4-IPI.

  • Isolation of Cross-Linked Complexes:

    • Isolate the cross-linked complexes using techniques such as immunoprecipitation (if an antibody against the bait protein is available) or affinity purification (if the bait protein is tagged).[3]

  • SDS-PAGE and In-Gel Digestion:

    • Separate the isolated complexes by SDS-PAGE. Cross-linked complexes will appear as higher molecular weight bands.

    • Excise the bands corresponding to the cross-linked species.

    • Perform in-gel digestion of the proteins using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis:

    • Use specialized software to identify the cross-linked peptides. This will reveal the identity of the interacting proteins and provide information about the interaction interface.

Label Transfer Workflow

In this approach, a modified 4-IPI derivative containing a reporter tag (e.g., biotin) and a cleavable linker is first attached to the bait protein. Upon interaction with a prey protein and subsequent cross-linking, the reporter tag is transferred to the prey protein after cleavage of the linker. This allows for the specific identification of interacting partners.

G cluster_0 Probe Synthesis & Labeling cluster_1 Interaction & Cross-Linking cluster_2 Label Transfer & Analysis Probe Synthesize 4-IPI Bifunctional Probe (e.g., with Biotin & Cleavable Linker) Labeled_Bait Labeled Bait Protein Probe->Labeled_Bait Bait Bait Protein Bait->Labeled_Bait Complex Bait-Prey Complex Labeled_Bait->Complex Prey Prey Protein(s) Prey->Complex Crosslinking Cross-linking (e.g., UV activation) Complex->Crosslinking Crosslinked_Complex Cross-linked Complex with Probe Crosslinking->Crosslinked_Complex Cleavage Cleave Linker Crosslinked_Complex->Cleavage Labeled_Prey Biotin-Labeled Prey Protein Cleavage->Labeled_Prey Purification Purify Labeled Prey (e.g., Streptavidin beads) Labeled_Prey->Purification MS LC-MS/MS Analysis Purification->MS Identification Identify Prey Protein MS->Identification

Figure 2. Proposed workflow for label transfer using a 4-IPI-based probe.
  • Synthesis of a Bifunctional 4-IPI Probe:

    • Synthesize a heterobifunctional cross-linker containing the this compound moiety, a reporter tag (e.g., biotin for purification and detection), and a cleavable linker (e.g., a disulfide bond or a chemically cleavable group).

  • Labeling of the Bait Protein:

    • React the purified bait protein with the bifunctional 4-IPI probe under conditions that favor the modification of specific residues (e.g., lysine at pH 8.5-9.0).

    • Remove excess, unreacted probe by dialysis or size-exclusion chromatography.

  • Interaction and Cross-Linking:

    • Incubate the labeled bait protein with the cell lysate or purified prey protein(s).

    • Initiate the cross-linking reaction (e.g., by UV irradiation if a photoactivatable linker is used).

  • Cleavage and Label Transfer:

    • Cleave the linker using the appropriate chemical or enzymatic method (e.g., reduction with DTT for a disulfide linker). This will transfer the biotin tag to the cross-linked prey protein.[5]

  • Purification of Labeled Prey Proteins:

    • Capture the biotin-labeled prey proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the captured proteins from the beads.

    • Identify the eluted proteins by SDS-PAGE followed by Western blotting with an anti-biotin antibody or by mass spectrometry.

Data Presentation and Quantitative Analysis

A key aspect of studying PPIs is the ability to quantify the interactions. Quantitative proteomics approaches can be integrated with the proposed workflows to determine the stoichiometry of interacting partners and to compare interaction strengths under different conditions.

Table 1: Hypothetical Quantitative Data from a Chemical Cross-Linking Experiment

Bait ProteinIdentified Prey ProteinCross-linked Peptides IdentifiedSpectral CountsRelative Abundance (vs. Control)
Protein XProtein Y515010.2
Protein XProtein Z2453.1
Protein XNon-specific Binder A1101.1

Table 2: Hypothetical Quantitative Data from a Label Transfer Experiment

Bait ProteinIdentified Labeled ProteinMass Spectrometry ScoreUnique Peptides IdentifiedFold Enrichment (vs. Negative Control)
Protein AProtein B2501215.8
Protein AProtein C18089.3
Protein ABackground Protein D3021.2

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ or TMT) can be employed.[4][6] These methods allow for the direct comparison of the abundance of cross-linked or labeled proteins between different experimental conditions.

Conclusion

This compound possesses the chemical reactivity and structural features that make it a potentially valuable tool for the exploration of protein-protein interactions. Its ability to react with key nucleophilic amino acid residues provides a basis for its use in chemical cross-linking and label transfer experiments. The presence of the iodine atom may also offer advantages for photo-activation and mass spectrometry-based detection.

References

4-Iodophenyl Isothiocyanate: A Technical Guide for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenyl isothiocyanate (4-IPITC) is an aromatic isothiocyanate, a class of compounds known for their high reactivity towards nucleophilic residues in proteins. This reactivity, combined with the presence of an iodine atom suitable for radiolabeling, makes 4-IPITC a valuable, yet under-explored, potential probe for receptor binding studies. The isothiocyanate group (-N=C=S) can form stable, covalent bonds with amino acid side chains, particularly the thiol groups of cysteine and the amine groups of lysine residues. This allows for the irreversible labeling of binding sites, a powerful tool for identifying and characterizing receptors, determining receptor density, and studying receptor pharmacology without the complication of ligand dissociation.

This technical guide provides an in-depth overview of the principles, methodologies, and potential applications of using 4-IPITC and related aryl isothiocyanates as probes in receptor binding studies. Due to the limited availability of studies focused specifically on 4-IPITC, this guide incorporates data and protocols from structurally similar aryl isothiocyanates to illustrate the experimental workflows and potential outcomes.

Mechanism of Covalent Labeling

The utility of 4-IPITC as a receptor probe stems from the electrophilic nature of the isothiocyanate group. It readily reacts with nucleophilic residues on the receptor protein, forming a stable thiourea (from reaction with amines) or dithiocarbamate (from reaction with thiols) linkage. This covalent interaction effectively and irreversibly labels the receptor. The primary targets are the side chains of cysteine and lysine residues located within or near the ligand binding pocket.

G cluster_0 Covalent Bond Formation Ligand 4-IPITC (Electrophile) Reaction Reaction Ligand->Reaction Isothiocyanate Group Receptor Receptor Protein (with Nucleophilic Residues) Receptor->Reaction Nucleophilic Attack Residues Target Residues: - Cysteine (Thiol) - Lysine (Amine) Receptor->Residues Product Covalently Labeled Receptor Reaction->Product

Caption: Reaction mechanism of 4-IPITC with receptor nucleophiles.

Quantitative Data from Aryl Isothiocyanate Receptor Probes

While specific binding data for 4-IPITC is not extensively published, studies on other aryl isothiocyanates demonstrate their utility in quantifying receptor interactions. These compounds serve as excellent models for the potential application of 4-IPITC.

CompoundReceptor TargetCell LineAssay TypeParameterValueReference
MITPD Kappa Opioid ReceptorCHO[³H]diprenorphine CompetitionIC₅₀3.7 nM[1]
Mu Opioid ReceptorCHO[³H]diprenorphine CompetitionIC₅₀~2600 nM[1]
Delta Opioid ReceptorCHO[³H]diprenorphine CompetitionIC₅₀~3200 nM[1]
SUPERFIT Delta Opioid ReceptorCHO[³H]diprenorphine Competition (Irreversible)IC₅₀7.1 nM[2]
5-Isothiocyanonicotine Brain Nicotinic ReceptorsBrain Membranes[³H]methylcarbamylcholine CompetitionIC₅₀70 nM[3]
Brain Nicotinic ReceptorsBrain MembranesIrreversible InhibitionIC₅₀200 nM[3]
NPEITC TubulinA549 CellsWST-1 (Antiproliferative)IC₅₀6.9 µM[4]
PEITC TubulinA549 CellsWST-1 (Antiproliferative)IC₅₀19.3 µM[4]

Table 1: Quantitative binding and activity data for various aryl isothiocyanate probes. This data illustrates the high affinity and selectivity achievable with this class of compounds.

Experimental Protocols

The following are detailed methodologies adapted from studies using aryl isothiocyanates for irreversible receptor labeling. These protocols can serve as a foundation for developing experiments with 4-IPITC.

Protocol 1: Synthesis of Radiolabeled this compound ([¹²⁵I]-4-IPITC)

Radiolabeling is essential for detecting and quantifying receptor binding. The iodine atom on 4-IPITC makes it suitable for radioiodination.

Materials:

  • Precursor (e.g., 4-aminophenyl isothiocyanate or a tri-n-butylstannyl precursor)

  • Na[¹²⁵I]

  • Oxidizing agent (e.g., Iodogen, Chloramine-T)

  • Reaction buffer (e.g., Phosphate buffer, pH 7.4)

  • Quenching solution (e.g., Sodium metabisulfite)

  • Solvent for extraction (e.g., Chloroform or Ethyl acetate)

  • HPLC system for purification

Methodology:

  • Coat a reaction vial with the oxidizing agent (e.g., 100 µg Iodogen).

  • Add the precursor dissolved in an appropriate solvent to the vial.

  • Add Na[¹²⁵I] (e.g., 1-5 mCi) to the reaction vial.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quench the reaction by adding a reducing agent like sodium metabisulfite.

  • Extract the radiolabeled product using an organic solvent.

  • Purify the [¹²⁵I]-4-IPITC using reverse-phase HPLC, collecting the fraction corresponding to the desired product.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 2: Irreversible Receptor Binding Assay

This protocol is designed to confirm the covalent binding of the isothiocyanate probe to its target receptor.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest.

  • Binding buffer (e.g., Tris-HCl with appropriate ions).

  • Radiolabeled probe (e.g., [¹²⁵I]-4-IPITC).

  • Non-specific binding control (a high concentration of a known, non-covalent ligand for the same receptor).

  • Wash buffer.

  • Scintillation counter or gamma counter.

Methodology:

  • Pre-incubation: Incubate the membranes/cells with various concentrations of the unlabeled isothiocyanate probe (e.g., 4-IPITC) for a set period (e.g., 60 minutes at 25°C) to allow for covalent binding.

  • Washing: Extensively wash the membranes/cells to remove all unbound probe. This is a critical step to differentiate from reversible ligands. Typically involves multiple cycles of centrifugation and resuspension in fresh buffer.

  • Radioligand Binding: Resuspend the washed membranes/cells in binding buffer and perform a standard saturation or competition binding assay using a reversible radioligand for the receptor of interest.

  • Quantification: Measure the radioactivity bound to the membranes/cells.

  • Analysis: A decrease in the total number of binding sites (Bmax) for the reversible radioligand, with little or no change in its affinity (Kd), indicates that the isothiocyanate probe has irreversibly occupied a portion of the receptors.[1][2] The IC₅₀ for the irreversible inhibition can be calculated from the concentration-dependent decrease in binding.

G cluster_1 Workflow for Irreversible Binding Assay A 1. Pre-incubate Cells/Membranes with Aryl Isothiocyanate Probe B 2. Extensive Washing (Remove Unbound Probe) A->B C 3. Add Reversible Radioligand (e.g., [³H]diprenorphine) B->C D 4. Incubate to Equilibrium C->D E 5. Separate Bound/Free Ligand (Filtration) D->E F 6. Quantify Bound Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (Calculate Bmax and Kd) F->G

Caption: Experimental workflow to confirm covalent receptor labeling.

Signaling Pathways and Downstream Effects

The covalent binding of an isothiocyanate probe to a receptor can either activate or inhibit its function, leading to modulation of downstream signaling pathways. The specific outcome depends on the receptor and the nature of the interaction.

Case Study: Allyl Isothiocyanate (AITC) and TAS2R38

AITC, another isothiocyanate, has been shown to activate the bitter taste receptor TAS2R38, a G protein-coupled receptor (GPCR). This interaction initiates a signaling cascade relevant to immune responses.[5][6]

  • Binding and Activation: AITC binds to and activates the TAS2R38 receptor on immune cells.

  • G Protein Coupling: The activated receptor couples to its associated G protein.

  • Second Messenger Generation: This leads to the release of intracellular calcium (Ca²⁺), a key second messenger.

  • Downstream Kinase Activation: The increase in intracellular calcium and other signals activate downstream kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

  • Cellular Response: Activation of these pathways culminates in a cellular response, such as the inhibition of TNF-alpha, demonstrating an anti-inflammatory effect.[5]

G cluster_2 AITC-Induced Signaling via TAS2R38 Receptor AITC Allyl Isothiocyanate (AITC) TAS2R38 TAS2R38 (GPCR) AITC->TAS2R38 G_Protein G Protein Activation TAS2R38->G_Protein Calcium ↑ Intracellular Ca²⁺ G_Protein->Calcium MAPK_AKT MAPK & AKT Pathway Activation Calcium->MAPK_AKT Response Cellular Response (e.g., Anti-inflammatory) MAPK_AKT->Response

Caption: Signaling cascade initiated by AITC binding to the TAS2R38 GPCR.

Conclusion

This compound holds significant promise as a molecular probe for receptor binding studies. Its ability to form covalent bonds allows for the irreversible labeling of receptors, providing a stable tag for receptor identification, quantification, and characterization. While direct studies on 4-IPITC are limited, research on analogous aryl isothiocyanates has demonstrated their high affinity, selectivity, and utility in sophisticated binding assays. The experimental protocols and signaling pathway examples provided in this guide offer a solid framework for researchers and drug development professionals to design and execute studies employing 4-IPITC to explore the intricacies of receptor pharmacology. The continued investigation into such covalent probes will undoubtedly advance our understanding of receptor biology and facilitate the development of novel therapeutics.

References

The Electrophilic Nature of the Isothiocyanate Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilicity of the isothiocyanate group (–N=C=S) is paramount for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the reactivity, biological significance, and experimental evaluation of this versatile functional group.

The isothiocyanate moiety is a key pharmacophore in a variety of naturally occurring and synthetic compounds with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties.[1] Its biological activity is intrinsically linked to the electrophilic character of the central carbon atom, which readily reacts with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1] This covalent modification of key cellular targets, such as the Keap1 protein, underpins the therapeutic effects of many isothiocyanates.

Factors Influencing Electrophilicity

The reactivity of the isothiocyanate group is not uniform and is significantly influenced by the nature of the substituent (R) attached to the nitrogen atom. Key factors determining electrophilicity include:

  • Electronic Effects: Electron-withdrawing groups attached to the 'R' group increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.

  • Steric Hindrance: Bulky substituents near the isothiocyanate group can sterically hinder the approach of nucleophiles, thereby reducing the reaction rate.

  • Aliphatic vs. Aromatic: Aliphatic isothiocyanates are generally more reactive than their aromatic counterparts due to the electron-donating nature of alkyl groups, which can destabilize the ground state and increase the susceptibility of the electrophilic carbon to nucleophilic attack.

Quantitative Analysis of Isothiocyanate Reactivity

The electrophilicity of isothiocyanates can be quantified by determining the second-order rate constants for their reactions with various nucleophiles. Glutathione (GSH), a major intracellular antioxidant, is a common model nucleophile used for these studies.

IsothiocyanateStructureNucleophileSecond-Order Rate Constant (k)pHTemperature (°C)
Benzyl Isothiocyanate (BITC)C₆H₅CH₂NCSGlutathione130 M⁻¹min⁻¹[1]6.525-30
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCSGlutathione75 M⁻¹min⁻¹[1]6.525-30
Sulforaphane (SFN)CH₃S(O)(CH₂)₄NCSGlutathione45 M⁻¹min⁻¹[1]6.525-30
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCSGlycinek' (apparent) increases with pH[2]6-1025
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCSAlaninek' (apparent) increases with pH[2]6-1025

Note: The rate constants for reactions with amino acids are presented as apparent rate coefficients (k') as the reaction rates are pH-dependent.

The Keap1-Nrf2 Signaling Pathway: A Key Biological Target

A prime example of the biological consequence of isothiocyanate electrophilicity is the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Isothiocyanates, acting as electrophiles, can covalently modify specific, highly reactive cysteine residues within Keap1, namely C151, C273, and C288.[3] This modification induces a conformational change in Keap1, leading to the dissociation of the Keap1-Nrf2 complex. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Covalent Modification (Cys151, C273, C288) Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes ARE->Genes Transcription

Fig. 1: Activation of the Keap1-Nrf2 pathway by isothiocyanates.

Experimental Protocols

A variety of experimental techniques can be employed to investigate the electrophilicity and biological activity of isothiocyanates.

Kinetic Analysis of Isothiocyanate Reactions

1. UV-Visible Spectrophotometry

This method monitors the reaction between an isothiocyanate and a nucleophile (e.g., N-acetylcysteine) by observing the change in absorbance over time as the dithiocarbamate product is formed.[1]

  • Materials:

    • Isothiocyanate of interest

    • N-acetylcysteine (NAC)

    • Phosphate buffer (pH 7.4)

    • Anhydrous solvent (e.g., acetonitrile)

    • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Procedure:

    • Prepare stock solutions of the isothiocyanate in the anhydrous solvent and NAC in the phosphate buffer.

    • Determine the maximum absorbance wavelength (λmax) of the dithiocarbamate product by allowing a reaction to go to completion.

    • In a cuvette, mix the phosphate buffer and NAC solution.

    • Initiate the reaction by adding the isothiocyanate stock solution.

    • Record the absorbance at the predetermined λmax at regular time intervals.

    • Plot ln(Absorbance) versus time to determine the pseudo-first-order rate constant (k') from the slope.

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of NAC.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for monitoring reaction kinetics by separating and quantifying the reactants and products over time.[1][3]

  • Materials:

    • Isothiocyanate of interest

    • Nucleophile (e.g., glutathione)

    • Reaction buffer

    • Quenching solution (e.g., strong acid)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • Procedure:

    • Prepare stock solutions of the isothiocyanate and nucleophile.

    • Initiate the reaction in a thermostatted vessel.

    • At specific time points, withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution.

    • Inject the quenched samples into the HPLC system.

    • Develop a gradient elution method to separate the reactants and products.

    • Quantify the concentration of the isothiocyanate and/or product at each time point using a calibration curve.

    • Plot the concentration of the isothiocyanate versus time and fit the data to the appropriate rate law to determine the rate constant.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and allows for the in-situ monitoring of reaction kinetics by observing changes in the signals of reactants and products over time.[4][5]

  • Materials:

    • Isothiocyanate of interest

    • Nucleophile

    • Deuterated solvent

    • NMR spectrometer

  • Procedure:

    • Dissolve the isothiocyanate in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum.

    • Add the nucleophile to the NMR tube to initiate the reaction.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Integrate the signals corresponding to specific protons of the reactant and product to determine their relative concentrations over time.

    • Plot concentration versus time and apply the appropriate integrated rate law to calculate the rate constant.

Assessing Keap1-Nrf2 Pathway Activation

Experimental_Workflow_Nrf2 cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_western Western Blot cluster_luciferase Luciferase Reporter Assay cluster_ms Mass Spectrometry A Seed Cells B Treat with Isothiocyanate A->B C Cell Lysis & Protein Quantification B->C H Treat with Isothiocyanate B->H K Immunoprecipitate Keap1 B->K D SDS-PAGE & Transfer C->D E Antibody Incubation (Nrf2, Keap1, HO-1, Lamin B) D->E F Imaging & Quantification E->F G Transfect with ARE-Luciferase Reporter G->H I Cell Lysis & Add Substrate H->I J Measure Luminescence I->J L Enzymatic Digestion K->L M LC-MS/MS Analysis L->M N Identify Modified Cysteine Residues M->N

Fig. 2: Experimental workflow for assessing Keap1-Nrf2 activation.

1. Western Blotting for Nrf2 Nuclear Translocation

This technique is used to detect the accumulation of Nrf2 in the nucleus following treatment with an isothiocyanate.[6][7]

  • Procedure:

    • Culture cells and treat with the isothiocyanate of interest for various time points.

    • Perform cellular fractionation to separate the cytoplasmic and nuclear fractions.

    • Quantify the protein concentration in each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B).

    • Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.

    • An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.

2. Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.[8][9]

  • Procedure:

    • Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE) promoter.

    • Treat the transfected cells with the isothiocyanate.

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence, which is proportional to the level of Nrf2-mediated gene transcription.

3. Mass Spectrometry for Keap1 Modification

Mass spectrometry can be used to identify the specific cysteine residues in Keap1 that are covalently modified by an isothiocyanate.[10][11]

  • Procedure:

    • Treat cells with the isothiocyanate.

    • Lyse the cells and immunoprecipitate the Keap1 protein.

    • Digest the purified Keap1 with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptides containing modified cysteine residues by observing the mass shift corresponding to the adducted isothiocyanate.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties and reactivity of isothiocyanates.

  • Methodology:

    • Geometry Optimization: Optimize the ground-state geometries of the isothiocyanate and nucleophile using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]

    • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima.

    • Transition State Search: Locate the transition state for the reaction between the isothiocyanate and the nucleophile.

    • Energy Profile: Calculate the energies of the reactants, transition state, and products to determine the activation energy and reaction energy.

    • Conceptual DFT: Employ conceptual DFT to calculate reactivity indices such as electrophilicity (ω) and local electrophilicity at the isothiocyanate carbon to predict and rationalize reactivity trends.[13]

Conclusion

The electrophilicity of the isothiocyanate group is a cornerstone of its diverse biological activities and therapeutic potential. A thorough understanding of the factors that govern its reactivity, coupled with robust experimental and computational methods for its evaluation, is essential for the rational design and development of novel isothiocyanate-based drugs. This guide provides a comprehensive framework for researchers to explore and exploit the unique chemical properties of this important functional group.

References

Methodological & Application

Application Notes and Protocols for Labeling Peptides with 4-Iodophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with specific chemical tags is a cornerstone of modern proteomics and drug discovery. 4-Iodophenyl isothiocyanate (IPT) is a versatile reagent used to label peptides at their primary amino groups, namely the N-terminus and the ε-amino group of lysine residues. The resulting iodophenylthiourea (IPT) linkage is stable and introduces an iodine atom that can serve multiple purposes.[1][2][3] This includes providing a site for radiolabeling, acting as a heavy atom for crystallographic studies, or serving as a radical precursor for advanced mass spectrometry techniques like radical-directed dissociation (RDD).[1][2][3]

This document provides detailed protocols for the labeling of peptides with this compound, including reaction conditions, purification of the labeled product, and methods for characterization.

Chemical Reaction

The fundamental reaction involves the nucleophilic addition of a deprotonated primary amine on the peptide to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction forms a stable thiourea bond.[1][4]

A basic pH is crucial for this reaction to proceed efficiently, as it ensures that the primary amino groups are in their deprotonated, nucleophilic state (-NH2).[4] The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[4]

Data Presentation

Table 1: Reaction Conditions for IPT Labeling of Peptides
ParameterRecommended ConditionsNotes
pH 8.5 - 9.5A basic pH is required to deprotonate primary amines. Buffers such as sodium bicarbonate or borate are commonly used.[4]
Temperature 37°CIncreasing the temperature from room temperature to 37°C can significantly increase the reaction yield.[1]
Stoichiometric Excess of IPT 1:1 to 1:10 (Peptide:IPT)A 10-fold excess of IPT can drive the reaction to near completion, especially at elevated temperatures.[1] Even a 1:1 ratio can achieve high yields at 37°C.[1]
Reaction Time 30 minutes to 4 hoursReaction progress should be monitored. Longer reaction times may be necessary depending on the peptide sequence and concentration.[1][4]
Solvents Anhydrous DMSO or DMFThis compound should be dissolved in an anhydrous organic solvent before being added to the peptide solution.[4]
Table 2: Reaction Yields of IPT Labeling under Different Conditions
Peptide:IPT RatioTemperature (°C)Incubation Time (min)Approximate Yield (%)
1:10Room Temperature30~9
1:13730>70
1:103730~96

Data is based on the modification of the peptide RRLIEDNEYTARG with 3-iodophenylisothiocyanate and yields are estimated based on ion counts from mass spectrometry data. The 4-iodo isomer is noted to generally have the highest photodissociation yields in subsequent applications.[1]

Experimental Protocols

Materials
  • Peptide of interest

  • This compound (IPT)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 50 mM Sodium Bicarbonate or Sodium Borate, pH 8.5-9.5)

  • Quenching Reagent (e.g., Tris-HCl or hydroxylamine)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Protocol for Labeling Peptides with this compound in Solution
  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of approximately 1 mg/mL.

  • IPT Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution. The concentration should be calculated to achieve the desired molar excess when added to the peptide solution.

  • Labeling Reaction: Add the desired volume of the IPT stock solution to the peptide solution. For example, for a 10-fold molar excess, add 10 molar equivalents of the IPT stock solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to 4 hours. The optimal time may need to be determined empirically. Protect the reaction from light if the labeled peptide is light-sensitive.

  • Quenching the Reaction (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to react with the excess IPT.

  • Purification: Purify the IPT-labeled peptide from unreacted peptide, excess IPT, and byproducts using RP-HPLC.[5][6] A C18 column is commonly used for peptide purification.[5][6]

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide will increase by the mass of the this compound moiety.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Dissolve Peptide in Reaction Buffer Mix Mix Peptide and IPT Solutions Peptide->Mix IPT Dissolve this compound in Anhydrous DMSO/DMF IPT->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench HPLC Purify by RP-HPLC Quench->HPLC MS Characterize by Mass Spectrometry HPLC->MS

Caption: Experimental workflow for labeling peptides with this compound.

G cluster_reactants Reactants cluster_product Product Peptide Peptide-NH2 (N-terminus or Lysine side chain) LabeledPeptide Peptide-NH-C(=S)-NH-Ph-I (Iodophenylthiourea-labeled Peptide) Peptide->LabeledPeptide Nucleophilic Attack IPT I-Ph-N=C=S (this compound) IPT->LabeledPeptide pH 8.5-9.5

Caption: Chemical reaction for labeling a peptide with this compound.

References

Application Notes and Protocols for 4-Iodophenyl Isothiocyanate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenyl isothiocyanate (4-IPITC) is a versatile synthetic molecule that holds significant promise in various facets of drug discovery and development. As a member of the isothiocyanate (ITC) class of compounds, known for their presence in cruciferous vegetables and their broad range of biological activities, 4-IPITC offers unique properties due to the presence of an iodine atom. This allows for its use in radiolabeling studies, in addition to its applications as a covalent inhibitor, a chemical probe for target identification, and a building block in the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 4-IPITC in key areas of pharmaceutical research.

I. Application in Neuroprotection

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration. Its mechanisms of action are believed to involve the activation of the Nrf2 antioxidant response pathway and modulation of apoptotic signaling cascades.

In Vitro Neuroprotection Studies

4-IPITC has been shown to protect primary cortical neurons from a range of insults, including glutamate-induced excitotoxicity, oxygen-glucose deprivation (an in vitro model of ischemia), and oxidative stress.

Quantitative Data on Neuroprotective Effects of 4-IPITC

Assay TypeModel System4-IPITC ConcentrationObserved EffectReference
Glutamate ExcitotoxicityPrimary Cortical NeuronsNot SpecifiedSuccessful reduction in cell death
Oxygen-Glucose DeprivationPrimary Cortical NeuronsNot SpecifiedSuccessful reduction in cell death
Oxidative StressPrimary Cortical NeuronsNot SpecifiedSuccessful reduction in cell death
MPP+ ToxicityPrimary Cortical NeuronsNot SpecifiedSuccessful reduction in cell death
Neurite OutgrowthPrimary Cortical NeuronsNot SpecifiedNeurotrophic properties observed

Note: Specific IC50 values and percentage of protection for 4-IPITC are not publicly available. The provided data is based on qualitative descriptions from the cited study.

This protocol is a representative method for assessing the neuroprotective effects of 4-IPITC against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (4-IPITC) stock solution in DMSO

  • L-glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Compound Pre-treatment: Pre-treat the neurons with various concentrations of 4-IPITC (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Glutamate Exposure: Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50 µM for 24 hours.

  • Assessment of Cell Viability: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in 4-IPITC-treated wells to that in glutamate-only treated wells.

G

In Vivo Neuroprotection Studies

4-IPITC has shown therapeutic potential in animal models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and Parkinson's disease (MPTP model).

Quantitative Data from In Vivo Neuroprotection Studies with 4-IPITC

Animal ModelSpecies4-IPITC TreatmentKey FindingsReference
EAEDark Agouti Rats10, 20, and 40 mg/kg, p.o. for 28 daysSignificantly delayed day of onset and decreased cumulative EAE score.
MPTPMice5 mg/kg, p.o. for 1 week (pretreatment)Showed potential for dampening toxicity.

This protocol outlines the induction of EAE in Dark Agouti rats to evaluate the therapeutic efficacy of 4-IPITC.

Materials:

  • Dark Agouti rats (female, 8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound (4-IPITC)

  • Vehicle for oral administration (e.g., corn oil)

  • Syringes and needles for immunization

Procedure:

  • Immunization (Day 0): Emulsify MOG35-55 peptide in CFA at a final concentration of 1 mg/mL. Inject each rat subcutaneously at the base of the tail with 100 µL of the emulsion.

  • Treatment: Begin oral administration of 4-IPITC (10, 20, or 40 mg/kg) or vehicle daily from the day of immunization for 28 days.

  • Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Data Analysis: Compare the mean day of disease onset, mean maximum clinical score, and cumulative disease score between the 4-IPITC-treated and vehicle-treated groups.

II. Application in Chemical Synthesis

The isothiocyanate group of 4-IPITC is a versatile functional group that readily reacts with nucleophiles, making it a valuable building block for the synthesis of diverse molecular scaffolds, particularly thiourea derivatives, which are of interest in medicinal chemistry.[1]

This protocol describes a general procedure for the synthesis of a N,N'-disubstituted thiourea from 4-IPITC and a primary amine.

Materials:

  • This compound (4-IPITC)

  • A primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran [THF] or dichloromethane [DCM])

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Reaction Setup: Dissolve 4-IPITC (1 equivalent) in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Amine Addition: Add the primary amine (1 equivalent) dropwise to the stirring solution of 4-IPITC at room temperature.

  • Reaction: The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Expected Yields and Reaction Times: Yields for thiourea synthesis from isothiocyanates are generally high, often exceeding 90%. Reaction times can vary from a few minutes to several hours depending on the reactivity of the amine.

G

III. Application in Radiolabeling

The iodine atom in 4-IPITC makes it a precursor for the synthesis of radioiodinated analogues, which can be used for labeling biomolecules such as monoclonal antibodies (mAbs) for applications in radioimmunodetection and radioimmunotherapy. The isothiocyanate group provides a convenient handle for covalent conjugation to the lysine residues of antibodies. A closely related compound, 3-iodophenylisothiocyanate (3-IPI), has been successfully used for this purpose.[2]

Quantitative Data for Radiolabeling with Iodophenyl Isothiocyanate

ParameterValueReference
Radiochemical Yield of [¹²⁵I]3-IPI23-55%[3]
Radiochemical Purity of [¹²⁵I]3-IPI (post-HPLC)>99%[3]
Binding Efficiency of PITC to IgG>80%[4]
Retained Antibody Activity after PITC conjugation>80%[4]

This protocol describes a two-step process for the radioiodination of a precursor and subsequent conjugation to a monoclonal antibody.

Materials:

  • Tri-n-butylstannylphenylisothiocyanate precursor

  • Na[¹²⁵I] or Na[¹³¹I]

  • Iodogen®

  • Chloroform

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Radioiodination of the Precursor:

    • To a vial coated with Iodogen, add the tri-n-butylstannylphenylisothiocyanate precursor dissolved in chloroform.

    • Add Na[¹²⁵I] and let the reaction proceed for 10-15 minutes at room temperature.

    • Quench the reaction and purify the resulting radioiodinated phenyl isothiocyanate using HPLC.

  • Antibody Conjugation:

    • Evaporate the solvent from the purified radioiodinated phenyl isothiocyanate.

    • Add the monoclonal antibody solution to the vial containing the dried radiolabeling agent.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification of the Radiolabeled Antibody:

    • Separate the radiolabeled mAb from unconjugated radiolabeling agent using a size-exclusion chromatography column.

  • Quality Control:

    • Determine the radiochemical purity of the final product by instant thin-layer chromatography (ITLC).

    • Assess the immunoreactivity of the radiolabeled mAb by binding assays to its target antigen.

    • Calculate the specific activity of the radiolabeled antibody.[5]

IV. Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates, including 4-IPITC, exert their biological effects by modulating multiple signaling pathways. Two of the most well-characterized are the Nrf2 antioxidant response pathway and the intrinsic apoptosis pathway.

Nrf2 Signaling Pathway

Isothiocyanates are potent activators of the Nrf2 pathway, which upregulates the expression of a wide range of cytoprotective genes.

G

Apoptosis Signaling Pathway

Isothiocyanates can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

G

Conclusion

This compound is a valuable and multifaceted tool for drug discovery and development. Its demonstrated neuroprotective effects warrant further investigation for the treatment of neurodegenerative diseases. Its utility as a synthetic intermediate and a precursor for radiolabeling agents further underscores its importance in the creation and evaluation of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising compound.

References

Application Notes and Protocols: Laboratory Synthesis of 4-Iodophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Iodophenyl isothiocyanate (CAS No. 2059-76-9) is a valuable chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2] The isothiocyanate functional group (R-N=C=S) is a versatile handle for nucleophilic addition reactions, while the iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides a detailed, step-by-step protocol for the laboratory synthesis of this compound, starting from aniline. The procedure involves a two-step process: the iodination of aniline to form 4-iodoaniline, followed by the conversion of the amino group to an isothiocyanate.

Overall Synthesis Scheme

The synthesis is performed in two primary stages:

  • Synthesis of 4-Iodoaniline: Aniline is iodinated using elemental iodine in the presence of a base.

  • Synthesis of this compound: The intermediate, 4-iodoaniline, is converted to the corresponding ammonium dithiocarbamate salt, which is then decomposed using a desulfurizing agent to yield the final product.[3][4]

Experimental Protocols

Part 1: Synthesis of 4-Iodoaniline

This protocol is adapted from a well-established procedure for the preparation of p-iodoaniline.[5]

Materials and Reagents:

  • Aniline (C₆H₅NH₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Iodine (I₂), powdered

  • Gasoline (petroleum ether can be used as an alternative)

  • Deionized Water

  • Ice

Equipment:

  • 3 L Beaker

  • Mechanical Stirrer

  • Large Porcelain Spatula

  • Büchner Funnel and Flask

  • 2 L Round-bottom Flask with Reflux Condenser

  • Water Bath

  • Ice-salt Bath

Procedure:

  • In a 3 L beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 L of water.

  • Cool the mixture to 12–15°C by adding a small amount of ice.

  • Set up a mechanical stirrer and use a large spatula to ensure efficient mixing by disrupting the rotary motion.

  • While stirring vigorously, add 254 g (1 mole) of powdered iodine in 15–20 g portions over a period of 30 minutes.

  • Continue stirring for an additional 20-30 minutes, by which time the reaction should be complete, indicated by the disappearance of the iodine color.

  • Collect the dark, crystalline crude product by vacuum filtration using a Büchner funnel. Press the solid to remove as much water as possible.

  • Purification: Transfer the crude product to a 2 L flask and add 1 L of gasoline. Heat the mixture in a water bath to 75–80°C under reflux, with frequent shaking for about 15 minutes to saturate the solution.

  • Decant the hot gasoline solution into a beaker placed in an ice-salt mixture and stir continuously.

  • The 4-iodoaniline will crystallize as nearly colorless needles. Collect the purified product by filtration and allow it to air dry.

Part 2: Synthesis of this compound

This protocol is a modified version of the general procedure for preparing aryl isothiocyanates from the corresponding amine, carbon disulfide, and a desulfurizing agent.[6]

Materials and Reagents:

  • 4-Iodoaniline (IC₆H₄NH₂) (product from Part 1)

  • Carbon Disulfide (CS₂)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Lead Nitrate (Pb(NO₃)₂)

  • 95% Ethanol

  • Ether

  • 1 N Sulfuric Acid (H₂SO₄)

  • Calcium Chloride (CaCl₂), anhydrous

Equipment:

  • Erlenmeyer Flask with Stopper

  • Büchner Funnel and Flask

  • 5 L Round-bottom Flask

  • Stirring Apparatus

  • Steam Distillation Apparatus

  • Separatory Funnel

  • Distillation Apparatus for vacuum distillation

Procedure:

  • Formation of the Dithiocarbamate Salt: In a stoppered flask, dissolve 90 g (0.41 mole) of 4-iodoaniline in a mixture of 60 g (0.78 mole) of carbon disulfide and 90 mL of 95% ethanol.

  • Cool the solution to 10-15°C. Slowly add 81.6 g (0.63 mole) of concentrated aqueous ammonia.

  • Stopper the flask, cover it, and shake occasionally. The reaction is exothermic, and a milky suspension will form, eventually yielding crystals of the intermediate dithiocarbamate salt. Let the mixture stand overnight.

  • Filter the crystals, wash with ether, and then dissolve them in approximately 3 L of cold water in a 5 L round-bottomed flask.

  • Desulfurization and Isolation: While stirring the solution of the dithiocarbamate salt, slowly add a solution of 136 g (0.41 mole) of lead nitrate in 400 mL of water. A heavy black precipitate of lead sulfide will form.

  • Stir for an additional 15-20 minutes.

  • Set up for steam distillation. Distill the mixture, collecting the distillate in a receiver containing 5-10 mL of 1 N sulfuric acid. The product will distill as an oil that solidifies upon cooling.

  • Purification: Separate the solidified product. Dry the crude this compound over a small amount of anhydrous calcium chloride. Further purification can be achieved by vacuum distillation.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
AnilineC₆H₇N93.13-6Colorless to yellow liquid
4-IodoanilineC₆H₆IN219.0262 - 65White to grey crystalline solid[2][5]
This compoundC₇H₄INS261.0872 - 82White to yellow crystalline powder[7]

Table 2: Summary of Reaction Yields and Purity

Reaction StepProductTheoretical Yield (g)Expected Actual Yield (g)Expected % YieldPurity
Part 14-Iodoaniline219.02164 - 18475 - 84%[5]>98% (after recrystallization)
Part 2This compound107.028 - 5426 - 50%[6]≥97%[7][8]

Table 3: Spectral Data for this compound

SpectroscopyData TypeKey Signals/Values
IRPeak (cm⁻¹)~2100 cm⁻¹ (strong, characteristic -N=C=S stretch)
¹³C NMRChemical Shift (δ)Signals corresponding to aromatic carbons and the isothiocyanate carbon (~135 ppm).[9]
Mass Spec (GC-MS)m/zMolecular Ion Peak at 261.[9]

Experimental Workflow Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Part 1: Synthesis of 4-Iodoaniline cluster_step2 Part 2: Synthesis of this compound Aniline Aniline Reaction1 Iodination Reaction Aniline->Reaction1 Iodine Iodine & NaHCO₃ Iodine->Reaction1 CS2 Carbon Disulfide & NH₃ Reaction2 Dithiocarbamate Formation & Desulfurization CS2->Reaction2 PbNO3 Lead Nitrate PbNO3->Reaction2 Purification1 Recrystallization (Gasoline) Reaction1->Purification1 Crude Product Intermediate 4-Iodoaniline Purification1->Intermediate Purified Intermediate->Reaction2 Purification2 Steam Distillation Reaction2->Purification2 Crude Product FinalProduct This compound Purification2->FinalProduct Final Product

References

Application Note: Purification of 4-Iodophenyl Isothiocyanate Using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-Iodophenyl Isothiocyanate using silica gel flash column chromatography. The described methodology is intended to yield a high-purity final product suitable for subsequent applications in pharmaceutical synthesis and research.

Introduction

This compound is a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its purity is critical for the success of subsequent reactions. Flash column chromatography is a rapid and effective technique for the purification of this and other moderately non-polar organic compounds. This application note outlines a standard procedure for the purification of this compound from a crude reaction mixture using a silica gel stationary phase and a hexane/ethyl acetate mobile phase.

Experimental Overview

The purification strategy involves the separation of this compound from potential impurities, such as unreacted starting materials or by-products from its synthesis. The methodology relies on the differential partitioning of the components between the polar stationary phase (silica gel) and the less polar mobile phase. Thin-layer chromatography (TLC) is utilized to determine the optimal eluent composition and to monitor the progress of the column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Optimal Eluent System Crude Dissolve Crude Product in Minimal Dichloromethane Slurry Prepare Silica Gel Slurry in Hexane Pack Pack Column with Silica Gel Slurry Load Load Dissolved Crude Product onto Column Pack->Load Elute Elute Column with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final Characterize Pure Product (NMR, MS) Evaporate->Final

Application Notes and Protocols for N-terminal Protein Sequencing using 4-Iodophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal protein sequencing is a critical technique for protein characterization, providing the precise order of amino acids from the amino-terminus of a polypeptide chain. This information is invaluable for protein identification, confirmation of recombinant protein fidelity, analysis of post-translational modifications, and ensuring the quality and consistency of biopharmaceutical products. The Edman degradation, a stepwise chemical method, remains a cornerstone of N-terminal sequencing. While phenyl isothiocyanate (PITC) is the traditional reagent for this process, the use of 4-Iodophenyl isothiocyanate (4-IPITC) offers distinct advantages, particularly in specialized applications requiring high sensitivity.

The introduction of an iodine atom in the phenyl ring of the isothiocyanate provides a heavy atom label. This can be exploited for detection methods that are more sensitive than UV absorbance, such as those involving radioisotopes (e.g., ¹²⁵I). This application note provides a detailed overview of the use of 4-IPITC for N-terminal protein sequencing, including its underlying chemistry, applications, and detailed experimental protocols.

Principle of the Method

N-terminal sequencing using this compound follows the fundamental principles of the Edman degradation. The process involves a cyclical three-step chemical reaction that sequentially removes and identifies one amino acid at a time from the N-terminus of a protein or peptide.

  • Coupling: Under mildly alkaline conditions, the this compound (4-IPITC) reagent reacts specifically with the free α-amino group of the N-terminal amino acid of the polypeptide chain. This reaction forms a stable 4-Iodophenylthiocarbamoyl (IPTC) derivative of the protein.

  • Cleavage: The derivatized N-terminal amino acid is then selectively cleaved from the rest of the polypeptide chain under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA). This step releases the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact for the next cycle of degradation.

  • Conversion and Identification: The unstable ATZ-amino acid derivative is extracted and then converted to a more stable 4-Iodophenylthiohydantoin (IPTH)-amino acid derivative by treatment with aqueous acid. The specific IPTH-amino acid is then identified by chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). The identity of the amino acid is determined by comparing the retention time of the unknown IPTH derivative to that of known standards. This cycle is repeated to determine the sequence of subsequent amino acids.

Applications in Research and Drug Development

The use of 4-IPITC in N-terminal sequencing is particularly advantageous in scenarios demanding high sensitivity.

  • High-Sensitivity Sequencing: When radiolabeled with ¹²⁵I, 4-IPITC allows for the sequencing of minute quantities of protein, in the nanomole to picomole range.

  • Protein Identification: The N-terminal sequence of a novel protein can be determined and used to design probes for gene cloning or to search protein databases for identification.

  • Characterization of Biopharmaceuticals: Confirms the identity and integrity of recombinant proteins, ensuring that the correct N-terminal sequence is present. This is a critical quality control step in the development and manufacturing of protein-based drugs.

  • Analysis of Post-Translational Modifications: Helps to identify N-terminal modifications such as acetylation or formylation, which block the Edman degradation and thus result in no sequence being obtained.

  • Determination of Proteolytic Cleavage Sites: Precisely identifies the N-terminal amino acid of protein fragments generated by enzymatic or chemical cleavage.

Data Presentation

The following table summarizes quantitative data related to N-terminal protein sequencing using this compound, based on available literature.

ParameterValueReference
Reagentp-iodophenyl[¹²⁵I] isothiocyanate[1]
Protein Amount2.5 - 5.0 nmol[1]
Yield of Terminal Residue25 - 50%[1]

Experimental Workflow and Signaling Pathways

Experimental Workflow for N-terminal Sequencing with 4-IPITC

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_next_cycle Next Cycle Sample Purified Protein/Peptide Immobilize Immobilize on PVDF or Glass Fiber Sample->Immobilize Coupling Coupling with 4-IPITC (Alkaline pH) Immobilize->Coupling Cleavage Cleavage with TFA (Anhydrous) Coupling->Cleavage Forms IPTC-Protein Conversion Conversion to IPTH-Amino Acid (Aqueous Acid) Cleavage->Conversion Releases ATZ-Amino Acid Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide HPLC HPLC Separation of IPTH-Amino Acid Conversion->HPLC Identification Identification by Retention Time HPLC->Identification Shortened_Peptide->Coupling Repeat Cycle

Caption: A generalized workflow for N-terminal protein sequencing using 4-IPITC.

Chemical Transformations in One Cycle of Edman Degradation with 4-IPITC

chemical_transformations Protein Protein-NH2 IPTC_Protein IPTC-Protein Protein->IPTC_Protein + 4-IPITC (Coupling) ATZ_AA ATZ-Amino Acid IPTC_Protein->ATZ_AA + TFA (Cleavage) Shortened_Protein Shortened Protein IPTC_Protein->Shortened_Protein + TFA (Cleavage) IPTH_AA IPTH-Amino Acid ATZ_AA->IPTH_AA + Aqueous Acid (Conversion)

Caption: Key chemical transformations in a single cycle of Edman degradation with 4-IPITC.

Detailed Experimental Protocols

The following protocols are generalized and based on standard Edman degradation procedures. Optimal conditions may require adjustment depending on the specific protein or peptide and the instrumentation used.

Protocol 1: N-Terminal Derivatization (Coupling)
  • Sample Preparation: Ensure the protein or peptide sample (typically 10-100 pmoles) is free of primary and secondary amine-containing buffers (e.g., Tris, glycine) and other contaminants. If the sample is in solution, it can be dried down in a reaction vial. If blotted onto a PVDF membrane, the band of interest should be excised.

  • Reagent Preparation: Prepare a solution of this compound in a suitable organic solvent such as heptane or ethyl acetate. The concentration will depend on the automated sequencer's specifications, but a 5% (v/v) solution is a common starting point for PITC.

  • Coupling Reaction: The coupling reaction is typically performed in an automated protein sequencer. The sample is exposed to the 4-IPITC solution under alkaline conditions, which are created by the delivery of a base such as N-methylpiperidine in a suitable solvent.

  • Incubation: The reaction is allowed to proceed at an elevated temperature (e.g., 50-55°C) for a specified time (e.g., 20-30 minutes) to ensure complete derivatization of the N-terminal amino group.

  • Washing: After the coupling reaction, the excess reagent and by-products are removed by washing with organic solvents like heptane and ethyl acetate.

Protocol 2: Cleavage of the N-Terminal Amino Acid
  • Reagent: Anhydrous trifluoroacetic acid (TFA) is used for the cleavage step.

  • Cleavage Reaction: The immobilized and derivatized protein is treated with anhydrous TFA.

  • Incubation: The cleavage reaction is carried out at an elevated temperature (e.g., 50-55°C) for a short period (e.g., 3-5 minutes). This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

  • Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent, such as butyl chloride or ethyl acetate, and transferred to a conversion flask. The remaining shortened peptide is left on the support for the next cycle of degradation.

Protocol 3: Conversion to IPTH-Amino Acid and HPLC Analysis
  • Conversion: The extracted ATZ-amino acid is dried and then treated with an aqueous acid solution (e.g., 25% aqueous TFA) and heated (e.g., 55-65°C for 20-30 minutes) to convert the unstable ATZ derivative into the more stable 4-Iodophenylthiohydantoin (IPTH)-amino acid.

  • Sample Preparation for HPLC: The IPTH-amino acid solution is dried and then redissolved in a small volume of a solvent suitable for HPLC injection (e.g., 20-30% acetonitrile in water).

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used for the separation of PTH-amino acids and is expected to be suitable for IPTH derivatives.

    • Mobile Phases: A two-solvent gradient system is generally employed.

      • Solvent A: An aqueous buffer, for example, 5% tetrahydrofuran in water with an acetate or phosphate buffer system at a slightly acidic pH.

      • Solvent B: An organic solvent, typically acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the IPTH-amino acids. The specific gradient profile needs to be optimized for the separation of the 19 common IPTH-amino acid standards.

    • Detection: The IPTH-amino acids are detected by their UV absorbance, typically around 254-270 nm.

    • Identification: The N-terminal amino acid is identified by comparing the retention time of the peak from the sample to the retention times of a standard mixture of the 19 IPTH-amino acids.

Troubleshooting

IssuePossible CauseSuggested Solution
No Sequence Obtained N-terminus is blocked (e.g., acetylation).Consider de-blocking strategies or alternative sequencing methods like mass spectrometry.
Low Initial Yield Incomplete coupling reaction.Ensure the absence of amine-containing contaminants in the sample. Optimize coupling time and temperature.
Sample loss during preparation.Handle the sample carefully, especially when excising bands from PVDF membranes.
Signal Drop-off in Later Cycles Incomplete cleavage or conversion.Optimize cleavage and conversion times and temperatures.
Peptide washout from the support.Ensure proper immobilization of the peptide.
Overlapping Peaks in HPLC Suboptimal HPLC separation.Adjust the gradient, flow rate, or temperature of the HPLC method. Ensure the column is in good condition.
Extraneous Peaks in HPLC Contamination of reagents or sample.Use high-purity reagents and solvents. Ensure clean sample handling.

Conclusion

N-terminal protein sequencing using this compound provides a valuable alternative to the traditional PITC-based Edman degradation, especially for applications requiring high sensitivity. The introduction of an iodine atom allows for the potential use of radioisotopic detection, significantly lowering the limits of detection. While the fundamental principles of the Edman chemistry are preserved, the specific reaction conditions and, critically, the HPLC separation of the resulting IPTH-amino acids must be carefully optimized. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in academic and industrial settings to implement and advance the use of 4-IPITC in protein analysis and biopharmaceutical development.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with 4-Iodophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker, which connects the antibody to the drug payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[2] 4-Iodophenyl isothiocyanate serves as a reactive linker precursor that forms a stable thiourea bond with the amine groups of lysine residues on the antibody surface.[1][3] This document provides detailed protocols for the synthesis, purification, and characterization of ADCs using a this compound-based linker system.

Principle of Conjugation

The conjugation strategy relies on the reaction between the isothiocyanate group (-N=C=S) of the this compound-activated drug and the primary ε-amino groups of lysine residues on the monoclonal antibody.[4] This reaction, which is favored under slightly alkaline conditions (pH 8.5-9.0), results in the formation of a stable thiourea linkage.[4] Due to the abundance of lysine residues on the surface of a typical IgG antibody (approximately 80-100), this method produces a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DAR) and conjugation sites.[1][5]

Experimental Protocols

Materials
  • Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab)

  • This compound-activated cytotoxic drug (e.g., Auristatin or Maytansinoid derivative)

  • Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Buffer (SEC): Phosphate Buffered Saline (PBS), pH 7.4

  • HIC Buffer A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • HIC Buffer B: 25 mM Sodium Phosphate, pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Size-Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl)

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)

  • UV/Vis Spectrophotometer

  • LC-MS system

Protocol 1: Antibody-Drug Conjugation
  • Antibody Preparation:

    • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the Conjugation Buffer.

    • Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) by buffer exchange using a desalting column if necessary.

  • Linker-Payload Preparation:

    • Dissolve the this compound-activated drug in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the linker-payload over the antibody.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours with constant, gentle agitation.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris-HCl.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the ADC
  • Removal of Unconjugated Linker-Payload:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column pre-equilibrated with PBS, pH 7.4.

  • Purification by Size-Exclusion Chromatography (SEC):

    • Further purify the ADC and remove aggregates using an SEC column with PBS, pH 7.4 as the mobile phase.

    • Monitor the elution profile at 280 nm and collect the monomeric ADC peak.

  • Purification by Hydrophobic Interaction Chromatography (HIC) (Optional):

    • To isolate ADC species with a specific DAR, HIC can be employed.[6]

    • Load the SEC-purified ADC onto a HIC column equilibrated with HIC Buffer A.

    • Elute the different DAR species using a linear gradient of HIC Buffer B.[6]

Protocol 3: Characterization of the ADC
  • Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:

    • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.[7]

    • The DAR is the molar ratio of the drug to the antibody.[7]

  • Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

    • Inject the purified ADC onto a HIC column.

    • The retention time on the HIC column correlates with the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[8]

    • The resulting chromatogram will show a distribution of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[8]

  • Confirmation of Conjugation by Mass Spectrometry (LC-MS):

    • For a more precise determination of the DAR and to confirm the identity of the conjugated species, LC-MS analysis can be performed on the intact or reduced ADC.

Data Presentation

Table 1: Summary of Conjugation Reaction Parameters and Resulting ADC Characteristics

ParameterCondition 1Condition 2Condition 3
Antibody Concentration 5 mg/mL10 mg/mL10 mg/mL
Linker-Payload:Antibody Molar Ratio 5:18:112:1
Reaction Time 2 hours3 hours4 hours
Average DAR (UV/Vis) 3.24.55.8
% Monomer (SEC) >98%>97%>95%
In Vitro Cytotoxicity (IC50) 1.5 nM0.8 nM0.5 nM

Table 2: HIC Analysis of ADC DAR Distribution

DAR SpeciesCondition 1 (% Peak Area)Condition 2 (% Peak Area)Condition 3 (% Peak Area)
DAR 0 521
DAR 2 25158
DAR 4 404535
DAR 6 253040
DAR 8 5816

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody_Preparation Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.5, 2-4h) Antibody_Preparation->Conjugation Linker_Payload_Preparation Linker-Payload (in DMSO) Linker_Payload_Preparation->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Desalting Desalting (SEC) Quenching->Desalting SEC_Purification SEC Purification (Monomer Isolation) Desalting->SEC_Purification HIC_Purification HIC Purification (DAR Fractionation) SEC_Purification->HIC_Purification UV_Vis DAR by UV/Vis HIC_Purification->UV_Vis HIC_Analysis DAR Distribution by HIC HIC_Purification->HIC_Analysis LC_MS Confirmation by LC-MS HIC_Purification->LC_MS

Caption: Experimental workflow for ADC synthesis, purification, and characterization.

signaling_pathway cluster_cell Cancer Cell ADC_Binding ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Tubulin_Disruption Microtubule Disruption Drug_Release->Tubulin_Disruption G2M_Arrest G2/M Cell Cycle Arrest Tubulin_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols: Solid-Phase Synthesis of Peptides Incorporating 4-Iodophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of 4-iodophenyl isothiocyanate (4-IPT) onto a peptide synthesized on a solid support. This method is particularly useful for applications in structural biology and proteomics, such as radical-directed dissociation mass spectrometry (RDD-MS) for peptide sequencing and isomer differentiation.[1][2] The 4-iodophenyl group serves as a radical precursor that can be readily attached to the N-terminus or a primary amine on an amino acid side chain (e.g., lysine).[1]

Overview of the Methodology

The synthesis of peptides incorporating a 4-iodophenyl thiourea moiety is achieved through a straightforward, on-resin modification following standard Fmoc-based solid-phase peptide synthesis (SPPS). The overall workflow involves:

  • Automated or Manual SPPS: Synthesis of the desired peptide sequence on a suitable resin using Fmoc/tBu chemistry.[3][4][5]

  • On-Resin Modification: Reaction of the N-terminal amine of the resin-bound peptide with this compound.

  • Cleavage and Deprotection: Release of the modified peptide from the resin with simultaneous removal of side-chain protecting groups.[3][6]

  • Purification and Analysis: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.[6][7]

This approach allows for the efficient and site-specific labeling of peptides with the 4-iodophenyl group, which has been shown to have the highest photodissociation yields compared to its 2-iodo and 3-iodo isomers, making it ideal for RDD-based applications.[1][2]

Experimental Protocols

Materials and Reagents
  • Resin: Rink amide resin is suitable for producing C-terminally amidated peptides.[6] The choice of resin depends on the desired C-terminus of the peptide.[3]

  • Fmoc-protected amino acids: Standard side-chain protecting groups (e.g., tBu, Boc, Trt) should be used.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA).

  • Coupling Reagents: HBTU/HOBt or HATU.[6]

  • Modification Reagent: this compound (4-IPT).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: The exact composition may vary based on the peptide sequence).

  • Purification: Acetonitrile (ACN), Water, 0.1% TFA.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide. Automated synthesizers can also be programmed to perform these steps.[8][9]

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.[8]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: On-Resin Modification with this compound

This step is performed after the final amino acid has been coupled and its Fmoc group has been removed.

  • Final Deprotection: Perform a final Fmoc deprotection (as in Protocol 1, step 2) to expose the N-terminal amine of the peptide.

  • Washing: Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

  • Modification Reaction:

    • Prepare a solution of this compound (5-10 equivalents relative to the resin substitution) in DMF.

    • Add the 4-IPT solution to the resin.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Drying: Dry the resin under vacuum for at least 1 hour.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin in a fume hood.[6]

  • Incubation: Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide, and decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6]

  • Characterization: Confirm the identity and purity of the modified peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]

Data Presentation

The efficiency of the isothiocyanate modification can be influenced by reaction conditions such as temperature and stoichiometric excess of the reagent. The following table summarizes reaction yields for the modification of the peptide RRLIEDNEYTARG with isothiocyanate, as reported in the literature.[1]

Reagent Excess (Equivalents)Temperature (°C)Reaction Time (min)Yield (%)[1]
10x2560~75
50x2560~80
10x3760>95
50x3760>95

Table 1: Reaction yields for isothiocyanate modification based on mass spectrometry data. Temperature has a more significant effect on yield than stoichiometric excess.[1]

Visualizations

Reaction Scheme

G On-Resin Peptide Modification with this compound cluster_reactants Reactants Resin_Peptide Resin-Bound Peptide (with free N-terminus) Modified_Peptide Resin-Bound Modified Peptide (4-Iodophenyl-thiourea) Resin_Peptide->Modified_Peptide DMF, DIPEA Room Temp, 2-4h IPT This compound (I-Ph-N=C=S) IPT->Modified_Peptide workflow start Start: Rink Amide Resin spps 1. Fmoc-SPPS (Automated or Manual) start->spps deprotect 2. Final N-terminal Fmoc Deprotection spps->deprotect modify 3. On-Resin Modification with 4-IPT deprotect->modify cleave 4. Cleavage from Resin & Side-Chain Deprotection modify->cleave purify 5. RP-HPLC Purification cleave->purify analyze 6. Analysis (MS, HPLC) purify->analyze end Final Product: Purified 4-IPT Peptide analyze->end

References

Application Notes and Protocols for Investigating the Neuroprotective Properties of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (4-IPITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (4-IPITC) as a potential neuroprotective agent. While direct studies on the neuroprotective effects of 4-IPITC are not extensively documented, its chemical structure as an isothiocyanate suggests a strong potential for such activity. Isothiocyanates are a well-established class of compounds known to exert neuroprotective effects, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3][4]

This document outlines detailed experimental protocols for in vitro and in vivo studies designed to assess the neuroprotective efficacy of 4-IPITC and elucidate its mechanism of action, with a focus on the Nrf2 pathway.

Rationale for Investigation

Isothiocyanates, naturally occurring compounds found in cruciferous vegetables, have demonstrated significant neuroprotective properties in various models of neurodegenerative diseases.[1][5] Their primary mechanism of action involves the activation of the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of a battery of cytoprotective genes.[1][2][3][4] Given that 4-IPITC possesses the key isothiocyanate functional group, it is hypothesized that it will exhibit similar neuroprotective activities.

Key Research Questions:

  • Does 4-IPITC protect neuronal cells from oxidative stress- and neurotoxin-induced cell death?

  • Does 4-IPITC activate the Nrf2 signaling pathway in neuronal and glial cells?

  • What are the downstream effects of 4-IPITC on antioxidant enzyme expression and inflammatory mediators?

  • Does 4-IPITC exhibit neuroprotective effects in an in vivo model of neurodegeneration?

In Vitro Experimental Protocols

Cell Culture Models
  • Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are suitable for initial screening of neuroprotective effects and cytotoxicity.

  • Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons from rodents can be utilized.

  • Astrocyte Cultures: Primary astrocyte cultures are essential for studying the role of glia in neuroprotection and Nrf2 activation.[6]

  • Neuron-Astrocyte Co-cultures: These models allow for the investigation of cell-cell interactions and the paracrine effects of Nrf2 activation in astrocytes on neuronal survival.[7]

Assessment of Cytotoxicity and Neuroprotection

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Induction of Neurotoxicity: Treat cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • 4-IPITC Treatment: Concurrently with the neurotoxin, treat the cells with a range of concentrations of 4-IPITC (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (a known neuroprotective compound).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Data Presentation: Cell Viability

Treatment Group4-IPITC Concentration (µM)Cell Viability (%)Standard Deviation
Control0100± 5.2
Neurotoxin Alone045± 4.8
Neurotoxin + 4-IPITC0.152± 5.1
Neurotoxin + 4-IPITC165± 6.3
Neurotoxin + 4-IPITC1085± 5.9
Neurotoxin + 4-IPITC2592± 4.5
Neurotoxin + 4-IPITC5078 (potential toxicity)± 6.8
Mechanistic Studies: Nrf2 Pathway Activation

Protocol 2: Western Blot for Nrf2 Nuclear Translocation and Target Gene Expression

This protocol determines the activation of the Nrf2 pathway by measuring the levels of Nrf2 in the nucleus and the expression of its downstream target proteins.

  • Cell Treatment: Treat neuronal or astrocytic cells with 4-IPITC at the determined optimal neuroprotective concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Protein Extraction:

    • For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit.

    • For total protein, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

      • Primary Antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic/loading control).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensity using image analysis software and normalize to the respective loading control.

Data Presentation: Protein Expression

TreatmentTime (hours)Nuclear Nrf2 (Fold Change)HO-1 Expression (Fold Change)NQO1 Expression (Fold Change)
Vehicle241.01.01.0
4-IPITC12.51.21.1
4-IPITC34.82.52.1
4-IPITC63.25.64.8
4-IPITC121.84.94.2
4-IPITC241.23.53.1

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene mRNA Expression

This protocol quantifies the mRNA levels of Nrf2 target genes.

  • Cell Treatment and RNA Extraction: Treat cells as in the Western blot protocol and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for NFE2L2 (Nrf2), HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vivo Experimental Design

For in vivo validation, rodent models of neurodegenerative diseases are recommended.

  • Parkinson's Disease Model: Unilateral intrastriatal injection of 6-OHDA or MPTP administration in mice.

  • Alzheimer's Disease Model: Intracerebroventricular injection of amyloid-beta (Aβ) oligomers or use of transgenic mouse models (e.g., 5XFAD).

  • Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO).

Experimental Workflow:

  • Animal Grouping: Randomly assign animals to control, disease model, and 4-IPITC treatment groups.

  • 4-IPITC Administration: Administer 4-IPITC via an appropriate route (e.g., oral gavage, intraperitoneal injection) before or after the induction of the disease model.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod, cylinder test) and cognitive function (e.g., Morris water maze, Y-maze).

  • Histopathological and Biochemical Analysis:

    • Perfuse the animals and collect brain tissue.

    • Perform immunohistochemistry for neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons), markers of oxidative stress (e.g., 4-HNE), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Conduct Western blotting or ELISA on brain homogenates to measure levels of Nrf2, its target proteins, and inflammatory cytokines.

Visualization of Pathways and Workflows

Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Maf sMaf Nrf2_n->Maf Dimerization ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription Neuroprotection Neuroprotection Genes->Neuroprotection IPITC 4-IPITC (Isothiocyanate) IPITC->Keap1 Modification of Cysteine Residues Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1

Caption: Nrf2 Signaling Pathway Activation by 4-IPITC.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal/Glial Cell Culture Toxicity Induce Neurotoxicity (e.g., 6-OHDA, H2O2) Cell_Culture->Toxicity Treatment_vitro Treat with 4-IPITC Toxicity->Treatment_vitro Viability Assess Cell Viability (MTT Assay) Treatment_vitro->Viability Mechanism Mechanistic Studies (Western Blot, qRT-PCR for Nrf2 pathway) Treatment_vitro->Mechanism Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Mechanism->Data_Analysis Animal_Model Animal Model of Neurodegeneration Treatment_vivo Administer 4-IPITC Animal_Model->Treatment_vivo Behavior Behavioral Assessments Treatment_vivo->Behavior Histo Histopathology & Biochemistry Behavior->Histo Histo->Data_Analysis

Caption: Experimental Workflow for Neuroprotection Studies.

References

Application Notes and Protocols for Chemical Probes Based on the 4-Iodophenyl Isothiocyanate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of chemical probes derived from the 4-iodophenyl isothiocyanate (4-IPITC) scaffold. This scaffold serves as a versatile starting point for creating probes to investigate cellular signaling pathways and identify novel protein targets, leveraging the reactivity of the isothiocyanate group and the potential for modification at the iodo-position.

Introduction to this compound-Based Probes

This compound is a compound of interest due to the dual functionality of its isothiocyanate and iodophenyl groups. The isothiocyanate moiety can form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine, making it an effective tool for labeling and identifying protein targets. The iodo-group provides a site for synthetic modification, allowing for the attachment of reporter tags like biotin or terminal alkynes for "click" chemistry applications.

Isothiocyanates, as a class of compounds, have been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These effects are often mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. Chemical probes based on the 4-IPITC scaffold can be instrumental in elucidating the specific molecular targets and mechanisms of action underlying these biological effects.

Synthesis of this compound-Based Chemical Probes

The synthesis of chemical probes from the 4-IPITC scaffold involves the introduction of a reporter group, such as a terminal alkyne for click chemistry or a biotin tag for affinity purification. Below are generalized protocols for the synthesis of these probes, starting from 4-iodoaniline.

Synthesis of an Alkyne-Tagged this compound Probe

This protocol describes a two-step synthesis involving a Sonogashira coupling to introduce a terminal alkyne, followed by the conversion of the aniline to an isothiocyanate.

Experimental Protocol:

Step 1: Sonogashira Coupling of 4-Iodoaniline with a Terminal Alkyne

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoaniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

  • Add a suitable solvent, such as anhydrous triethylamine or a mixture of toluene and triethylamine.

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by flash column chromatography on silica gel. If trimethylsilylacetylene was used, deprotection of the silyl group is necessary using a mild base like potassium carbonate in methanol.

Step 2: Conversion of the Amino Group to Isothiocyanate

  • Dissolve the alkyne-functionalized aniline (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of chloroform and water.

  • Add a base, such as triethylamine or sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 eq) in the same organic solvent.

  • Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude alkyne-tagged this compound probe. Further purification can be achieved by column chromatography if necessary.

Synthesis of a Biotinylated this compound Probe

This protocol involves the amide coupling of a biotin-PEG linker to a derivative of 4-iodoaniline, followed by the conversion to the isothiocyanate.

Experimental Protocol:

Step 1: Amide Coupling of Biotin-PEG-Amine to a 4-Iodophenyl Carboxylic Acid Derivative

  • Start with a 4-iodophenyl derivative containing a carboxylic acid group (e.g., 4-iodobenzoic acid). Activate the carboxylic acid using a coupling agent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in an anhydrous aprotic solvent like DMF.

  • To the activated acid, add a solution of a biotin-PEG-amine linker (e.g., Biotin-PEG4-Amine, 1.0 eq) in DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate.

  • Purify the biotinylated 4-iodoaniline derivative by flash column chromatography.

Step 2: Conversion of the Amino Group to Isothiocyanate

  • Follow the same procedure as described in Step 2 of the alkyne-tagged probe synthesis, using the purified biotinylated 4-iodoaniline derivative as the starting material.

Data Presentation: Biological Activity of Isothiocyanates

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various isothiocyanates, including phenethyl isothiocyanate (PEITC), a structurally related compound to 4-IPITC, in different cancer cell lines. This data provides a baseline for comparing the potency of newly synthesized 4-IPITC-based probes.

IsothiocyanateCell LineCancer TypeIC₅₀ (µM)Reference
Phenethyl Isothiocyanate (PEITC)MDA-MB-231Breast Cancer7.2[1]
Phenethyl Isothiocyanate (PEITC)T47DBreast Cancer9.2[1]
Phenethyl Isothiocyanate (PEITC)MCF-7Breast Cancer10.6[1]
Phenethyl Isothiocyanate (PEITC)SKBR3Breast Cancer26.4[1]
Phenethyl Isothiocyanate (PEITC)ZR-75-1Breast Cancer40.4[1]
Sulforaphane (SFN)MCF-7Breast Cancer12.5 (24h), 7.5 (48h)[1]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized 4-IPITC probes on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-IPITC probe stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the 4-IPITC probe in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted probe solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to investigate the effect of 4-IPITC probes on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38).

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • 4-IPITC probe

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the 4-IPITC probe for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Perform densitometry analysis to quantify the changes in protein phosphorylation.

Proteomic Target Identification using Click Chemistry

This protocol outlines the workflow for identifying the protein targets of the alkyne-tagged 4-IPITC probe.

Materials:

  • Alkyne-tagged 4-IPITC probe

  • Cancer cell line of interest

  • Cell lysis buffer

  • Biotin-azide tag

  • Click chemistry reaction components (copper(I) catalyst, ligand, reducing agent)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Protocol:

  • Treat cells with the alkyne-tagged 4-IPITC probe for a specific duration.

  • Lyse the cells and collect the protein lysate.

  • Perform a click reaction by adding the biotin-azide tag, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) to the lysate.

  • Incubate the reaction to allow for the cycloaddition of the biotin-azide to the alkyne-tagged proteins.

  • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

  • Analyze the mass spectrometry data to identify the specific protein targets of the 4-IPITC probe.

Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Stimuli Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors JNK JNK (MAPK) JNK->Transcription_Factors p38 p38 (MAPK) p38->Transcription_Factors Probe 4-IPITC Probe Probe->RAF Modulation Probe->MEK Probe->ERK Probe->JNK Probe->p38 Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Experimental_Workflow cluster_synthesis Probe Synthesis cluster_evaluation Biological Evaluation cluster_target_id Target Identification Start 4-Iodoaniline Step1_Alkyne Sonogashira Coupling (Add Alkyne) Start->Step1_Alkyne Step1_Biotin Amide Coupling (Add Biotin-PEG) Start->Step1_Biotin Step2 Conversion to Isothiocyanate Step1_Alkyne->Step2 Step1_Biotin->Step2 Probe_Alkyne Alkyne-4-IPITC Probe Step2->Probe_Alkyne Probe_Biotin Biotin-4-IPITC Probe Step2->Probe_Biotin Cell_Culture Cancer Cell Lines Probe_Alkyne->Cell_Culture Click_Chem Click Chemistry (with Biotin-Azide) Probe_Alkyne->Click_Chem Probe_Biotin->Cell_Culture Affinity_Purification Affinity Purification (Streptavidin Beads) Probe_Biotin->Affinity_Purification MTT Cell Viability (MTT Assay) Cell_Culture->MTT Western Pathway Analysis (Western Blot) Cell_Culture->Western Click_Chem->Affinity_Purification MS Mass Spectrometry (LC-MS/MS) Affinity_Purification->MS Target_Proteins Identified Target Proteins MS->Target_Proteins

References

Troubleshooting & Optimization

troubleshooting guide for 4-Iodophenyl isothiocyanate conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for 4-Iodophenyl isothiocyanate (4-IPI) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive targets for this compound on a protein?

This compound (4-IPI) is an amine-reactive reagent. The isothiocyanate group (-N=C=S) primarily reacts with nucleophilic groups on the protein. Under typical reaction conditions, the main targets are:

  • Primary amines: These include the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus. This reaction forms a stable thiourea bond.[1][2]

While isothiocyanates can also react with thiol groups (from cysteine residues) to form a dithiocarbamate linkage, this bond is generally less stable than the thiourea linkage formed with amines.[1] The reaction with amines is favored under alkaline conditions.

Q2: My conjugation efficiency is low. What are the possible causes and solutions?

Low conjugation efficiency is a common issue. Here are several factors to investigate:

  • Incorrect pH: The reaction of isothiocyanates with primary amines is highly pH-dependent. The optimal pH range is typically 8.0 to 9.5 to ensure that the primary amine groups are deprotonated and thus nucleophilic.[3][4] If the pH is too low, the reaction rate will be significantly reduced.

  • Presence of Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with the protein for reaction with 4-IPI, thereby reducing the labeling efficiency.[4][5] It is crucial to use amine-free buffers like carbonate-bicarbonate or borate buffer.

  • Low Protein Concentration: The concentration of the protein solution can impact the reaction kinetics. A protein concentration of at least 2 mg/mL is generally recommended for efficient labeling.[4][6]

  • Impure Antibody/Protein: If the protein solution contains other amine-containing impurities, such as other proteins (e.g., BSA as a stabilizer) or ammonium salts, these will compete for the 4-IPI.[5][6] Ensure the protein is of high purity (>95%).

  • Suboptimal Molar Ratio: The molar ratio of 4-IPI to protein is critical. Too little 4-IPI will result in low labeling, while too much can lead to protein precipitation or altered protein function. It is advisable to perform initial experiments with a range of molar coupling ratios, for instance, from 10:1 to 40:1 (4-IPI:protein).[3]

  • Hydrolyzed 4-IPI: this compound can hydrolyze in the presence of water. It is best to prepare the 4-IPI stock solution fresh in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][7][8]

Q3: I am observing precipitation of my protein during or after the conjugation reaction. Why is this happening and what can I do?

Protein precipitation can occur for a few reasons:

  • Over-labeling: High molar ratios of 4-IPI to protein can lead to the modification of a large number of lysine residues. This can alter the protein's isoelectric point and overall charge distribution, leading to aggregation and precipitation.[3] To resolve this, try reducing the molar coupling ratio of 4-IPI to protein.

  • Solvent Effects: The organic solvent (e.g., DMSO, DMF) used to dissolve the 4-IPI can denature the protein if the final concentration in the reaction mixture is too high. Typically, the final concentration of the organic solvent should be kept below 10%.

  • pH near Isoelectric Point: If the conjugation reaction alters the protein's pI to be close to the pH of the buffer, it can cause the protein to precipitate.[9] This can be addressed by adjusting the buffer pH or using a different buffer system.

Q4: How should I remove unreacted this compound after the conjugation reaction?

Complete removal of the unreacted 4-IPI is crucial to avoid interference in downstream applications. Common methods for purification include:

  • Gel Filtration Chromatography: This is a widely used method to separate the labeled protein from the smaller, unreacted 4-IPI molecules based on size.[4][]

  • Dialysis: Extensive dialysis against an appropriate buffer can effectively remove small molecules like unreacted 4-IPI.[4]

  • Ultrafiltration: Centrifugal ultrafiltration devices with a suitable molecular weight cutoff (MWCO) can be used to retain the conjugated protein while allowing the smaller unreacted 4-IPI to pass through.

Q5: What is the best way to store this compound and the conjugated protein?

  • This compound: 4-IPI should be stored in a cool (2-8°C), dry place, protected from light and moisture to prevent degradation.[11] It is recommended to store it under an inert atmosphere if possible.

  • Conjugated Protein: The storage conditions for the conjugated protein will depend on the specific protein. In general, it is best to store the conjugate at 4°C in a light-proof container. For long-term storage, aliquoting the conjugate and storing it at -20°C or -80°C may be appropriate, but be mindful of potential damage from freeze-thaw cycles.[5] Adding a preservative like sodium azide (if compatible with downstream applications) or a cryoprotectant like glycerol may also be beneficial.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound conjugation reactions, based on typical protocols for isothiocyanate labeling.

ParameterRecommended Range/ValueNotes
Reaction pH 8.0 - 9.5Alkaline pH is required to deprotonate primary amines.[3][4]
Protein Concentration ≥ 2 mg/mLHigher concentrations generally lead to better labeling efficiency.[4][6]
Molar Coupling Ratio (4-IPI:Protein) 10:1 to 40:1This should be optimized for each specific protein.[3]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation.[7]
Reaction Time 2 to 12 hoursThe optimal time depends on the reactivity of the protein and the reaction temperature.[3][7]
Organic Solvent Concentration < 10% (v/v)To avoid protein denaturation.

Experimental Protocols

Standard Protocol for this compound Conjugation

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Purified protein (>95% purity)

  • This compound (4-IPI)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., gel filtration column, dialysis tubing, ultrafiltration device)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Buffer Exchange: Ensure the protein is in the Reaction Buffer. If the protein is in a buffer containing amines (e.g., Tris, glycine) or other interfering substances, perform a buffer exchange by dialysis, desalting column, or ultrafiltration. Adjust the protein concentration to 2-10 mg/mL.

  • Prepare 4-IPI Stock Solution: Immediately before use, dissolve the 4-IPI in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

  • Conjugation Reaction:

    • Slowly add the calculated amount of the 4-IPI stock solution to the protein solution while gently stirring. The amount of 4-IPI to add will depend on the desired molar coupling ratio.

    • Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted 4-IPI. Incubate for 1-2 hours at room temperature.

  • Purify the Conjugate: Remove the unreacted 4-IPI and byproducts by gel filtration, dialysis, or ultrafiltration. Equilibrate and elute with the desired Storage Buffer (e.g., PBS).

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the iodophenyl group (if a suitable wavelength is known and does not overlap significantly with the protein's absorbance).

Troubleshooting Protocol for Low Conjugation Efficiency

If you experience low or no conjugation, follow these steps:

  • Verify Protein and Buffer Conditions:

    • Confirm the pH of your Reaction Buffer is between 8.5 and 9.5.

    • Ensure your protein solution is free of amine-containing substances. If in doubt, perform a thorough buffer exchange.

    • Measure the protein concentration accurately after buffer exchange.

  • Check 4-IPI Reagent:

    • Use a fresh vial of 4-IPI if possible, as it can degrade over time, especially if not stored properly.

    • Prepare the 4-IPI stock solution in anhydrous DMSO or DMF immediately before starting the reaction.

  • Optimize Molar Coupling Ratio:

    • Set up several small-scale reactions with varying molar coupling ratios of 4-IPI to protein (e.g., 10:1, 20:1, 40:1, 80:1).

    • Analyze the results of each reaction to determine the optimal ratio for your protein.

  • Vary Reaction Time and Temperature:

    • If you are reacting at 4°C, try increasing the incubation time or performing the reaction at room temperature for a shorter period.

    • Monitor the reaction progress at different time points to find the optimal duration.

  • Analyze the Reaction Products:

    • Use techniques like SDS-PAGE to check for protein precipitation or degradation.

    • Mass spectrometry can be used to confirm the presence and extent of labeling on the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Buffer Exchange (Amine-free, pH 9.0) r1 Combine Protein and 4-IPI p1->r1 p2 Prepare Fresh 4-IPI Stock in DMSO p2->r1 r2 Incubate (2-8h RT or O/N 4°C) r1->r2 r3 Quench Reaction (e.g., Tris or Glycine) r2->r3 u1 Purify Conjugate (Gel Filtration/Dialysis) r3->u1 u2 Characterize (e.g., DOL) u1->u2

Caption: Experimental workflow for this compound protein conjugation.

troubleshooting_guide start Low/No Conjugation check_buffer Check Buffer: - pH 8.5-9.5? - Amine-free? start->check_buffer Start Here check_reagent Check 4-IPI: - Freshly prepared? - Anhydrous solvent? check_buffer->check_reagent Buffer OK action_buffer Action: Buffer exchange protein check_buffer->action_buffer Issue Found check_protein Check Protein: - Concentration >2 mg/mL? - High purity? check_reagent->check_protein Reagent OK action_reagent Action: Use fresh 4-IPI and anhydrous DMSO check_reagent->action_reagent Issue Found action_protein Action: Concentrate/purify protein check_protein->action_protein Issue Found optimize Still Low Efficiency? Optimize Reaction Conditions check_protein->optimize Protein OK action_buffer->start Retry action_reagent->start Retry action_protein->start Retry opt_ratio Vary Molar Ratio (10:1 to 80:1) optimize->opt_ratio opt_time Vary Time/Temp (e.g., RT vs 4°C) optimize->opt_time

Caption: Troubleshooting workflow for low efficiency in 4-IPI conjugation reactions.

References

preventing side reactions of 4-Iodophenyl isothiocyanate with buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-Iodophenyl isothiocyanate, focusing on preventing undesirable side reactions with common laboratory buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two main sites susceptible to reaction. The most reactive site is the central carbon atom of the isothiocyanate group (-N=C=S), which is highly electrophilic and readily attacked by nucleophiles.[1] The second site is the carbon-iodine bond on the phenyl ring. While generally stable, this bond can be labile under certain conditions, such as high temperatures or in the presence of specific catalysts.[2][3]

Q2: Why is my labeling reaction with this compound failing or showing low yield when using Tris buffer?

A2: Tris (tris(hydroxymethyl)aminomethane) buffer contains a primary amine. The isothiocyanate group (-N=C=S) reacts efficiently with primary amines to form a stable thiourea linkage.[4][5] This reaction consumes your this compound, preventing it from reacting with your target molecule. This side reaction is particularly favorable at alkaline pH (pH 9-11).[5][6]

Q3: Can I use buffers containing thiol-based reducing agents like DTT or BME?

A3: It is strongly discouraged. The isothiocyanate group reacts with sulfhydryl (thiol) groups, such as those in Dithiothreitol (DTT) or 2-Mercaptoethanol (BME), to form dithiocarbamate adducts.[5][7] This reaction is most efficient at a pH range of 6-8 and will compete with your intended reaction, reducing the yield of your desired product.[5][6]

Q4: What is the optimal pH for conducting reactions with this compound?

A4: The optimal pH depends on the target nucleophile.

  • For targeting primary amines (e.g., lysine residues on proteins): A pH of 9.0-11.0 is preferred to ensure the amine is deprotonated and thus nucleophilic.[5][8] However, isothiocyanate stability can decrease at higher pH.[9] A compromise is often found around pH 8.5-9.0.

  • For targeting thiols (e.g., cysteine residues on proteins): A slightly basic pH of 7.4–9.1 is recommended to favor the more reactive thiolate form of cysteine.[8] It is critical to use a non-nucleophilic buffer in your chosen pH range.

Q5: Which buffers are recommended for use with this compound?

A5: Buffers that lack primary or secondary amines and thiols are recommended. Suitable options include:

  • Phosphate-buffered saline (PBS)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Borate buffer

  • Carbonate-bicarbonate buffer (especially for higher pH ranges)

Q6: How stable is this compound in aqueous solutions?

A6: Isothiocyanates are generally unstable in aqueous media and can undergo hydrolysis over time.[9][10] The rate of degradation is faster in buffered solutions compared to deionized water, suggesting that buffer components can accelerate decomposition.[9][10] It is always recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction mixture immediately before starting the experiment.

Q7: Is there a risk of deiodination (loss of the iodine atom) during my reaction?

A7: The carbon-iodine bond in aryl iodides can be weak and susceptible to cleavage, particularly with heat or light.[3] The isothiocyanate group is electron-withdrawing, which can further influence the stability of the aryl iodide.[11] To minimize the risk of deiodination, avoid prolonged exposure to high temperatures and protect the reaction mixture from light.

Troubleshooting Guide

Problem 1: Low or No Yield of Desired Product
Potential Cause Recommended Solution
Reactive Buffer The buffer contains nucleophiles (e.g., Tris, Glycine, DTT). This is the most common cause of failure.
Solution: Switch to a non-nucleophilic buffer such as PBS, HEPES, or Borate buffer.
Incorrect pH The pH of the reaction mixture is not optimal for the target nucleophile (amine or thiol) to be reactive.
Solution: Adjust the reaction pH. For targeting amines, use pH 8.5-9.0. For targeting thiols, use pH 7.4-8.5.[5][8]
Hydrolysis of Reagent The this compound was hydrolyzed by premature exposure to the aqueous buffer. Isothiocyanates have limited stability in aqueous solutions.[9][10]
Solution: Prepare a fresh stock solution of the reagent in anhydrous DMSO or DMF. Add the stock solution to the reaction buffer immediately before use.
Reagent Degradation The solid reagent or stock solution has degraded during storage.
Solution: Store the solid reagent under inert gas (e.g., argon or nitrogen) in a cool, dark, and dry place. Use freshly prepared stock solutions.
Problem 2: Formation of Unexpected Byproducts
Potential Cause Recommended Solution
Reaction with Buffer Components As described above, the isothiocyanate is reacting with amine or thiol species in the buffer.
Solution: Verify buffer composition and switch to an inert buffer like PBS or HEPES.
Deiodination The aryl iodide is losing its iodine atom, leading to the formation of phenyl isothiocyanate-adducts.
Solution: Protect the reaction from light. Avoid excessive heat. If high temperatures are required, consider if a more stable linkage chemistry is appropriate.
Reaction with Water (Hydrolysis) The isothiocyanate group is reacting with water, which can lead to the formation of an unstable carbamic acid that decomposes to an amine.
Solution: While unavoidable in aqueous reactions, minimizing reaction time and using a higher concentration of the target nucleophile can favor the desired reaction over hydrolysis.

Data and Reactivity Overview

Table 1: Stability of Isothiocyanates in Common Buffers This table summarizes findings on the general stability of isothiocyanates in various buffers at pH 7.0 over 24 hours. A more rapid decline indicates lower stability.

Buffer (0.1 M, pH 7.0)Relative Rate of Isothiocyanate Decline
Deionized WaterLowest
Tris-ClModerate
Phosphate Buffer Saline (PBS)High
Citrate Phosphate BufferHighest
Data adapted from studies on various isothiocyanates, indicating that buffer components can accelerate degradation.[9][10]

Table 2: pH-Dependence of Isothiocyanate Reactivity This table provides a general guide for selecting the reaction pH based on the intended target.

Target NucleophileOptimal pH RangeProduct
Thiol (-SH)6.0 - 8.0Dithiocarbamate
Primary Amine (-NH₂)9.0 - 11.0Thiourea
Information compiled from multiple sources.[5][6][8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes a general method for labeling a protein with this compound, targeting lysine residues.

  • Protein Preparation: Dissolve or dialyze the protein into a suitable non-nucleophilic buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5). Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: While gently vortexing the protein solution, add a 10 to 20-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Assessing Reagent Stability via HPLC

This protocol allows for the evaluation of the stability of this compound in a chosen buffer.

  • Buffer Preparation: Prepare the buffer of interest at the desired concentration and pH.

  • Standard Preparation: Prepare a 1 mM stock solution of this compound in anhydrous acetonitrile.

  • Reaction Setup: Add a small volume of the isothiocyanate stock solution to the buffer to achieve a final concentration of ~50 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture. Immediately quench the degradation by adding an equal volume of acetonitrile.[12]

  • HPLC Analysis: Analyze the samples using a reverse-phase C18 column. Monitor the disappearance of the this compound peak over time at a suitable wavelength (e.g., determined by a UV-Vis scan). The peak area can be used to quantify the remaining reagent.

Visual Guides

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Reagent 4-Iodophenyl isothiocyanate Product Desired Product (Thiourea linkage) Reagent->Product pH 8.5-9.0 (for amines) AmineAdduct Buffer Adduct (Thiourea) Reagent->AmineAdduct Consumes Reagent ThiolAdduct Buffer Adduct (Dithiocarbamate) Reagent->ThiolAdduct Consumes Reagent Target Target Molecule (e.g., Protein-NH2) Target->Product AmineBuffer Amine Buffer (e.g., Tris) AmineBuffer->AmineAdduct ThiolBuffer Thiol Reagent (e.g., DTT) ThiolBuffer->ThiolAdduct

Caption: Desired reaction pathway vs. common side reactions.

Troubleshooting_Workflow Start Low / No Product Yield CheckBuffer Is buffer nucleophilic? (e.g., Tris, Glycine) Start->CheckBuffer CheckpH Is pH optimal for target nucleophile? CheckBuffer->CheckpH No ChangeBuffer Switch to non-nucleophilic buffer (PBS, HEPES) CheckBuffer->ChangeBuffer Yes CheckReagent Is reagent fresh? (Solid & Stock Solution) CheckpH->CheckReagent Yes AdjustpH Adjust pH: - Amines: 8.5-9.0 - Thiols: 7.4-8.5 CheckpH->AdjustpH No NewReagent Use fresh solid reagent and prepare new stock in anhydrous solvent CheckReagent->NewReagent No Success Problem Solved CheckReagent->Success Yes ChangeBuffer->Success AdjustpH->Success NewReagent->Success

Caption: Troubleshooting workflow for low product yield.

References

identifying and removing byproducts from 4-Iodophenyl isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodophenyl isothiocyanate. Our aim is to address common challenges encountered during synthesis and purification, ensuring a higher success rate and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound start from 4-iodoaniline. The two primary routes involve the use of either thiophosgene or carbon disulfide (CS₂) as the thiocarbonylating agent.[1][2]

  • Thiophosgene Method: This is a classic and often efficient method where 4-iodoaniline is reacted with thiophosgene in the presence of a base.[3] However, thiophosgene is highly toxic and requires special handling precautions.

  • Carbon Disulfide Method: This is a widely used alternative to the thiophosgene method.[4] It involves the reaction of 4-iodoaniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then decomposed to the isothiocyanate using a desulfurizing agent.[5]

Q2: What are the typical byproducts I might encounter during the synthesis of this compound?

A2: The formation of byproducts is a common issue in isothiocyanate synthesis. The most significant byproduct is the corresponding symmetrical thiourea, in this case, 1,3-bis(4-iodophenyl)thiourea . This can form if the newly generated this compound reacts with unreacted 4-iodoaniline.[3] Other potential impurities include unreacted starting materials and byproducts from the decomposition of the dithiocarbamate intermediate. If water is present, hydrolysis of the isothiocyanate can occur, leading to the formation of the corresponding amine and, subsequently, ureas.[1][6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple TLC analysis can show the consumption of the starting material (4-iodoaniline) and the appearance of the product spot (this compound). It is advisable to use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, for the TLC analysis.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid isothiocyanates.[7] The selection of an appropriate solvent system is crucial.[7][8][9]

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be employed.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[10][11][12][13]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: I am not getting a good yield of this compound. What could be the reasons?

A: Low yields can be attributed to several factors. Here's a systematic approach to troubleshoot the issue:

  • Reagent Quality: Ensure that the starting materials, particularly 4-iodoaniline and the thiocarbonylating agent, are of high purity. Impurities in the starting amine can lead to side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. For the dithiocarbamate salt formation with CS₂, the reaction is often carried out at room temperature or slightly below. The decomposition of the dithiocarbamate salt might require heating.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or HPLC to determine the point of maximum conversion.

  • Base Selection: The choice and amount of base are crucial. For the carbon disulfide method, an organic base like triethylamine is commonly used.[2] Ensure that the base is anhydrous, as water can promote side reactions.

  • Moisture: The reaction should be carried out under anhydrous conditions, as isothiocyanates can be sensitive to moisture.[14][15] Use dry solvents and glassware.

Problem 2: Presence of Significant Amounts of 1,3-bis(4-iodophenyl)thiourea Byproduct

Q: My final product is contaminated with a significant amount of a white solid, which I suspect is the symmetrical thiourea. How can I minimize its formation and remove it?

A: The formation of symmetrical thiourea is a common side reaction.

Minimizing Formation:

  • Stoichiometry: Use a slight excess of the thiocarbonylating agent (thiophosgene or CS₂) to ensure that all the 4-iodoaniline reacts.

  • Addition Rate: Add the 4-iodoaniline slowly to the reaction mixture containing the thiocarbonylating agent. This ensures that the amine is always in the presence of an excess of the reagent, minimizing its reaction with the newly formed isothiocyanate.

Removal:

  • Recrystallization: 1,3-bis(4-iodophenyl)thiourea generally has different solubility properties compared to this compound. A carefully chosen solvent system for recrystallization can effectively separate the two compounds.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used for separation.

Problem 3: Difficulty in Purifying the Product

Q: I am struggling to get a pure product after the reaction. What purification strategy should I follow?

A: A multi-step purification strategy is often necessary.

  • Work-up: After the reaction is complete, the crude product should be isolated. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove salts and other water-soluble impurities.

  • Removal of Unreacted Amine: If unreacted 4-iodoaniline is present, it can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).

  • Primary Purification: For the crude product, either recrystallization or distillation can be used as the primary purification step.

    • For Recrystallization: A good starting point for solvent screening is a non-polar solvent like hexanes or heptane, paired with a more polar solvent like ethyl acetate or acetone.[16]

    • For Distillation: If the product is an oil, vacuum distillation is recommended to avoid decomposition at high temperatures.[11]

  • Final Purification: If the product is still not pure, a second purification step, such as column chromatography, may be necessary.

Data Presentation

Synthesis MethodReagentsTypical Yield (%)Purity (%)Reference
Carbon Disulfide4-Iodoaniline, CS₂, Triethylamine, Desulfurizing Agent60-85>95 (after purification)[4]
Thiophosgene4-Iodoaniline, Thiophosgene, Base70-90>97 (after purification)[1]

Experimental Protocols

Synthesis of this compound using Carbon Disulfide

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Iodoaniline

  • Carbon Disulfide (CS₂)

  • Triethylamine (TEA)

  • Tosyl Chloride (or another suitable desulfurizing agent)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1 equivalent) in anhydrous dichloromethane.

  • Formation of Dithiocarbamate Salt: To the stirred solution, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath. Slowly add carbon disulfide (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise. Let the reaction warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a mixture of hexanes and ethyl acetate.

Mandatory Visualization

Synthesis_of_4_Iodophenyl_Isothiocyanate cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Iodoaniline 4-Iodoaniline Dithiocarbamate_Salt Dithiocarbamate Salt 4-Iodoaniline->Dithiocarbamate_Salt + CS2, Base Carbon_Disulfide Carbon Disulfide (CS2) Carbon_Disulfide->Dithiocarbamate_Salt Base Base (e.g., Triethylamine) Base->Dithiocarbamate_Salt 4-Iodophenyl_Isothiocyanate This compound Dithiocarbamate_Salt->4-Iodophenyl_Isothiocyanate + Desulfurizing Agent (e.g., Tosyl Chloride)

Caption: Synthesis of this compound from 4-Iodoaniline.

Byproduct_Formation 4-Iodophenyl_Isothiocyanate This compound (Product) Thiourea_Byproduct 1,3-bis(4-iodophenyl)thiourea (Byproduct) 4-Iodophenyl_Isothiocyanate->Thiourea_Byproduct 4-Iodoaniline 4-Iodoaniline (Unreacted Starting Material) 4-Iodoaniline->Thiourea_Byproduct

Caption: Formation of the primary byproduct in the synthesis.

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Workup Isolated_Crude Isolated Crude Product Workup->Isolated_Crude Primary_Purification Primary Purification Isolated_Crude->Primary_Purification Column_Chromatography Column Chromatography Isolated_Crude->Column_Chromatography Alternative/Secondary Recrystallization Recrystallization Primary_Purification->Recrystallization If solid Distillation Vacuum Distillation Primary_Purification->Distillation If liquid/low-melting solid Pure_Product Pure this compound Recrystallization->Pure_Product Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

References

stability and long-term storage conditions for 4-Iodophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of 4-Iodophenyl isothiocyanate, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Stability and Long-Term Storage Conditions

This compound is a reactive compound that is sensitive to environmental factors. Proper storage and handling are crucial to maintain its integrity and ensure reliable experimental outcomes. The primary factors affecting its stability are moisture, light, and temperature.

Summary of Recommended Storage Conditions and Stability Data

While specific long-term quantitative stability data for solid this compound is not extensively available in public literature, the following recommendations are based on safety data sheets and the general chemical properties of aryl isothiocyanates.

ParameterRecommendation/DataSource/Justification
Storage Temperature 2°C to 8°CRecommended by suppliers to minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Isothiocyanates are susceptible to hydrolysis in the presence of moisture.[1] An inert atmosphere displaces moisture and oxygen.
Light Exposure Protect from direct sunlight.[1]Aryl isothiocyanates can be light-sensitive, leading to potential photodegradation.
Moisture Keep in a dry, tightly sealed container.[1]The isothiocyanate functional group is prone to hydrolysis, forming the corresponding amine.
Physical Form Solid (crystals or powder).The solid state is generally more stable than solutions.
Expected Shelf Life Not definitively established. Regular quality control is recommended.Based on the reactivity of isothiocyanates, periodic testing for purity is advised for long-term storage.

Experimental Protocols

Protocol: Long-Term Stability Study of this compound (Solid State)

This protocol outlines a typical experimental setup to determine the long-term stability of solid this compound under various conditions.

Objective: To evaluate the stability of solid this compound over time at different temperature and humidity conditions.

Materials:

  • This compound (high purity)

  • Amber glass vials with airtight seals

  • Controlled environment chambers or desiccators

  • HPLC system with a UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Aliquot approximately 10 mg of this compound into pre-weighed amber glass vials.

    • Create sets of samples for each storage condition to be tested.

    • Purge each vial with an inert gas (e.g., argon) before sealing tightly.

  • Storage Conditions:

    • ICH Recommended Conditions:

      • 25°C / 60% RH (Relative Humidity)

      • 30°C / 65% RH

      • 40°C / 75% RH (Accelerated stability)

    • Refrigerated: 2°C to 8°C

    • Freezer: -20°C

    • Light Exposure: A set of samples at 25°C / 60% RH exposed to controlled UV and visible light.

  • Time Points for Analysis:

    • Initial (Time 0)

    • 1, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Method (Stability-Indicating HPLC Method):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed for peak shape).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

    • Sample Preparation for Analysis: Dissolve the entire content of a vial in a known volume of acetonitrile to achieve a target concentration (e.g., 1 mg/mL).

  • Data Analysis:

    • At each time point, analyze samples from each condition in triplicate.

    • Calculate the percentage of this compound remaining.

    • Identify and quantify any degradation products.

    • Determine the degradation rate and predict the shelf life.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low reaction yield or incomplete reaction Degraded this compound: The reagent may have hydrolyzed due to improper storage.Use a fresh vial of the reagent or test the purity of the existing stock by HPLC or NMR before use. Always store under inert gas and at the recommended temperature.
Presence of moisture in the reaction: Trace amounts of water can react with the isothiocyanate.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.
Nucleophile is too weak or sterically hindered: The reaction kinetics may be slow.Increase the reaction temperature, use a catalyst if applicable, or increase the concentration of the nucleophile.
Formation of a white precipitate (insoluble in common organic solvents) Formation of a symmetrical thiourea: This can occur if the starting amine is present as an impurity and reacts with the isothiocyanate.Purify the this compound before use if the purity is questionable.
Inconsistent results between experiments Variability in reagent quality: Different batches of this compound may have varying purity.Qualify each new batch of the reagent before use in critical experiments.
Light-induced degradation: Exposure to ambient light during the experiment could be causing degradation.Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.
Appearance of a pungent odor Decomposition of the isothiocyanate: Thermal or hydrolytic degradation can release volatile byproducts.Ensure the reaction temperature is controlled and that the reaction is performed in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned from a white/off-white solid to a yellowish or brownish color. Can I still use it?

A color change often indicates degradation. It is highly recommended to test the purity of the material by an analytical technique like HPLC or NMR before use. If significant degradation is observed, it is best to use a fresh batch to ensure the reliability of your experimental results.

Q2: What are the common degradation products of this compound?

The most common degradation product is 4-iodoaniline, formed through hydrolysis of the isothiocyanate group. In the presence of other nucleophiles, corresponding thiourea or thiocarbamate derivatives can also be formed.

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

Yes, storage at -20°C is an acceptable condition and may even be preferable for long-term storage to minimize thermal degradation. However, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer. Allow the container to warm to room temperature before opening.

Q4: How should I handle the disposal of unused this compound?

Unused or waste material should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is generally recommended to treat it as a hazardous chemical.

Q5: Is this compound soluble in aqueous buffers?

This compound has low solubility in water. While it may be necessary to use aqueous conditions for certain reactions, be aware that the presence of water will lead to its hydrolysis over time. The rate of hydrolysis will depend on the pH and temperature of the solution.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep1 Aliquot Solid Compound prep2 Inert Gas Purge prep1->prep2 prep3 Seal Vials prep2->prep3 storage1 25°C / 60% RH prep3->storage1 storage2 40°C / 75% RH prep3->storage2 storage3 2-8°C prep3->storage3 storage4 Light Exposure prep3->storage4 analysis1 HPLC Analysis storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Quantify Purity analysis1->analysis2 analysis3 Identify Degradants analysis2->analysis3 data1 Calculate Degradation Rate analysis3->data1 data2 Determine Shelf Life data1->data2

Caption: Workflow for assessing the long-term stability of this compound.

troubleshooting_tree Troubleshooting Low Reaction Yield start Low Reaction Yield q1 Is the reagent old or discolored? start->q1 a1_yes Test purity (HPLC/NMR). Use fresh reagent. q1->a1_yes Yes a1_no Check reaction conditions. q1->a1_no No q2 Are solvents anhydrous? a1_no->q2 a2_yes Consider nucleophile reactivity. Increase temperature or concentration. q2->a2_yes Yes a2_no Use anhydrous solvents. Run under inert atmosphere. q2->a2_no No

References

challenges in scaling up the synthesis of 4-Iodophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodophenyl Isothiocyanate.

Troubleshooting Guide

Challenges in scaling up the synthesis of this compound often relate to reaction control, product purity, and safety. This guide addresses common issues encountered during its synthesis, particularly when moving from laboratory to pilot or production scale.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction of 4-iodoaniline. - Sub-optimal reaction temperature. - Inefficient desulfurating agent. - Degradation of the product during workup.- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Optimize the reaction temperature. For the dithiocarbamate salt formation, temperatures around 0-10°C are often optimal to minimize side reactions. - Experiment with different desulfurating agents. While thiophosgene is effective, alternatives like triphosgene or a combination of CS₂ with an oxidizing agent (e.g., hydrogen peroxide, sodium persulfate) can offer better yields and safety profiles.[1][2] - Minimize exposure to high temperatures and acidic/basic conditions during purification.
Formation of Symmetric Thiourea Byproduct (N,N'-bis(4-iodophenyl)thiourea) - Reaction of the isothiocyanate product with unreacted 4-iodoaniline.- Ensure slow and controlled addition of the thiocarbonylating or desulfurating agent to maintain a low concentration of the reactive intermediate. - Optimize the stoichiometry to avoid an excess of the starting aniline at the end of the reaction.
Difficulty in Isolating the Dithiocarbamate Intermediate - The intermediate ammonium dithiocarbamate salt may be soluble in the reaction mixture or may not crystallize readily, especially at larger scales.- Proceed with a one-pot synthesis where the dithiocarbamate is generated in situ and then converted to the isothiocyanate without isolation. This approach is often more efficient for scale-up.[3][4]
Product Contamination with Sulfur - Use of elemental sulfur as a reactant or byproduct of the desulfurization step.- During workup, wash the organic phase with a solution of sodium sulfite to remove elemental sulfur. - Recrystallization or column chromatography can also effectively remove sulfur impurities.
Dark-Colored Product - Formation of polymeric byproducts. - Presence of residual iodine.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified starting materials. - Decolorize the crude product using activated carbon during recrystallization.
Challenges in Purification at Scale - this compound is a solid, but impurities can make it an oil, complicating crystallization. - Co-elution of byproducts during column chromatography.- For large-scale purification, recrystallization is often more practical than chromatography. Suitable solvents include hexane or heptane. - If chromatography is necessary, optimize the solvent system at a small scale before scaling up. - Consider vacuum distillation for purification, although care must be taken to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods start from 4-iodoaniline and involve two key steps: formation of a dithiocarbamate intermediate followed by its decomposition to the isothiocyanate. Common reagents for this transformation include:

  • Thiophosgene: A highly reactive and effective reagent, but also highly toxic and requires stringent safety precautions.[5]

  • Carbon Disulfide (CS₂): Used in combination with a base (like ammonia, triethylamine, or sodium hydroxide) to form the dithiocarbamate salt, which is then treated with a desulfurating agent.[4]

Q2: What are the key safety considerations when working with reagents for this synthesis?

A2: Safety is paramount, especially when using reagents like thiophosgene and carbon disulfide.

  • Thiophosgene is highly toxic, corrosive, and a lachrymator. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Carbon Disulfide is highly flammable and toxic. All operations should be conducted away from ignition sources in a fume hood.

  • The reaction can be exothermic, so controlled addition of reagents and adequate cooling are crucial, especially on a larger scale.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to 4-iodoaniline should diminish and a new spot for the product, this compound, should appear.

Q4: What is the typical yield for the synthesis of this compound?

A4: The yield can vary significantly depending on the method and scale. Literature reports for the synthesis of p-iodophenyl isothiocyanate suggest yields can range from 26-50%.[8] Optimization of reaction conditions is crucial to maximize yield.

Q5: How should I store the final product?

A5: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Refrigeration is recommended for long-term storage.

Data Presentation

Comparison of Synthesis Methods for Aryl Isothiocyanates
Method Starting Material Reagents Typical Yield Purity Scale Reference
Thiophosgene4-IodoanilineThiophosgene, BaseModerate to HighGood to ExcellentLab
CS₂ / TCT (One-pot)AnilineCS₂, K₂CO₃, TCT85%>98%1-mol[4]
CS₂ / NaOH (One-pot)AnilineCS₂, NaOH70%GoodLab[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using Carbon Disulfide and a Desulfurating Agent (Adapted from general procedures for aryl isothiocyanates)[4]

Materials:

  • 4-Iodoaniline

  • Carbon Disulfide (CS₂)

  • Potassium Carbonate (K₂CO₃)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium Hydroxide (NaOH)

Procedure:

  • To a mixture of 4-iodoaniline (20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water, add carbon disulfide (1.82 g, 24 mmol) dropwise over 20-30 minutes at room temperature with vigorous stirring.

  • Stir the mixture for several hours until the starting aniline is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.85 g, 10 mmol) in 15 mL of dichloromethane.

  • Add the TCT solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Adjust the pH of the mixture to >11 with a 6 N NaOH solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane or by column chromatography on silica gel.

Mandatory Visualization

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_reagents1 Step 1: Dithiocarbamate Formation cluster_reagents2 Step 2: Desulfurization cluster_product Final Product 4-Iodoaniline 4-Iodoaniline Intermediate Dithiocarbamate Salt Intermediate 4-Iodoaniline->Intermediate + CS₂ + Base CS2 Carbon Disulfide (CS₂) Base Base (e.g., K₂CO₃) Product This compound Intermediate->Product + Desulfurating Agent DesulfuratingAgent Desulfurating Agent (e.g., TCT)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Workflow Experimental Workflow Start Start Reaction Reaction of 4-Iodoaniline with CS₂ and Base Start->Reaction Desulfurization Addition of Desulfurating Agent Reaction->Desulfurization Workup Aqueous Workup and Extraction Desulfurization->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification Analysis Product Analysis (TLC, HPLC, NMR) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis and purification.

References

how to avoid aggregation of proteins during labeling with 4-Iodophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding protein aggregation issues encountered during labeling with 4-Iodophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling with this compound?

A1: Protein aggregation during labeling with this compound is a common issue driven by several factors:

  • Increased Hydrophobicity : The 4-iodophenyl group is inherently hydrophobic. Covalently attaching this molecule to the protein surface increases the overall hydrophobicity, promoting intermolecular interactions and aggregation as the proteins attempt to minimize exposure of these new hydrophobic patches to the aqueous environment[1][2]. Over-labeling significantly exacerbates this effect[2].

  • Electrostatic Changes : The isothiocyanate group reacts with primary amines, such as the N-terminus and the epsilon-amino group of lysine residues[3][4][5]. This reaction neutralizes a positive charge, which can alter the protein's net surface charge and its isoelectric point (pI)[1][6]. If the buffer pH is close to the new pI of the conjugate, electrostatic repulsion between protein molecules is reduced, leading to aggregation[1].

  • High Protein Concentration : At high concentrations, the proximity between protein molecules increases, raising the probability of collisions and the formation of aggregates[1][7][8].

  • Suboptimal Reaction Conditions : The reaction's efficiency is pH-dependent, favoring alkaline conditions (pH 8.0-9.5)[4][9]. However, such high pH can also destabilize the protein's native three-dimensional structure, leading to partial unfolding and subsequent aggregation[1][10][11].

  • Solvent Shock : this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding this stock solution too quickly to the aqueous protein solution can cause localized denaturation and precipitation[12].

Q2: How can I optimize my buffer conditions to prevent aggregation?

A2: Optimizing buffer conditions is a critical first step. The ideal buffer maintains the protein's native structure throughout the conjugation process.

  • pH Adjustment : Maintain the buffer pH at least one unit away from your protein's isoelectric point (pI) to ensure sufficient electrostatic repulsion[1]. While the labeling reaction is more efficient at a higher pH, protein stability is paramount. Start with a buffer in the pH range of 7.5-8.5 and assess both stability and labeling efficiency. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for the labeling reagent[4]. Phosphate-buffered saline (PBS) or borate buffers are common choices[13].

  • Ionic Strength : The salt concentration should be optimized. A typical starting point is 100-150 mM NaCl[1][13]. Low ionic strength can lead to insufficient charge screening, while excessively high salt concentrations can promote aggregation by dehydrating the protein surface[1].

  • Use of Stabilizers : The addition of excipients can significantly enhance protein stability. See the data table below for common examples[1][14].

Q3: What is the optimal stoichiometry (reagent:protein ratio) for the labeling reaction?

A3: The optimal ratio depends on the number of available primary amines on your protein and the desired degree of labeling (DOL). A high degree of labeling increases the risk of aggregation. It is crucial to perform a titration experiment to find the lowest molar excess of this compound that provides an acceptable DOL without causing aggregation. Start with molar excess ratios of 5:1, 10:1, and 20:1 (reagent:protein) and analyze the results for both labeling efficiency and aggregation[13][15].

Q4: Can I use additives to improve my protein's stability during the reaction?

A4: Yes, various stabilizing agents can be added to the reaction buffer to suppress aggregation. These work through different mechanisms, such as preferential exclusion, reducing surface tension, or masking hydrophobic patches. A summary of common additives is provided in Table 1.

Q5: How should I add the this compound to the reaction?

A5: To prevent "solvent shock," the this compound stock solution (typically in DMSO or DMF) should be added to the protein solution slowly and dropwise while gently stirring[12]. Avoid vortexing, as the shear stress can also induce aggregation[14].

Q6: How can I monitor protein aggregation during and after my experiment?

A6: Aggregation can be monitored using several techniques:

  • Visual Inspection : The simplest method is to check for visible precipitates or an increase in turbidity (cloudiness)[2][14].

  • UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from soluble aggregates[8][14].

  • Size Exclusion Chromatography (SEC) : SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates[2][14].

  • Dynamic Light Scattering (DLS) : DLS is a rapid, non-invasive method to assess the size distribution of particles in the solution, providing information on the presence of aggregates[14].

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiment.

Issue Observed Potential Cause(s) Recommended Action(s)
Immediate precipitation upon adding the reagent.Solvent Shock : The organic solvent of the reagent is causing localized protein denaturation.[12]High Reagent/Protein Concentration : Concentrations are too high, favoring aggregation kinetics.[1][8]Slow Addition : Add the reagent stock solution very slowly, dropwise, while gently stirring the protein solution.[12]Dilute : Perform the reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).[12]
Turbidity increases gradually during the reaction.Over-labeling : Too many hydrophobic groups are being added, increasing hydrophobicity.[2]Suboptimal Buffer pH : The pH may be too close to the pI of the conjugate or is destabilizing the protein.[1][6]Temperature : Room temperature may be too high, accelerating aggregation.[2]Reduce Stoichiometry : Lower the molar ratio of this compound to protein.[2]Optimize pH : Screen a range of pH values (e.g., 7.5 to 8.5) to find a balance between stability and reactivity.Lower Temperature : Conduct the reaction at 4°C for a longer duration (e.g., overnight).[2][15]
Aggregation detected post-purification or during storage.Concentration-Dependent Aggregation : The labeled protein is less soluble and aggregates when concentrated.[12]Buffer Exchange Stress : The final storage buffer lacks necessary stabilizing agents that were present during the reaction.Formulation Screen : Add stabilizing excipients (see Table 1) to the final buffer.Store Dilute : Store the final conjugate at a lower concentration.Gentle Concentration : Use gentle concentration methods like tangential flow filtration (TFF) or centrifugal concentrators with an appropriate molecular weight cutoff (MWCO).[12]

Data Presentation

Table 1: Common Protein Stabilizing Agents for Labeling Reactions

Stabilizer CategoryExample AgentTypical Concentration RangeMechanism of Action
Amino Acids L-Arginine50 - 500 mMSuppresses protein-protein interactions and aggregation by interacting with hydrophobic or charged patches.[14][16]
L-Glutamic Acid50 - 200 mMOften used with Arginine to enhance stability.[14]
Polyols/Sugars Glycerol10% - 50% (v/v)Stabilizes protein structure through preferential exclusion and increases solvent viscosity, reducing protein mobility.[14][]
Sucrose / Trehalose5% - 20% (w/v)Stabilizes the native protein structure through preferential hydration.[14][]
Surfactants Polysorbate 20 (Tween® 20)0.01% - 0.1% (v/v)Non-ionic detergent that prevents surface adsorption and can help solubilize hydrophobic patches.[18]
Reducing Agents TCEP0.1 - 1 mMFor proteins with cysteine residues, prevents the formation of non-native intermolecular disulfide bonds.[16][18]

Experimental Protocols

Protocol 1: General Protocol for Labeling with this compound

  • Protein Preparation : Dialyze the purified protein extensively against an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Ensure the protein concentration is between 0.5-2 mg/mL.

  • Reagent Preparation : Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction :

    • Place the protein solution in a reaction vessel with gentle stirring at 4°C, protected from light.

    • Calculate the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., 10:1).

    • Add the calculated volume of the reagent dropwise to the protein solution over 5-10 minutes.

    • Allow the reaction to proceed for 4-12 hours at 4°C with continuous gentle stirring.

  • Purification :

    • Remove unreacted this compound and any small-molecule byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired final storage buffer.

    • If aggregates have formed, perform size exclusion chromatography (SEC) to isolate the monomeric labeled protein fraction.

  • Analysis : Characterize the conjugate by measuring the protein concentration (A280) and determining the Degree of Labeling (DOL). Analyze for aggregation using SEC or DLS.

Visualizations

experimental_workflow prep Protein Preparation (Dialysis into Amine-Free Buffer, pH 8.0) reaction Labeling Reaction (Add reagent dropwise, 4°C, gentle stirring) prep->reaction reagent Reagent Preparation (4-IPITC in anhydrous DMSO) reagent->reaction purify Purification (Desalting Column / SEC) reaction->purify analyze Analysis & Characterization (DOL, Concentration, Aggregation Check) purify->analyze storage Store Labeled Protein (Add cryoprotectant, -80°C) analyze->storage

Caption: General workflow for protein labeling with this compound.

troubleshooting_logic start Aggregation Observed? immediate When did it occur? start->immediate cause_shock Potential Cause: Solvent Shock / High Concentration immediate->cause_shock Immediately upon reagent addition gradual Potential Cause: Over-labeling / Suboptimal Buffer / Temp immediate->gradual Gradually during reaction post_purify Potential Cause: Concentration-dependent / Buffer Stress immediate->post_purify After purification or concentration sol_shock Solution: 1. Add reagent slowly/dropwise 2. Reduce protein concentration cause_shock->sol_shock sol_gradual Solution: 1. Lower Reagent:Protein ratio 2. Optimize Buffer (pH, additives) 3. React at 4°C gradual->sol_gradual sol_post Solution: 1. Add stabilizers to final buffer 2. Store at lower concentration post_purify->sol_post

Caption: Decision tree for troubleshooting protein aggregation during labeling.

aggregation_mechanism cluster_proteins protein_native Soluble, Native Protein (Hydrophilic Surface) reagent + 4-Iodophenyl Isothiocyanate protein_labeled Labeled Protein (Increased Surface Hydrophobicity) protein_native->protein_labeled Labeling Reaction (Neutralizes charge, adds hydrophobic group) p1 protein_labeled->p1 aggregation Aggregation (Hydrophobic patches associate) p2 p3

Caption: Mechanism of aggregation induced by hydrophobic labeling.

References

Technical Support Center: Optimizing 4-Iodophenyl Isothiocyanate-Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar ratio of 4-Iodophenyl isothiocyanate to protein for conjugation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the reaction between this compound and a protein?

A1: The conjugation reaction occurs via a nucleophilic addition mechanism. The isothiocyanate group (-N=C=S) of this compound is an electrophile that reacts with nucleophilic groups on the protein. Primarily, it reacts with the non-protonated primary amines of the N-terminal α-amino group and the ε-amino group of lysine residues to form a stable thiourea bond.[1][2] Under slightly acidic to neutral conditions (pH 6-8), isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[3][4]

Q2: Why is the molar ratio of isothiocyanate to protein a critical parameter?

A2: The molar ratio of this compound to protein directly influences the degree of labeling (DOL), which is the average number of isothiocyanate molecules conjugated to each protein molecule.[1] An optimal molar ratio is crucial for balancing conjugation efficiency with the preservation of the protein's biological activity and solubility.[5] It is recommended to experimentally determine the optimal ratio for each specific protein and application.[2][5]

Q3: What are the consequences of a suboptimal molar ratio?

A3:

  • Too Low: An insufficient molar excess of the isothiocyanate will result in low conjugation efficiency, leading to a low signal or an insufficient amount of the desired conjugate.[5][6]

  • Too High: A large excess of the isothiocyanate can lead to over-labeling, which may cause protein aggregation, decreased solubility, or loss of biological activity.[5] High background signals can also be an issue with excessive labeling.[6]

Q4: What is the ideal pH for the conjugation reaction?

A4: A basic pH, typically between 8.5 and 9.5, is recommended for efficient labeling of amine groups.[2] This is because a basic environment ensures that the primary amino groups on the protein are in their deprotonated, nucleophilic state (-NH2), which is necessary for the reaction to proceed.[2][3] Buffers such as sodium carbonate or sodium bicarbonate are commonly used.[2][7] It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the protein for reaction with the isothiocyanate.[7][8]

Q5: How should I prepare the this compound for the reaction?

A5: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][7] It is advisable to prepare this solution fresh for each labeling reaction to ensure its reactivity.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency / Low Degree of Labeling Inactive or impure protein.Ensure the protein is pure and free from contaminants with primary amines (e.g., Tris, glycine, sodium azide). If necessary, perform buffer exchange into an appropriate reaction buffer like PBS.[7][8]
Suboptimal pH of the reaction buffer.Verify that the pH of the reaction buffer is between 8.5 and 9.5. Prepare fresh buffer if it has been stored for a long time, as the pH can change.[7][9]
Insufficient molar excess of this compound.Increase the molar ratio of isothiocyanate to protein. It's recommended to test a range of ratios to find the optimum.[5][10]
Degraded this compound.Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2][7]
Protein Precipitation or Aggregation Over-labeling of the protein.Reduce the molar ratio of this compound to protein.[5]
High protein concentration.While higher protein concentrations can improve labeling efficiency, excessively high concentrations can lead to aggregation. Consider optimizing the protein concentration.[11]
Inappropriate reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.[10]
Loss of Protein Biological Activity Over-labeling, leading to modification of critical amino acid residues.Decrease the molar ratio of this compound to protein.[5] Characterize the biological activity of the conjugate at different degrees of labeling to find an acceptable range.
High Background Signal Excess, unreacted this compound.Ensure thorough purification of the conjugate from unreacted isothiocyanate using methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[8][12][13]
Over-labeling of the protein.A very high degree of labeling can sometimes lead to non-specific binding or fluorescence quenching. Reduce the molar ratio of isothiocyanate to protein.[6][14]

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of this compound to Protein

This protocol provides a general workflow for determining the optimal molar ratio for your specific conjugation reaction.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[15]

    • Ensure the buffer is free of any primary amines or sodium azide.[7]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the isothiocyanate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Prepare this solution fresh.[7]

  • Perform the Conjugation Reaction:

    • Set up a series of small-scale reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1, 40:1).[5]

    • Slowly add the calculated volume of the isothiocyanate stock solution to the protein solution while gently stirring.[7]

    • Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight, protected from light.[10][16]

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to react with any excess isothiocyanate.

    • Incubate for 30 minutes at room temperature.[10]

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts using a desalting column or dialysis.[8][13]

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling for each reaction.

    • Assess the biological activity of the purified conjugates.

Protocol 2: Characterization of the Conjugate (Degree of Labeling)

The degree of labeling (DOL) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound.

Parameters for FITC (for estimation purposes):

  • Absorbance maximum (λ_max): ~495 nm

  • Molar extinction coefficient (ε) at λ_max: ~73,000 M⁻¹cm⁻¹[1]

  • Correction factor (CF) at 280 nm (A₂₈₀ of FITC / A_max of FITC): ~0.35[6][7]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the isothiocyanate (~495 nm for FITC, A_max). The absorbance readings should ideally be between 0.2 and 1.4.[6][7]

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

  • Calculate the concentration of the conjugated isothiocyanate:

    • Isothiocyanate Concentration (M) = A_max / ε_isothiocyanate

  • Calculate the Degree of Labeling (DOL):

    • DOL = Isothiocyanate Concentration (M) / Protein Concentration (M)

Data Presentation

Table 1: Example Results from a Molar Ratio Optimization Experiment

Initial Molar Ratio (Isothiocyanate:Protein) Degree of Labeling (DOL) Protein Recovery (%) Biological Activity (%) Observations
5:11.89598Clear solution, no precipitation.
10:13.59295Clear solution, no precipitation.
20:16.88570Slight turbidity observed.
40:112.36045Significant precipitation.

This table is illustrative. Actual results will vary depending on the specific reactants and reaction conditions.[5]

Table 2: Key Parameters for Isothiocyanate Conjugation Reaction

Parameter Typical Range Notes
pH 8.5 - 9.5Critical for deprotonation of primary amines.[2]
Temperature 4°C to Room TemperatureLower temperatures may reduce side reactions and aggregation.[10]
Reaction Time 1 - 18 hoursLonger incubation may be needed at lower temperatures.[9][12]
Molar Ratio (Isothiocyanate:Protein) 5:1 to 40:1Needs to be optimized experimentally for each protein.[5]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 9.0) mix Mix Reactants at Varying Molar Ratios prep_protein->mix prep_iso Prepare Fresh Isothiocyanate in DMSO prep_iso->mix incubate Incubate (1-18h) Protected from Light mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Characterize DOL & Activity purify->analyze

Caption: Workflow for optimizing protein conjugation with this compound.

troubleshooting_tree start Low Conjugation Efficiency? cause_ph Incorrect pH? start->cause_ph Yes cause_ratio Low Molar Ratio? start->cause_ratio Yes cause_reagent Degraded Reagent? start->cause_reagent Yes cause_buffer Competing Amines in Buffer? start->cause_buffer Yes sol_ph Adjust pH to 9.0 cause_ph->sol_ph sol_ratio Increase Molar Ratio cause_ratio->sol_ratio sol_reagent Use Fresh Reagent cause_reagent->sol_reagent sol_buffer Buffer Exchange into PBS/Carbonate cause_buffer->sol_buffer

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Managing the Reactivity of Electron-Deficient Amines with Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the reactivity of electron-deficient amines with isothiocyanates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioureas from these substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between my electron-deficient amine and isothiocyanate so slow or not proceeding at all?

The primary reason for low reactivity is the reduced nucleophilicity of the electron-deficient amine. Electron-withdrawing groups on the amine's structure decrease the electron density on the nitrogen atom, making it a weaker nucleophile. This reduced nucleophilicity hinders its attack on the electrophilic carbon of the isothiocyanate, leading to slow or unsuccessful reactions.[1][2]

Q2: What are the most common side reactions to look out for?

When forcing reactions with electron-deficient amines, several side reactions can occur. One common issue is the formation of symmetrical thioureas if the starting amine is primary and reaction conditions are harsh.[1] Additionally, decomposition of the starting materials or the desired product can occur, especially at elevated temperatures.[1] It is also crucial to use anhydrous solvents and an inert atmosphere, as isothiocyanates are moisture-sensitive and can degrade.[1]

Q3: Can a catalyst be used to improve the reaction rate?

Yes, the use of a catalyst can be beneficial. Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction.[1][3] For related reactions involving electron-deficient anilines, such as Buchwald-Hartwig aminations, specialized catalyst systems involving palladium and electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) have proven effective.[2] While not a direct catalysis of the thiourea formation, these systems highlight strategies for activating challenging amine substrates.

Q4: Are there alternative methods to synthesize thioureas from electron-deficient amines?

Yes, if the direct reaction proves difficult, alternative synthetic routes can be explored. One common method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which can then be treated with a desulfurizing agent.[4][5] Another approach is to use more reactive thiocarbonyl transfer agents instead of a standard isothiocyanate.[4]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

If you are observing a significant amount of unreacted starting amine or a low yield of the desired thiourea product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield/No Reaction

G cluster_step1 start Low Yield / No Reaction step1 Optimize Reaction Conditions start->step1 step2 Introduce a Catalyst step1->step2 If no improvement end Successful Reaction step1->end If successful step1_1 Increase Reactant Concentration step3 Alternative Synthetic Routes step2->step3 If no improvement step2->end If successful step3->end If successful step1_2 Increase Temperature step1_3 Change Solvent (e.g., polar aprotic) step1_4 Increase Isothiocyanate Stoichiometry (1.1 - 1.2 eq)

Caption: A workflow diagram for troubleshooting low-yield reactions.

Detailed Steps:

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure at least a 1:1 molar ratio of the isothiocyanate to the amine. A slight excess of the isothiocyanate (1.1 to 1.2 equivalents) can help drive the reaction to completion.[1]

    • Temperature: Gradually increase the reaction temperature. Electron-deficient amines often require more thermal energy to react.[1][3]

    • Solvent: The choice of solvent can significantly impact the reaction rate. Experiment with different polar aprotic solvents like acetone, acetonitrile, or dichloromethane.[1]

    • Concentration: Increasing the concentration of the reactants can sometimes improve reaction rates.[4]

  • Introduce a Catalyst:

    • If optimizing conditions is insufficient, consider adding a non-nucleophilic base like triethylamine or DIPEA.[1][3]

  • Alternative Synthetic Routes:

    • If the direct reaction remains challenging, explore alternative methods such as the dithiocarbamate route.[4][5]

Issue 2: Appearance of Unexpected Byproducts

If you observe unexpected spots on your TLC plate, it may indicate the formation of side products.

Potential Side Products and Solutions

Potential Side ProductCauseRecommended Solution
Symmetrical Thiourea Reaction of unreacted primary amine under harsh conditions.[1]Use a slight excess of the isothiocyanate and avoid excessively high temperatures.
Degradation Products Instability of starting materials or product to reaction conditions (e.g., heat, acid, or base).[1]Perform the reaction at the lowest effective temperature and ensure neutral pH during workup if the product is sensitive.
Hydrolysis Product of Isothiocyanate Presence of water in the reaction mixture. Isothiocyanates are moisture-sensitive.[1]Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

General Protocol for the Reaction of an Electron-Deficient Amine with an Isothiocyanate

This protocol provides a starting point for the synthesis of thioureas from electron-deficient amines. Optimization of temperature, solvent, and reaction time will likely be necessary for specific substrates.

Experimental Workflow

G prep Preparation: - Oven-dried flask - Inert atmosphere (N2/Ar) reagents Add Amine and Solvent prep->reagents addition Add Isothiocyanate (1.0-1.2 eq) dropwise at 0 °C reagents->addition reaction Reaction: - Stir at RT or heat - Monitor by TLC/LC-MS addition->reaction workup Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification

Caption: A generalized experimental workflow for thiourea synthesis.

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the electron-deficient amine (1.0 mmol).

  • Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF; 5-10 mL).

  • Reagent Addition: Add the isothiocyanate (1.0-1.2 mmol) to the solution. For exothermic reactions, consider adding the isothiocyanate dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature or heat to a temperature determined during optimization (e.g., 40-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction with a suitable aqueous solution (e.g., water or saturated ammonium chloride). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary

The following table summarizes key parameters and considerations for optimizing the reaction between electron-deficient amines and isothiocyanates.

Table 1: Summary of Reaction Optimization Parameters

ParameterRecommendationRationale & Key Considerations
Stoichiometry Use a slight excess (1.1-1.2 eq) of the isothiocyanate.[1]Drives the reaction towards completion and minimizes unreacted amine.
Solvent Polar aprotic solvents (e.g., ACN, DCM, THF).[1]Solubilizes reactants and can influence reaction rates.
Temperature Often requires heating (40-80 °C).[1][3]Provides the necessary activation energy for the less nucleophilic amine.
Catalyst Non-nucleophilic bases (e.g., TEA, DIPEA).[1][3]Can increase the rate of nucleophilic attack without competing in the reaction.
Atmosphere Inert (Nitrogen or Argon).[1]Prevents the hydrolysis of the moisture-sensitive isothiocyanate.

References

addressing steric hindrance in reactions involving 4-Iodophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodophenyl isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction between this compound and a sterically hindered amine (e.g., a secondary amine with bulky substituents) is showing low to no yield. What is the primary issue and how can I resolve it?

A1: The primary issue is likely steric hindrance. Steric hindrance occurs when bulky groups on the nucleophile (the amine) physically block the approach to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1] This prevents the necessary bond formation for the reaction to proceed efficiently.

To resolve this, you can employ several strategies aimed at increasing the reaction's energy and efficiency to overcome this physical barrier:

  • Modify Reaction Conditions: Increasing the temperature or reaction time can provide the necessary activation energy.

  • Utilize Alternative Energy Sources: Methods like microwave irradiation or ultrasonication can dramatically enhance reaction rates for sterically hindered substrates.[2][3]

  • Employ Catalysis: Specific catalysts can facilitate the reaction by activating the isothiocyanate or the nucleophile.

  • Consider Mechanochemistry: Solvent-free methods like ball milling can be highly effective for reactions involving hindered amines.[4]

Below is a troubleshooting workflow to guide your experimental adjustments.

G start Low Yield with Bulky Amine? purity 1. Verify Reagent Purity (Amine and this compound) start->purity Start Here conditions 2. Modify Reaction Conditions purity->conditions If reagents are pure temp_time Increase Temperature & Extend Reaction Time conditions->temp_time energy 3. Use Alternative Energy Sources temp_time->energy If yield is still low end Improved Yield temp_time->end If successful microwave Microwave Irradiation energy->microwave ultrasound Ultrasonication energy->ultrasound mechano 4. Try Mechanochemistry (Ball Milling) microwave->mechano If specialized equipment is available microwave->end If successful ultrasound->mechano If specialized equipment is available ultrasound->end If successful catalyst 5. Introduce a Catalyst mechano->catalyst As a further option mechano->end If successful catalyst->end

Caption: Troubleshooting workflow for low-yield reactions.

Q2: How do alternative energy sources like microwave and ultrasound compare to conventional heating for overcoming steric hindrance?

A2: Microwave and ultrasound-assisted syntheses offer significant advantages over conventional heating by providing energy to the reaction mixture more efficiently and uniformly.

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to directly heat the reactants and solvent.[2] This rapid, localized heating can lead to a dramatic reduction in reaction times (from hours to minutes) and often results in higher product yields and purity by minimizing the formation of byproducts.[5][6]

  • Ultrasound-Assisted Synthesis: This method, also known as sonochemistry, uses the energy of sound waves to create, expand, and collapse microscopic bubbles in the reaction liquid (a process called acoustic cavitation). The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates.[3][7]

The diagram below illustrates the conceptual differences between these heating methods.

Caption: Comparison of energy input methods for reactions.

Q3: Can you provide data on the effectiveness of these alternative methods for reactions with hindered amines?

A3: Yes. While specific data for this compound is dispersed, studies on analogous aryl isothiocyanates demonstrate the general effectiveness of these techniques. The following tables summarize comparative results for thiourea synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Diarylthioureas

Entry Reactants Method Time Yield (%) Reference
1 4-Chlorophenyl isothiocyanate + Aniline Conventional 4.5 min 89-98% (grinding) [4]
2 3-Bromophenyl isocyanide + Lawesson's Reagent Microwave (100°C) 10 min 98% [5]
3 Phenyl isothiocyanate + Substituted Anilines Microwave (130°C) 20-30 min 64-80% [6]

| 4 | 2-(Phenylethynyl)anilines + Phenyl isothiocyanates | Conventional | - | 62-65% |[6] |

Note: Data from analogous reactions are presented to illustrate the general advantages of microwave synthesis.

Table 2: Efficacy of Mechanochemical (Ball Milling) Synthesis with Hindered Amines

Entry Amine Type Isothiocyanate Time Yield (%) Reference
1 Secondary (e.g., piperidine) Aryl isothiocyanate 10 min ≥99% [4]
2 Hindered (e.g., 2,6-dimethylaniline) Aryl isothiocyanate 10 min ≥99% [4]

| 3 | Hindered (e.g., 2,6-dimethylaniline) | 4-Methoxyphenyl isothiocyanate | 15-45 min | ≥99% |[4] |

Q4: Are there specific catalysts recommended for forming thioureas from this compound and hindered amines?

A4: While the reaction between isothiocyanates and primary or secondary amines to form thioureas is often performed without a catalyst, its efficiency can drop with sterically demanding substrates.[8] In such cases, organocatalysts, particularly those based on a thiourea scaffold themselves, can be effective. These catalysts work through hydrogen bonding to activate the electrophile (the isothiocyanate).[9][10][11] Bifunctional catalysts that also possess a basic site (like a tertiary amine) can simultaneously activate the nucleophile.[12][13] For your application, exploring a bifunctional amine-thiourea catalyst could be a promising strategy.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of N,N'-disubstituted Thioureas

This protocol is a general guideline and should be optimized for your specific substrates.

  • Preparation: In a dedicated microwave reaction vial, combine this compound (1.0 mmol, 1.0 eq) and the sterically hindered amine (1.05 mmol, 1.05 eq).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., DMSO, DMF, or Acetone, 2-3 mL).[5] The choice of solvent is crucial as it must efficiently absorb microwave energy.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 100-130°C and the reaction time to 10-30 minutes.[5][6] The reaction should be monitored for pressure changes.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, the product can be isolated. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent may need to be removed under reduced pressure, followed by purification via recrystallization or column chromatography.

Protocol 2: General Procedure for Ultrasound-Assisted Synthesis

This protocol provides a starting point for using ultrasonication.

  • Preparation: In a round-bottom flask or beaker, dissolve this compound (1.0 mmol, 1.0 eq) and the sterically hindered amine (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Ultrasonication: Place the reaction vessel in an ultrasonic cleaning bath. Ensure the liquid level inside the vessel is at or slightly below the water level in the bath.

  • Reaction: Turn on the ultrasound. The reaction progress can be monitored by TLC. Sonication can often be completed in 15-60 minutes at room temperature.[7][14]

  • Work-up: Once the reaction is complete, the product is isolated. If the product has precipitated, it can be collected by filtration and washed with cold solvent. If it remains in solution, the solvent is removed by rotary evaporation, and the crude product is purified as necessary.

References

Validation & Comparative

A Comparative Guide: 4-Iodophenyl Isothiocyanate vs. Fluorescein Isothiocyanate (FITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two isothiocyanate-containing compounds: 4-Iodophenyl isothiocyanate and Fluorescein isothiocyanate (FITC). While both molecules share the isothiocyanate functional group, their applications in scientific research and development are vastly different. This document aims to clarify their distinct uses, supported by their chemical properties and relevant experimental data.

Introduction: Two Isothiocyanates, Two Different Worlds

This compound is primarily utilized as a chemical intermediate in pharmaceutical synthesis. Its reactivity, enhanced by the presence of an iodine atom, makes it a valuable building block for creating complex drug molecules. Recent studies have also explored its potential neuroprotective and neurotrophic properties, investigating its effects in models of neurodegeneration.[1] It is not used as a fluorescent label.

In stark contrast, Fluorescein isothiocyanate (FITC) is a cornerstone of biological research, widely employed as a fluorescent label.[2][3] It is a derivative of the fluorescein dye, functionalized with an isothiocyanate group that allows for its covalent attachment to biomolecules such as proteins and antibodies.[4][5][6] This property makes FITC an invaluable tool for a multitude of applications where visualization and quantification are key, including flow cytometry, fluorescence microscopy, and immunoassays.[2][][8]

Physicochemical Properties

The fundamental differences in the applications of these two compounds are rooted in their distinct physicochemical properties.

PropertyThis compoundFluorescein Isothiocyanate (FITC)
Molecular Formula C₇H₄INSC₂₁H₁₁NO₅S
Molecular Weight 261.08 g/mol [9]389.38 g/mol [4]
Appearance White to cream to yellow to red to brown crystals or powder[10]Yellow to orange-red powder[6]
Functional Groups Isothiocyanate, IodoIsothiocyanate, Fluorescein (fluorophore)
Solubility -Soluble in DMSO and DMF[3]
Excitation Maximum Not applicable~495 nm[2][3][4]
Emission Maximum Not applicable~519-525 nm[2][3][4][11]
Primary Application Pharmaceutical intermediate, neuroprotective research[1]Fluorescent labeling of biomolecules[2][5][12]
CAS Number 2059-76-9[9]3326-32-7 (Isomer I),[13] 27072-45-3 (mixture)[4]

Experimental Protocols: Protein Labeling with FITC

The following is a generalized protocol for the covalent labeling of proteins with FITC. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[14][15]

Materials:

  • Purified protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)[14]

  • Fluorescein isothiocyanate (FITC)[14]

  • Anhydrous dimethyl sulfoxide (DMSO)[14][16]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[14]

  • Phosphate-buffered saline (PBS)[14]

Procedure:

  • Protein Preparation: Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any primary amine-containing substances.[17] Adjust the protein concentration to 2-10 mg/mL.[14]

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[16][18]

  • Labeling Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[15]

    • Protect the reaction mixture from light by wrapping the container in aluminum foil.[16]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[15][18]

  • Purification:

    • Separate the FITC-conjugated protein from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with PBS.[16]

    • The first colored band to elute is the labeled protein.[13]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~495 nm (for FITC concentration).[13][19]

    • The DOL can be calculated to determine the average number of FITC molecules per protein molecule.[19]

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[15]

Visualizing the Processes

To better illustrate the distinct roles of these two compounds, the following diagrams depict a typical workflow for FITC protein labeling and the investigated biological activity of this compound.

FITC_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein in Amine-Free Buffer (pH 9.0) Reaction Incubate (Room Temp, 1-2h) Protected from Light Protein->Reaction FITC FITC dissolved in DMSO FITC->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis Storage Store at 4°C (Protected from Light) Analysis->Storage

Caption: A streamlined workflow for fluorescently labeling proteins with FITC.

IPITC_Neuroprotection_Pathway cluster_insults Neuronal Insults IPITC 4-Iodophenyl isothiocyanate (4-IPITC) Neuroprotection Neuroprotective Effects IPITC->Neuroprotection exhibits NeuriteOutgrowth Neurotrophic Properties (Neurite Outgrowth) IPITC->NeuriteOutgrowth shows Glutamate Excessive Glutamate CellDeath Neuronal Cell Death Glutamate->CellDeath OxidativeStress Oxidative Stress OxidativeStress->CellDeath OGD Oxygen-Glucose Deprivation OGD->CellDeath Neuroprotection->CellDeath reduces

Caption: Investigated neuroprotective and neurotrophic effects of 4-IPITC.

Conclusion

This compound and Fluorescein isothiocyanate (FITC) serve entirely different purposes in the scientific landscape. FITC is an indispensable tool for fluorescently labeling biomolecules, enabling a wide array of qualitative and quantitative biological assays. Its utility is defined by its fluorescent properties. In contrast, this compound is a non-fluorescent molecule valued for its reactivity in chemical synthesis, particularly in the development of new pharmaceutical agents, and is also being investigated for its own potential therapeutic properties. For researchers, scientists, and drug development professionals, understanding these fundamental differences is crucial for selecting the appropriate chemical tools to achieve their specific research objectives.

References

A Head-to-Head Comparison: 4-Iodophenyl Isothiocyanate vs. N-Hydroxysuccinimide (NHS) Esters for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of primary amines on biomolecules is a fundamental technique in creating probes, diagnostics, and therapeutics. The choice of conjugation chemistry is critical, directly impacting the efficiency of labeling, the stability of the final product, and its ultimate performance. This guide provides an objective, data-driven comparison between two amine-reactive functionalities: 4-Iodophenyl isothiocyanate and N-hydroxysuccinimide (NHS) esters.

This comparison delves into the reaction mechanisms, stability of the resulting covalent bonds, and practical considerations for experimental design, providing the necessary information to select the optimal reagent for your specific application.

Executive Summary: Key Differences at a Glance

While both this compound and NHS esters target primary amines, they do so via distinct chemical pathways, resulting in linkages with different properties. The following table summarizes the main points of comparison.

FeatureThis compoundN-Hydroxysuccinimide (NHS) Esters
Reactive Group Isothiocyanate (-N=C=S)N-Hydroxysuccinimidyl ester
Target Primary aminesPrimary amines
Resulting Bond ThioureaAmide
Bond Stability Reasonably stable, but some reports suggest potential instability in vivo.[1]Highly stable.[2]
Optimal Reaction pH 9.0 - 11.0 (for amine specificity).[2]7.2 - 8.5.[2]
Reaction Speed Generally slower than NHS esters.[2]Fast (minutes to a few hours).[3]
Primary Side Reaction Reaction with thiols (at lower pH).Hydrolysis of the ester.[3]
Selectivity pH-dependent; can react with thiols at neutral pH.High for primary amines under optimal conditions.[2]

Delving Deeper: A Quantitative and Qualitative Comparison

Chemical Reaction Mechanisms

The fundamental difference between these two labeling reagents lies in their reaction with primary amines.

This compound reacts with a primary amine through a nucleophilic addition to form a thiourea linkage. This reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus more nucleophilic.

NHS esters react with primary amines via a nucleophilic acyl substitution to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is also favored at a slightly alkaline pH.[3]

G cluster_0 This compound Reaction cluster_1 NHS Ester Reaction ITC_reagent 4-Iodophenyl Isothiocyanate Thiourea Thiourea Bond ITC_reagent->Thiourea Nucleophilic Addition Amine1 Primary Amine (R-NH2) Amine1->Thiourea NHS_reagent NHS Ester Amide Amide Bond NHS_reagent->Amide Nucleophilic Acyl Substitution Amine2 Primary Amine (R-NH2) Amine2->Amide NHS_byproduct N-Hydroxysuccinimide (leaving group) Amide->NHS_byproduct releases

Caption: Reaction mechanisms for amine labeling.
Stability of the Resulting Conjugate

The stability of the covalent bond linking a label to a biomolecule is paramount for the reliability of downstream applications, especially for in vivo studies.

  • Amide bonds formed from NHS esters are exceptionally stable due to resonance, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[4] This makes them ideal for applications requiring long-term stability.

  • Thiourea bonds , resulting from the reaction of isothiocyanates, are generally considered stable.[5] However, recent studies have indicated that thiourea linkages can be unstable in vivo, potentially leading to the cleavage of the conjugate.[1] This is a critical consideration for the development of therapeutics and in vivo imaging agents.

Reaction Conditions and Kinetics

The optimal reaction conditions for this compound and NHS esters differ significantly, which can influence the choice of reagent based on the properties of the biomolecule to be labeled.

ParameterThis compoundN-Hydroxysuccinimide (NHS) Esters
Optimal pH 9.0 - 11.0[2]7.2 - 8.5[2]
Reaction Buffer Carbonate-bicarbonate bufferPhosphate, bicarbonate, or borate buffers (amine-free)[5]
Reaction Time Generally slower (hours to overnight)[3]Faster (30 minutes to a few hours)[3]
Temperature Room temperature or 4°C[3]Room temperature or 4°C[5]
Solvent for Stock Anhydrous DMSO or DMF[6]Anhydrous DMSO or DMF[5]

Key Consideration: The higher pH required for isothiocyanate reactions may not be suitable for all proteins, as it can lead to denaturation. NHS esters offer the advantage of reacting efficiently at a pH closer to physiological conditions. However, NHS esters are more susceptible to hydrolysis at higher pH, which is a competing reaction that can reduce labeling efficiency.[3]

Experimental Protocols

The following are generalized protocols for protein labeling. It is crucial to optimize these protocols for each specific biomolecule and application.

Protocol 1: Protein Labeling with this compound

G Start Start Prep_Protein Prepare Protein Solution (1-10 mg/mL in 0.1 M Carbonate-Bicarbonate Buffer, pH 9.0-9.5) Start->Prep_Protein Conjugation Add Isothiocyanate to Protein Solution (10-20 fold molar excess) Prep_Protein->Conjugation Prep_ITC Prepare this compound Solution (1-10 mg/mL in anhydrous DMSO or DMF) Prep_ITC->Conjugation Incubation Incubate (2-8 hours at RT or overnight at 4°C, protected from light) Conjugation->Incubation Quenching Quench Reaction (Optional) (Add Tris or glycine) Incubation->Quenching Purification Purify Conjugate (Gel filtration, dialysis, or chromatography) Quenching->Purification End End Purification->End

Caption: Workflow for protein labeling with this compound.

Methodology:

  • Protein Preparation: Dissolve the protein in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0-9.5. The protein concentration should typically be in the range of 1-10 mg/mL.[3] Ensure the buffer is free of other primary amines.

  • Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Conjugation Reaction: Add the isothiocyanate solution dropwise to the protein solution while gently stirring. A typical molar excess of the isothiocyanate reagent to the protein is 10-20 fold.[3]

  • Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Remove the unreacted labeling reagent and byproducts by gel filtration, dialysis, or chromatography.

Protocol 2: Protein Labeling with an NHS Ester

G Start Start Prep_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Start->Prep_Protein Conjugation Add NHS Ester to Protein Solution (5-20 fold molar excess) Prep_Protein->Conjugation Prep_NHS Prepare NHS Ester Solution (1-10 mg/mL in anhydrous DMSO or DMF) Prep_NHS->Conjugation Incubation Incubate (30 min - 2 hours at RT or 2-4 hours at 4°C) Conjugation->Incubation Quenching Quench Reaction (Add Tris, glycine, or hydroxylamine) Incubation->Quenching Purification Purify Conjugate (Gel filtration, dialysis, or chromatography) Quenching->Purification End End Purification->End

Caption: Workflow for protein labeling with an NHS ester.

Methodology:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer.[5] The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[5]

  • Conjugation Reaction: Add the NHS ester solution to the protein solution. A typical molar excess of the NHS ester to the protein is 5-20 fold.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding an amine-containing buffer such as Tris, glycine, or hydroxylamine.

  • Purification: Remove the unreacted labeling reagent and byproducts by gel filtration, dialysis, or chromatography.

Conclusion and Recommendations

The choice between this compound and NHS esters for amine labeling is highly dependent on the specific requirements of the application.

  • NHS esters are often the preferred choice due to the exceptional stability of the resulting amide bond, faster reaction times, and the use of a more physiologically relevant pH range.[2][4] This makes them particularly suitable for the development of biotherapeutics and other applications where long-term stability is critical. The primary drawback is the susceptibility of the NHS ester to hydrolysis, which requires careful control of reaction conditions.

  • This compound , and isothiocyanates in general, offer an alternative for amine labeling. While the resulting thiourea bond is reasonably stable, reports of its in vivo instability are a significant concern for certain applications.[1] The requirement for a higher reaction pH can also be a limiting factor for sensitive proteins. However, the iodophenyl moiety can be useful for specific applications such as in mass spectrometry for radical-directed dissociation.[7]

References

A Comparative Guide to Validating the Binding Specificity of 4-Iodophenyl Isothiocyanate (4-IPITC) Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding 4-IPITC Probes

4-Iodophenyl isothiocyanate is a synthetic compound belonging to the isothiocyanate (ITC) class.[1] Isothiocyanates are known for their covalent interactions with nucleophilic residues on proteins, primarily cysteine thiols.[2] This reactivity makes them effective probes for activity-based protein profiling (ABPP) and for studying proteins involved in various cellular processes. The iodine atom on the phenyl ring provides a handle for radiolabeling or for introducing other tags, enhancing its utility in various assays.

The Critical Need for Specificity Validation

Rigorous validation of a chemical probe's cellular potency and selectivity is crucial to confidently link experimental outcomes to the function of a specific target protein.[3][4] Off-target effects are a common challenge with small molecule probes, and failure to identify them can derail research and development efforts.[5][6] A comprehensive validation strategy employs multiple, orthogonal techniques to build a strong case for a probe's specificity.

Comparative Analysis of Validation Techniques

A multi-pronged approach is recommended for robustly validating the binding specificity of 4-IPITC. Below is a comparison of key techniques:

Validation Technique Principle Advantages Limitations Typical Data Output
Competitive Binding Assay Measures the ability of a test compound (unlabeled 4-IPITC) to displace a labeled ligand from the target protein.Quantitative, provides affinity data (IC50, Ki).Requires a known, high-affinity labeled ligand. Does not identify unknown off-targets.IC50/Ki values.
Affinity Purification-Mass Spectrometry (AP-MS) Uses an immobilized version of the probe to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.Can identify novel on- and off-targets.Can generate false positives due to non-specific binding to the matrix. May miss transient or weak interactions.List of putative interacting proteins with spectral counts or intensity values.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding.In-cell/in-vivo compatible, label-free. Confirms direct target engagement in a physiological context.[5]Not all proteins exhibit a clear thermal shift. Can be technically demanding.Melt curves and Tagg values.
Kinome Profiling Screens the probe against a large panel of kinases to assess its selectivity.[5]Provides a broad overview of kinase off-targets.Specific to kinases; does not identify other classes of off-targets.Percent inhibition values for each kinase in the panel.
Western Blotting Used to confirm the knockdown or knockout of a putative target, and to observe the effect on probe-related phenotypes.Widely accessible, confirms target absence.Does not directly measure probe binding.Protein expression levels.

Experimental Protocols

Below are detailed methodologies for key validation experiments.

1. Competitive Binding Assay Protocol (Fluorescence Polarization)

  • Objective: To quantify the binding affinity of 4-IPITC for its target protein.

  • Materials:

    • Purified target protein.

    • Fluorescently labeled ligand for the target protein.

    • 4-IPITC.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare a serial dilution of 4-IPITC in assay buffer.

    • In a 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled ligand to each well.

    • Add the serially diluted 4-IPITC to the wells. Include controls with no 4-IPITC (maximum polarization) and no target protein (minimum polarization).

    • Incubate the plate at room temperature for the recommended time to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader.

    • Plot the fluorescence polarization values against the logarithm of the 4-IPITC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Affinity Purification-Mass Spectrometry (AP-MS) Protocol

  • Objective: To identify the protein targets and off-targets of 4-IPITC.

  • Materials:

    • 4-IPITC analog with a linker for immobilization (e.g., biotinylated 4-IPITC).

    • Streptavidin-coated magnetic beads.

    • Cell lysate from the model system of interest.

    • Wash buffers (e.g., TBS with varying salt concentrations and detergents).

    • Elution buffer (e.g., high concentration of biotin or a denaturing buffer).

    • Mass spectrometer.

  • Procedure:

    • Incubate the biotinylated 4-IPITC with the cell lysate to allow for protein binding.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., trypsin digestion).

    • Analyze the protein digest by LC-MS/MS and identify the proteins using a database search algorithm.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

G cluster_0 In Vitro Validation cluster_1 Target Identification cluster_2 Cellular Validation Biochemical Assay Biochemical Assay Competitive Binding Competitive Binding Biochemical Assay->Competitive Binding Determine IC50/Ki AP-MS AP-MS Biochemical Assay->AP-MS CETSA CETSA AP-MS->CETSA Confirm Engagement Phenotypic Assay Phenotypic Assay CETSA->Phenotypic Assay Target Knockdown/Out Target Knockdown/Out Phenotypic Assay->Target Knockdown/Out Link Target to Phenotype

Caption: Workflow for Validating Probe Specificity.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Protein (Kinase) Target Protein (Kinase) Receptor Tyrosine Kinase->Target Protein (Kinase) Downstream Effector Downstream Effector Target Protein (Kinase)->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response 4-IPITC Probe 4-IPITC Probe 4-IPITC Probe->Target Protein (Kinase) Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Alternative Probes and Approaches

When validating 4-IPITC, it is beneficial to compare its performance against a structurally distinct inhibitor of the same target.[5] This helps to ensure that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of the 4-IPITC chemical scaffold. Additionally, using a "negative control" probe, an analog of 4-IPITC that is structurally similar but inactive against the target, can help to identify non-specific interactions.

Conclusion

The validation of a chemical probe's binding specificity is a rigorous but essential process. By employing a combination of in vitro and cellular techniques, researchers can build a strong body of evidence to support the on-target activity of 4-IPITC. This comprehensive approach, including the use of orthogonal assays and control compounds, will ultimately lead to more reliable and reproducible scientific findings.

References

Characterization of 4-Iodophenyl Isothiocyanate-Protein Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of proteins with small molecules is a cornerstone of modern proteomics and drug development, enabling the study of protein structure, function, and interactions. 4-Iodophenyl isothiocyanate (4-IPT) has emerged as a valuable reagent for such applications, offering unique properties for mass spectrometry (MS)-based analysis. This guide provides a comprehensive comparison of 4-IPT with other common protein labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

Introduction to this compound (4-IPT) Labeling

This compound is a chemical reagent that reacts primarily with the N-terminal α-amino group of proteins and the ε-amino group of lysine residues. The isothiocyanate group (-N=C=S) forms a stable thiourea bond with these primary amines. The key feature of 4-IPT is the presence of an iodine atom, which provides a distinct isotopic signature and facilitates specialized mass spectrometry techniques such as radical-directed dissociation (RDD). This modification introduces a predictable mass shift, allowing for the confident identification and characterization of labeled proteins and peptides.

Comparison with Alternative Labeling Reagents

The choice of a labeling reagent is critical and depends on the specific application, the nature of the protein, and the analytical method employed. Here, we compare 4-IPT with other widely used classes of amine-reactive labeling reagents.

FeatureThis compound (4-IPT)N-hydroxysuccinimide (NHS) EstersIsotope-Coded Affinity Tags (ICAT)Tandem Mass Tags (TMT)
Reactive Group IsothiocyanateN-hydroxysuccinimide esterIodoacetylN-hydroxysuccinimide ester
Target Residues N-terminus, LysineN-terminus, LysineCysteineN-terminus, Lysine
Bond Formed ThioureaAmideThioetherAmide
Mass Shift +263.1 g/mol Varies by reagentVaries by reagentVaries by reagent
Quantitation Label-free or isotopic labelingIsotopic labeling (e.g., SILAC)Isotopic labelingIsobaric labeling
Key Advantage Enables Radical-Directed Dissociation (RDD) for enhanced structural analysis.High reactivity and wide availability of reagents.Cysteine-specific, reducing sample complexity.Multiplexing capability for relative quantitation.
Considerations Potential for side reactions with other nucleophiles under certain conditions.Susceptible to hydrolysis; can result in heterogeneous labeling.Requires accessible cysteine residues.Can lead to ratio distortion in complex samples.

Quantitative Data Presentation

The efficiency of protein labeling is a crucial parameter for successful mass spectrometric analysis. The following table summarizes the labeling efficiency of 4-IPT under different conditions, as well as a comparison with other isothiocyanate-based reagents.

ReagentProtein/PeptideMolar Ratio (Reagent:Protein)Temperature (°C)Reaction TimeLabeling Efficiency (%)Reference
This compound Peptide (RRLIEDNEYTARG)10:13730 min~96%[1]
This compound Peptide (RRLIEDNEYTARG)1:13730 min>70%[1]
Fluorescein Isothiocyanate (FITC) General ProteinVariesRoom Temp90 minNot specified[2][3]
4-Sulfophenyl Isothiocyanate (SPITC) Peptide DigestNot specifiedNot specifiedNot specifiedNot specified[4][5]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following sections provide a general protocol for labeling proteins with 4-IPT and preparing them for mass spectrometry analysis.

Protocol 1: Labeling of Proteins with this compound

Materials:

  • Protein of interest (1-5 mg/mL in a suitable buffer)

  • This compound (4-IPT)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Labeling Buffer (e.g., 50 mM sodium borate, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with 4-IPT.

  • 4-IPT Solution Preparation: Immediately before use, prepare a stock solution of 4-IPT in anhydrous DMSO or ACN.

  • Labeling Reaction: Add the 4-IPT stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of the organic solvent should be kept low to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing. Protect the reaction from light if the protein is light-sensitive.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted 4-IPT. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and buffer exchange the labeled protein into a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.

Protocol 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

Materials:

  • Labeled protein conjugate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample by heating or using a denaturing agent compatible with subsequent enzymatic digestion.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the denaturant.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 desalting spin column according to the manufacturer's protocol.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid in water.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis protein Protein Solution reaction Labeling Reaction (37°C, 30-60 min) protein->reaction ipt 4-IPT Solution ipt->reaction quench Quenching reaction->quench purify_protein Purification (Desalting) quench->purify_protein labeled_protein Labeled Protein purify_protein->labeled_protein reduce_alkylate Reduction & Alkylation labeled_protein->reduce_alkylate digest Tryptic Digestion reduce_alkylate->digest desalt_peptides Peptide Desalting digest->desalt_peptides lcms LC-MS/MS Analysis desalt_peptides->lcms data_analysis Data Analysis lcms->data_analysis reaction_pathway cluster_reactants cluster_product protein Protein-NH2 (N-terminus or Lysine) conjugate Protein-NH-C(=S)-NH-Ph-I (Thiourea Conjugate) protein->conjugate ipt I-Ph-N=C=S (this compound) ipt->conjugate

References

A Researcher's Guide to Quantifying Protein Labeling: A Comparative Analysis of Amine-Reactive Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of experimental design, enabling a deeper understanding of protein function, interactions, and localization. A critical parameter in this process is the accurate determination of the Degree of Labeling (DOL), which represents the average number of label molecules conjugated to a single protein molecule. This guide provides a comprehensive comparison of common amine-reactive labeling strategies, with a focus on isothiocyanates, and presents detailed methodologies for quantifying labeling efficiency.

Comparing Amine-Reactive Labeling Chemistries

The selection of a labeling reagent is dictated by factors such as the desired specificity, the stability of the resulting bond, and the reaction conditions' compatibility with the protein of interest. Primary amines, present at the N-terminus and on lysine residues, are a common target for protein labeling. Here, we compare the performance of isothiocyanates with another widely used class of amine-reactive reagents, N-hydroxysuccinimide (NHS) esters.

FeatureIsothiocyanates (e.g., FITC)N-Hydroxysuccinimide (NHS) Esters
Reactive Group Isothiocyanate (-N=C=S)Succinimidyl ester
Target Residues Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Resulting Bond ThioureaAmide
Optimal pH 9.0 - 9.5[1]7.2 - 8.5[1]
Reaction Speed Slower (several hours to overnight)[1]Fast (minutes to a few hours)[1]
Reagent Stability in Aqueous Solution More stable than NHS esters[1]Prone to hydrolysis[1]
Conjugate Stability The thiourea bond is generally stable, though some studies suggest potential instability in certain in vivo contexts.[1][2]The amide bond is very stable.[1]
Labeling Efficiency Generally high, but dependent on pH and protein concentration. A higher percentage of isothiocyanates may conjugate to the protein compared to other amine-reactive dyes under certain conditions.[1][3]Can be very efficient, but is often affected by the competing hydrolysis of the NHS ester. For a protein concentration of 1-2.5 mg/mL, a labeling efficiency of 20-35% can be expected.[4]
Protein Recovery Generally good, but can be affected by precipitation at high label-to-protein ratios.Can be impacted by protein precipitation if the labeling reaction is not optimized.

Determining the Degree of Labeling (DOL)

The most common method for determining the DOL of a fluorescently labeled protein is through UV-Visible spectrophotometry. This method relies on measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorbance wavelength (λmax).

General Principle for DOL Calculation

The following formula is used to calculate the DOL:

Where:

  • A_max : Absorbance of the labeled protein at the λmax of the dye.

  • ε_protein : Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • A_280 : Absorbance of the labeled protein at 280 nm.

  • CF : Correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).

  • ε_dye : Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).

Experimental Protocols

Below are detailed protocols for protein labeling with an isothiocyanate (using FITC as an example) and an NHS ester, followed by the protocol for determining the DOL.

Protocol 1: Protein Labeling with Fluorescein Isothiocyanate (FITC)

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Purification column (e.g., size-exclusion chromatography)

  • Stir plate and stir bar

  • Aluminum foil

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is amine-free.[5]

  • Prepare the FITC Solution: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[5]

  • Labeling Reaction:

    • Slowly add the FITC solution to the stirring protein solution. A common starting point is a 10- to 25-fold molar excess of FITC to protein.[6] The optimal ratio may need to be determined empirically.

    • Protect the reaction from light by wrapping the container in aluminum foil.

    • Incubate the reaction for 8 hours at 4°C or for 1-2 hours at room temperature with continuous gentle stirring.[5][6]

  • Purification: Remove unreacted FITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute is the labeled protein.[7]

Protocol 2: Determining the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

Materials:

  • Purified labeled protein solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A_280).

    • Measure the absorbance at the λmax of the fluorescent dye (e.g., ~495 nm for FITC) (A_max).

    • Dilute the sample if the absorbance readings are outside the linear range of the spectrophotometer.

  • Calculate DOL: Use the formula provided in the "General Principle for DOL Calculation" section.

    • For FITC, the molar extinction coefficient (ε_dye) is approximately 68,000 M⁻¹cm⁻¹ at 494 nm, and the correction factor (CF) is approximately 0.3.[8]

    • The molar extinction coefficient of the protein (ε_protein) must be known. For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹ at 280 nm.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Protein Labeling Workflow Prepare Protein Prepare Protein Labeling Reaction Labeling Reaction Prepare Protein->Labeling Reaction Prepare Reagent Prepare Reagent Prepare Reagent->Labeling Reaction Purification Purification Labeling Reaction->Purification DOL Calculation DOL Calculation Purification->DOL Calculation Labeled Protein Labeled Protein DOL Calculation->Labeled Protein

Caption: General workflow for protein labeling and determination of the Degree of Labeling (DOL).

G cluster_1 Isothiocyanate Labeling Chemistry cluster_2 NHS Ester Labeling Chemistry Protein Protein + H2N-R Thiourea Thiourea Linkage R-NH-C(=S)-NH-R' Protein->Thiourea Isothiocyanate Isothiocyanate S=C=N-R' Isothiocyanate->Thiourea Protein2 Protein + H2N-R Amide Amide Linkage R-NH-C(=O)-R' Protein2->Amide NHSEster NHS Ester R'-C(=O)-O-NHS NHSEster->Amide

Caption: Comparison of the chemical reactions for isothiocyanate and NHS ester labeling of primary amines on proteins.

Conclusion

The accurate determination of the degree of labeling is paramount for the reproducibility and reliability of experiments involving conjugated proteins. While 4-Iodophenyl isothiocyanate is a valuable tool for specific applications such as N-terminal sequencing, more data is needed to establish it as a general-purpose labeling reagent with easily quantifiable parameters. In the absence of such data, researchers can confidently employ well-characterized reagents like FITC and NHS esters, using the detailed protocols and calculation methods provided in this guide to ensure robust and consistent protein labeling for their research endeavors.

References

A Comparative Guide to the Synthesis of 4-Iodophenyl Isothiocyanate: A Modern Approach vs. a Traditional Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Iodophenyl isothiocyanate is a valuable building block in pharmaceutical synthesis, and its preparation is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of a novel, streamlined synthetic route for this compound against a well-established traditional method, supported by experimental data to inform methodology selection.

Performance Comparison at a Glance

The following table summarizes the key quantitative performance indicators for a new, NaOH-promoted one-pot synthesis and a traditional two-step method for preparing this compound.

ParameterNew Synthetic Route (NaOH-Promoted)Traditional Synthetic Route (Tosyl Chloride Mediated)
Starting Material 4-Iodoaniline4-Iodoaniline
Key Reagents Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH)Carbon Disulfide (CS₂), Triethylamine (Et₃N), p-Toluenesulfonyl Chloride (TsCl)
Solvent Acetonitrile (CH₃CN)Dichloromethane (CH₂Cl₂)
Reaction Time 9 hours~30 minutes
Yield High (comparable to other aryl isothiocyanates)Moderate to Excellent (e.g., 85% for 4-bromoaniline)
Workup/Purification Centrifugation, concentration, flash chromatographyAqueous workup, extraction, concentration, flash chromatography
Key Advantages "Green" synthesis, uses low-cost and readily available reagents, one-pot procedure, no extra desulfurating reagent needed.[1]Generally applicable protocol, relatively short reaction time.[2]
Key Disadvantages Longer reaction time.Requires a desulfurating agent, may require stronger bases for electron-deficient amines.[2]

Experimental Protocols

New Synthetic Route: NaOH-Promoted One-Pot Synthesis

This method represents a greener and more streamlined approach to the synthesis of aryl isothiocyanates. It utilizes sodium hydroxide as both the base and the desulfurating agent, avoiding the need for additional, often toxic, reagents.[1]

Procedure: To a vial containing acetonitrile (1.5 mL), add powdered sodium hydroxide (40.0 mg, 1 mmol), 4-iodoaniline (0.5 mmol), and carbon disulfide (114.2 mg, 1.5 mmol) sequentially. The mixture is stirred at room temperature for 9 hours, during which a slightly yellow solid may precipitate. Following the reaction, the mixture is centrifuged for 3 minutes at 6000 rpm. The clear supernatant is collected and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel (eluent: petroleum ether) to yield this compound.

Traditional Synthetic Route: Tosyl Chloride Mediated Decomposition

This widely used method involves the in situ formation of a dithiocarbamate salt from the parent amine and carbon disulfide, followed by decomposition to the isothiocyanate using p-toluenesulfonyl chloride.[2]

Procedure: In a reaction vessel, dissolve 4-iodoaniline (1.0 equiv.) in dichloromethane. Add triethylamine (2.0 equiv.) and carbon disulfide (1.2 equiv.) to the solution and stir at room temperature. After 10 minutes, add p-toluenesulfonyl chloride (1.1 equiv.) in one portion. The reaction mixture is stirred at room temperature for an additional 20 minutes. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography to afford this compound.

Workflow Visualizations

The following diagrams illustrate the logical flow of the new and traditional synthetic routes for this compound.

new_synthetic_route cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine 4-Iodoaniline reaction Stir in Acetonitrile (Room Temperature, 9h) start_amine->reaction start_cs2 Carbon Disulfide (CS₂) start_cs2->reaction start_naoh Sodium Hydroxide (NaOH) start_naoh->reaction centrifuge Centrifugation reaction->centrifuge concentrate Concentration centrifuge->concentrate chromatography Flash Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow of the new NaOH-promoted one-pot synthesis.

traditional_synthetic_route cluster_start Starting Materials cluster_intermediate_formation Dithiocarbamate Formation (in situ) cluster_decomposition Decomposition cluster_workup Workup & Purification cluster_product Final Product start_amine 4-Iodoaniline intermediate Stir in Dichloromethane (Room Temperature, 10 min) start_amine->intermediate start_cs2 Carbon Disulfide (CS₂) start_cs2->intermediate start_et3n Triethylamine (Et₃N) start_et3n->intermediate add_tscl Add p-Toluenesulfonyl Chloride (TsCl) intermediate->add_tscl react_tscl Stir at Room Temperature (20 min) add_tscl->react_tscl quench Aqueous Quench react_tscl->quench extract Extraction quench->extract purify Flash Chromatography extract->purify product This compound purify->product

Caption: Workflow of the traditional tosyl chloride mediated synthesis.

References

A Comparative Analysis of the Neuroprotective Effects of 4-IPITC and Other Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Iodophenyl Isothiocyanate (4-IPITC) with Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Allyl Isothiocyanate (AITC) in Neuroprotection.

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have garnered significant interest for their potent chemopreventive and, more recently, neuroprotective properties. This guide provides a comparative overview of the neuroprotective effects of the synthetic isothiocyanate, this compound (4-IPITC), against three well-studied naturally occurring isothiocyanates: sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC). The comparison is based on available experimental data from in vitro and in vivo studies, with a focus on their efficacy in mitigating neuronal damage, promoting neuronal health, and modulating key signaling pathways implicated in neurodegeneration.

Comparative Analysis of Neuroprotective Effects

The neuroprotective potential of these isothiocyanates has been evaluated across various experimental models mimicking aspects of neurodegenerative diseases and ischemic insults. While direct head-to-head comparative studies are limited, a compilation of data from different studies provides insights into their relative potency and mechanisms of action.

In Vitro Neuroprotection

A study by Wellejus et al. (2012) demonstrated the robust neuroprotective properties of 4-IPITC in primary cortical neurons subjected to various insults.[1] In parallel, a comparative study by Liuzzi et al. provides quantitative data on the effects of SFN, PEITC, and AITC in a model of neuroinflammation.[2][3]

IsothiocyanateModel SystemAssayEndpointEffective Concentration/ResultCitation
4-IPITC Primary Cortical NeuronsGlutamate ExcitotoxicityCell Death ReductionShowed significant neuroprotection[4]
Primary Cortical NeuronsOxygen-Glucose DeprivationCell Death ReductionShowed significant neuroprotection[4]
Primary Cortical NeuronsMPP+ ToxicityCell Death ReductionShowed significant neuroprotection[4]
Primary Cortical NeuronsNeurite Outgrowth AssayNeurotrophic PropertiesPromoted neurite outgrowth[4]
Sulforaphane (SFN) Primary Rat AstrocytesMTT AssayCytotoxicity (IC50)> 25 µM[2][3]
Primary Rat AstrocytesDCFH-DA AssayROS Production Inhibition~24% reduction[2][3]
Primary Rat AstrocytesZymography & RT-PCRMMP-9 Inhibition100% inhibition at 25 µM[2][3]
Primary Cortical NeuronsOGD/RCell ViabilitySignificant increase at 1 µM[5]
Phenethyl Isothiocyanate (PEITC) Primary Rat AstrocytesMTT AssayCytotoxicity (IC50)> 10 µM[2][3]
Primary Rat AstrocytesDCFH-DA AssayROS Production Inhibition~20% reduction[2][3]
Primary Rat AstrocytesZymography & RT-PCRMMP-9 InhibitionDose-dependent reduction[2][3]
Allyl Isothiocyanate (AITC) Primary Rat AstrocytesMTT AssayCytotoxicity (IC50)> 400 µM[2][3]
Primary Rat AstrocytesDCFH-DA AssayROS Production InhibitionNot significant[2][3]
Primary Rat AstrocytesZymography & RT-PCRMMP-9 Inhibition90% inhibition (at max non-toxic dose)[2][3]
Neuroblastoma CellsNeurite Outgrowth AssayNeurite LengthDose-dependent increase (1-20 µM)[6]

Note: The data for 4-IPITC and the other isothiocyanates are from different studies and experimental conditions may vary.

In Vivo Neuroprotection

The neuroprotective efficacy of 4-IPITC has also been demonstrated in animal models of neurodegenerative diseases.

IsothiocyanateAnimal ModelKey FindingsCitation
4-IPITC Experimental Autoimmune Encephalomyelitis (EAE) in ratsSignificantly delayed disease onset and decreased the cumulative EAE score at 10, 20, and 40 mg/kg (oral administration).[4]
MPTP-induced Parkinson's disease in miceShowed potential for dampening toxicity at 5 mg/kg (oral administration).[4]

Mechanistic Insights: The Role of Nrf2 Signaling

A central mechanism underlying the neuroprotective effects of many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress and inflammation, key contributors to neurodegeneration.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (4-IPITC, SFN, PEITC, AITC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1_mod->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_n->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Genes Induces Transcription Neuroprotection Neuroprotection Genes->Neuroprotection

Figure 1: Nrf2 Signaling Pathway Activation by Isothiocyanates.

While 4-IPITC's neuroprotective actions are suggested to involve this pathway, direct comparative studies on the Nrf2 activation potency of 4-IPITC versus SFN, PEITC, and AITC are needed to establish a clear hierarchy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the assessment of isothiocyanate neuroprotective effects.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol Summary:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the isothiocyanate for a specified period.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[9][10]

  • Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol Summary:

    • Culture cells in a 96-well plate and treat with the test compounds.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates.

    • Incubate for a specified time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate cytotoxicity as the percentage of LDH released compared to a maximum LDH release control (cells lysed with a detergent).

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity/Viability Assessment cluster_data Data Analysis start Seed Neuronal Cells (e.g., Primary Cortical Neurons) treatment Treat with Isothiocyanates (4-IPITC, SFN, PEITC, AITC) + Neurotoxic Insult start->treatment MTT MTT Assay (Measures Mitochondrial Activity) treatment->MTT LDH LDH Assay (Measures Membrane Integrity) treatment->LDH analysis Quantify Cell Viability/ Cytotoxicity vs. Control MTT->analysis LDH->analysis conclusion conclusion analysis->conclusion Determine Neuroprotective Concentrations

Figure 2: General Experimental Workflow for In Vitro Neuroprotection Assays.
Neurite Outgrowth Assay

This assay is used to assess the neurotrophic properties of a compound, its ability to promote the growth of axons and dendrites.[4][6]

  • Principle: Neuronal cells are cultured in the presence of the test compound, and changes in neurite length and branching are quantified using microscopy and image analysis software.

  • Protocol Summary:

    • Plate neuronal cells (e.g., primary neurons or neuroblastoma cell lines) on a suitable substrate.

    • Treat the cells with different concentrations of the isothiocyanate.

    • After a defined incubation period (e.g., 24-72 hours), fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Analyze the images to quantify neurite length, number of neurites, and branching complexity per cell.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[4]

  • Principle: EAE is induced in susceptible rodent strains by immunization with myelin-derived proteins or peptides emulsified in complete Freund's adjuvant (CFA), often accompanied by an injection of pertussis toxin. This leads to an autoimmune response against the central nervous system, resulting in inflammation, demyelination, and progressive paralysis.

  • Protocol Summary:

    • Induce EAE in rats or mice according to a standardized protocol.

    • Administer the isothiocyanate (e.g., 4-IPITC) or vehicle orally on a daily basis, starting before or at the onset of clinical signs.

    • Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is normal and 5 is moribund or dead.

    • Record the day of disease onset, peak clinical score, and cumulative disease score for each animal.

    • At the end of the study, spinal cords can be collected for histological analysis of inflammation and demyelination.

Conclusion

The available evidence strongly suggests that 4-IPITC is a promising neuroprotective agent with demonstrated efficacy in a range of in vitro and in vivo models of neuronal injury and neurodegeneration.[4] Its protective effects are likely mediated, at least in part, through the activation of the Nrf2 signaling pathway, a mechanism shared with other well-characterized isothiocyanates like sulforaphane, phenethyl isothiocyanate, and allyl isothiocyanate.

While a definitive ranking of the neuroprotective potency of these compounds is challenging without direct comparative studies, the existing data provides a valuable framework for further investigation. Future research should focus on conducting head-to-head comparisons of 4-IPITC with other isothiocyanates in standardized in vitro and in vivo models to elucidate their relative efficacy and to further unravel the nuances of their mechanisms of action. Such studies will be instrumental in guiding the development of isothiocyanate-based therapeutics for the treatment of neurodegenerative diseases.

References

A Researcher's Guide to Evaluating 4-Iodophenyl Isothiocyanate in Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their experimental and therapeutic endeavors. The covalent attachment of reporter molecules, drugs, or other functionalities to proteins and antibodies underpins a vast array of applications, from diagnostics and imaging to targeted drug delivery. 4-Iodophenyl isothiocyanate is an amine-reactive compound that offers a versatile handle for bioconjugation. This guide provides a comprehensive framework for evaluating its performance, particularly within the context of commercially available bioconjugation kits, against other common amine-reactive and thiol-reactive chemistries.

Mechanism of Isothiocyanate Bioconjugation

Isothiocyanates react with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction, which is favored under slightly alkaline conditions (pH 8.5-9.5), results in the formation of a stable thiourea bond. At a more neutral pH, isothiocyanates can also react with thiol groups of cysteine residues to form a dithiocarbamate linkage, although this reaction is reversible.[1][2]

Isothiocyanate_Reaction Protein Protein-NH₂ (Lysine or N-terminus) Intermediate Transition State Protein->Intermediate Nucleophilic attack Reagent I-Ph-N=C=S (this compound) Reagent->Intermediate Product Protein-NH-C(=S)-NH-Ph-I (Thiourea Conjugate) Intermediate->Product Proton transfer

Reaction of this compound with a primary amine on a protein.

Comparative Analysis of Common Bioconjugation Reagents

While this compound is effective for labeling primary amines, it is crucial to consider its performance in relation to other widely used bioconjugation reagents. The choice of reagent will depend on the specific application, the nature of the biomolecule, and the desired stability of the resulting conjugate.

FeatureThis compoundN-hydroxysuccinimide (NHS) EstersMaleimides
Target Functional Group Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Resulting Linkage ThioureaAmideThioether
Optimal Reaction pH 8.5 - 9.57.2 - 8.5[3]6.5 - 7.5[4]
Bond Stability The thiourea bond is generally considered stable, though some studies suggest potential instability in vivo compared to amide bonds.[5][6]The amide bond is highly stable under a wide range of physiological conditions.[7]The thioether bond is susceptible to a retro-Michael reaction, leading to potential instability and thiol exchange in vivo.[4][8] Next-generation maleimides have been developed to improve stability.[4]
Key Advantages Provides an aromatic handle for potential further modifications or detection.Forms a very stable conjugate. The reaction is generally rapid and efficient.[]Highly specific for cysteine residues, allowing for site-specific conjugation.
Potential Drawbacks Requires a higher pH for optimal reaction with amines, which may not be suitable for all proteins. Can exhibit cross-reactivity with thiols at lower pH.[2]Susceptible to hydrolysis, which competes with the conjugation reaction, especially at higher pH.[10]Instability of the linkage can be a significant issue. Requires the presence of a free thiol, which may necessitate reduction of disulfide bonds.

Experimental Protocols for Performance Evaluation

To objectively evaluate the performance of this compound in a bioconjugation kit, a series of standardized experiments should be conducted. The following protocols provide a framework for this evaluation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Incubate Protein + Reagent) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (Dissolve this compound) Reagent_Prep->Conjugation Purification Purification (Remove excess reagent) Conjugation->Purification DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL Recovery Assess Protein Recovery (Protein Assay) Purification->Recovery Stability Evaluate Conjugate Stability (Incubation and Analysis) DOL->Stability

Workflow for evaluating a bioconjugation kit.
Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • This compound

  • Labeling Buffer: 100 mM carbonate-bicarbonate buffer, pH 9.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., desalting column)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Labeling Buffer via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the Storage Buffer.

  • Characterization: Determine the degree of labeling and protein concentration of the purified conjugate.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined using a spectrophotometer.[11][12]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax for this compound, the absorbance of the phenyl group will contribute to the 280nm reading).

  • Calculate the concentration of the protein and the label using the Beer-Lambert law (A = εcl), incorporating a correction factor for the absorbance of the label at 280 nm.

  • The DOL is the molar ratio of the label to the protein.

Note: For accurate DOL determination of an unlabeled iodophenyl group, mass spectrometry would be a more precise method.

Protocol 3: Assessment of Conjugate Stability

This protocol assesses the stability of the thiourea linkage over time.

Procedure:

  • Incubate the purified conjugate in a relevant biological buffer (e.g., PBS or human serum) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample.

  • Analyze the samples by a suitable method such as HPLC or SDS-PAGE to detect any release of the label from the protein.

Data Presentation for Kit Comparison

When comparing different bioconjugation kits, it is essential to present the quantitative data in a clear and structured format.

KitReagent ChemistryTarget ProteinProtein Concentration (mg/mL)Molar Ratio (Reagent:Protein)Degree of Labeling (DOL)Protein Recovery (%)Conjugate Stability (% Intact after 72h)
Kit A This compoundIgG2.020:1
Kit B NHS EsterIgG2.020:1
Kit C MaleimideReduced IgG2.020:1

Application in Signaling Pathway Analysis

Bioconjugates are frequently used to study cellular signaling pathways. For instance, an antibody conjugated to a therapeutic agent can be used to target a specific cell surface receptor and modulate its downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Conjugate Antibody-Drug Conjugate (with this compound linker) Conjugate->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

Targeted modulation of a signaling pathway.

Conclusion

This compound is a valuable reagent for the bioconjugation of proteins via primary amines. However, its performance relative to other chemistries, such as those offered in various commercial kits, must be carefully evaluated for each specific application. Factors such as the desired bond stability, the sensitivity of the protein to reaction conditions, and the intended use of the final conjugate should guide the selection process. By employing standardized experimental protocols and systematic data analysis, researchers can make informed decisions to achieve optimal and reproducible bioconjugation outcomes.

References

Quantitative Analysis of 4-Iodophenyl Isothiocyanate Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide sequencing, and the development of targeted therapeutics, the choice of a labeling reagent is critical. The kinetics of the reaction between the reagent and the target molecule dictates the efficiency, specificity, and overall success of the conjugation process. This guide provides a quantitative and comparative analysis of the reaction kinetics of 4-Iodophenyl isothiocyanate (4-IPITC), a reagent valued for its applications in protein modification and diagnostics. We will objectively compare its performance with common alternatives, supported by available experimental data and established chemical principles.

Executive Summary

This compound is an aromatic isothiocyanate that participates in nucleophilic addition reactions, primarily with amine groups, to form stable thiourea linkages. The presence of an iodine atom on the phenyl ring influences its reactivity. Generally, aromatic isothiocyanates are less reactive than their aliphatic counterparts. However, the electron-withdrawing nature of the iodine substituent is expected to enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reaction rate compared to the parent phenyl isothiocyanate (PITC). This guide will delve into the available quantitative data to substantiate these claims and provide a framework for selecting the appropriate reagent for specific applications.

Comparative Reaction Kinetics

While specific second-order rate constants for the reaction of this compound with various nucleophiles are not abundantly available in the public literature, we can infer its reactivity based on established principles of physical organic chemistry and comparative data from similar compounds.

The reactivity of aromatic isothiocyanates is significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the isothiocyanate carbon, leading to a faster reaction rate with nucleophiles. Conversely, electron-donating groups decrease the reaction rate. The iodine atom in 4-IPITC is a weakly electron-withdrawing group. Therefore, 4-IPITC is expected to be more reactive than phenyl isothiocyanate (PITC) but less reactive than isothiocyanates with strongly electron-withdrawing groups like a nitro group (e.g., 4-nitrophenyl isothiocyanate).

IsothiocyanateStructureRelative Reactivity with Amines (Predicted)Key Characteristics
This compound (4-IPITC) I-C₆H₄-NCSModerateIodine provides a site for radiolabeling ([¹²⁵I]) and can be used in radical-directed dissociation for mass spectrometry.[1]
Phenyl Isothiocyanate (PITC) C₆H₅-NCSLowThe standard reagent for Edman degradation in peptide sequencing.[2]
Fluorescein Isothiocyanate (FITC) C₂₁H₁₁NO₅SVariable (Steric Hindrance)Widely used for fluorescently labeling proteins and other biomolecules.[3] The bulky fluorescein moiety can influence reaction kinetics.
Benzyl Isothiocyanate (BITC) C₆H₅CH₂NCSHighAn aliphatic isothiocyanate, generally more reactive than aromatic counterparts.[4]

Table 1: Comparison of this compound with Alternative Reagents.

Experimental Protocols

The determination of reaction kinetics for isothiocyanates is crucial for optimizing conjugation protocols. Below are detailed methodologies for key experiments to quantify the reactivity of this compound.

Protocol 1: Determination of Second-Order Rate Constant by UV-Vis Spectrophotometry

This method is suitable for monitoring the reaction of an isothiocyanate with a chromophoric or non-chromophoric amine by observing the change in absorbance over time.

Materials:

  • This compound

  • Nucleophile of interest (e.g., glycine, n-butylamine)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Anhydrous organic solvent for stock solution (e.g., Acetonitrile or DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 10 mM). Prepare a stock solution of the nucleophile in the reaction buffer (e.g., 100 mM).

  • Determination of λmax: To determine the wavelength of maximum absorbance change, record the UV-Vis spectra of the reactants and the product (after the reaction has gone to completion).

  • Kinetic Run:

    • Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, mix the reaction buffer and the nucleophile solution to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of the 4-IPITC stock solution.

    • Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of the nucleophile), plot the natural logarithm of the change in absorbance versus time.

    • The pseudo-first-order rate constant (k') is determined from the slope of the resulting straight line.

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the nucleophile.[5]

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for monitoring the disappearance of reactants and the appearance of products over time.

Materials:

  • This compound

  • Nucleophile of interest

  • Reaction buffer

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution. Initiate the reaction by adding the 4-IPITC stock solution.

  • Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Develop a suitable gradient elution method to separate 4-IPITC, the nucleophile, and the thiourea product.

    • Monitor the elution of the compounds using the detector.

  • Data Analysis:

    • Determine the concentrations of the reactants and/or product at each time point by integrating the respective peak areas.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Visualizing Reaction Workflows and Pathways

To better understand the processes involved in the quantitative analysis of this compound reaction kinetics, the following diagrams illustrate a typical experimental workflow and the general reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (4-IPITC & Nucleophile Stocks) reaction_init Reaction Initiation (Mixing of Reactants) reagent_prep->reaction_init instrument_setup Instrument Setup (Spectrophotometer/HPLC) instrument_setup->reaction_init data_acq Data Acquisition (Absorbance/Chromatograms) reaction_init->data_acq data_proc Data Processing (Plotting & Fitting) data_acq->data_proc rate_const Rate Constant Determination (k) data_proc->rate_const

A typical experimental workflow for kinetic analysis.

Reaction_Pathway IPITC This compound (I-Ph-N=C=S) Intermediate Tetrahedral Intermediate IPITC->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product Thiourea Product (I-Ph-NH-C(=S)-NH-R) Intermediate->Product Proton Transfer

General reaction pathway for thiourea formation.

Conclusion

The reactivity of this compound is a key factor in its utility as a bioconjugation reagent. While direct quantitative kinetic data remains somewhat elusive in publicly accessible literature, the principles of physical organic chemistry suggest that it is more reactive than phenyl isothiocyanate due to the electron-withdrawing nature of the iodine substituent. This enhanced reactivity, coupled with the unique properties conferred by the iodine atom, makes 4-IPITC a valuable tool for researchers. The experimental protocols provided in this guide offer a clear path for the quantitative determination of its reaction kinetics, enabling researchers to optimize their conjugation strategies and make informed decisions when selecting a labeling reagent. Further studies are warranted to establish a comprehensive database of rate constants for the reaction of 4-IPITC with a wide range of biologically relevant nucleophiles.

References

A Comparative Guide to 4-Iodophenyl Isothiocyanate: Applications, Limitations, and Alternatives in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Iodophenyl isothiocyanate (4-IPITC) presents a versatile molecular tool with applications spanning from neuroprotective research to the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its applications, outlines its limitations, and compares its performance with alternative reagents, supported by experimental data and detailed protocols.

Core Applications of this compound

This compound is a synthetic compound valued for its dual reactivity. The isothiocyanate group (-N=C=S) readily reacts with primary amines, making it a useful tool for labeling and crosslinking proteins and other biomolecules. The presence of an iodine atom on the phenyl ring provides a site for further chemical modifications, such as cross-coupling reactions, and can be utilized for radiolabeling.

Key application areas include:

  • Neuroprotective Agent: Studies have demonstrated that 4-IPITC exhibits neuroprotective and neurotrophic properties. It has been shown to reduce cell death in various in vitro models of neurodegeneration and has shown potential in in vivo models of conditions like Parkinson's disease and experimental autoimmune encephalomyelitis.[1]

  • Pharmaceutical Synthesis: The isothiocyanate and iodo functionalities make 4-IPITC a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[2] The isothiocyanate group serves as a precursor for creating diverse molecular structures through nucleophilic addition, while the iodine atom allows for various coupling reactions to build molecular complexity.[2]

  • Bioconjugation and Protein Labeling: Like other isothiocyanates, 4-IPITC can be used to label proteins at their N-terminus or on lysine residues. The covalent bond formed with the amine group is relatively stable, allowing for the attachment of probes, tags, or other molecules of interest. While less common than workhorse reagents like FITC, the principle of reactivity is the same.

Limitations of this compound

Despite its utility, 4-IPITC is not without its drawbacks. Researchers should consider the following limitations:

  • Reactivity and Stability: Isothiocyanates can be susceptible to hydrolysis, especially at higher pH. The reactivity of the isothiocyanate group can also be influenced by steric hindrance and the electronic properties of the target molecule.

  • Toxicity and Handling: 4-IPITC is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[3][4] Proper personal protective equipment and handling procedures are essential.

  • Competition in Complex Mixtures: In complex biological samples, the reactivity of isothiocyanates is not exclusively limited to the intended target, which can lead to off-target labeling.

  • Limited Solubility: Depending on the application, the solubility of this aromatic compound in aqueous buffers may be limited, potentially requiring the use of organic co-solvents which can affect protein stability.

Performance Comparison with Alternative Bioconjugation Reagents

The choice of a labeling reagent is critical for the success of an experiment. Here, we compare 4-IPITC with other common classes of amine- and thiol-reactive reagents.

Reagent ClassTarget Residue(s)Bond StabilityKey AdvantagesKey Disadvantages
Isothiocyanates (e.g., 4-IPITC, FITC) N-terminus, LysineStable thiourea bondWell-established chemistry, good for primary aminesCan have lower conjugation efficiency, potential for off-target reactions
N-hydroxysuccinimide (NHS) esters N-terminus, LysineAmide bondHigh reactivity with primary amines, wide variety of commercially available reagentsSusceptible to hydrolysis, especially at higher pH
Maleimides CysteineThioether bondHighly selective for thiols, rapid reaction kineticsThe resulting succinimide linkage can be unstable and undergo hydrolysis or exchange reactions
Haloacetamides (e.g., Iodoacetamides) CysteineThioether bondForms a very stable bondSlower reaction rate compared to maleimides, can also react with other nucleophiles
Benzyl Isothiocyanates CysteineDithiocarbamateImproved labeling efficiency for thiols compared to phenyl isothiocyanates
Quantitative Comparison of Labeling Efficiency

A study comparing phenyl isothiocyanates with their benzyl isothiocyanate analogs for labeling a reduced antibody fragment (Fab) highlighted the impact of the linker on reactivity.

CompoundTargetpH 6.5 Labeling Yield (Single Modification)pH 8.0 Labeling Yield (Single Modification)
Phenyl Isothiocyanate analogCysteineNo modification on Light Chain (LC) or Heavy Chain (HC)21% on LC, 36% on HC
Benzyl Isothiocyanate analogCysteine89% on LC, 100% on HC100% on LC, 100% on HC

Data adapted from a study on isothiocyanate reactivity with a reduced antibody fragment.[5]

This data suggests that the reactivity of the isothiocyanate group can be significantly modulated by its local chemical environment, with the benzyl analog showing superior performance for cysteine labeling in this specific context.

Experimental Protocols

General Protocol for Protein Labeling with an Isothiocyanate Reagent

This protocol provides a general framework for labeling proteins with an isothiocyanate like 4-IPITC. Optimization of the molar ratio of the labeling reagent to the protein and the reaction conditions (pH, temperature, time) is crucial for each specific application.

  • Protein Preparation: Dissolve the protein in a suitable buffer, typically a bicarbonate or borate buffer at pH 8.0-9.0. The concentration of the protein should be determined based on the specific experiment.

  • Labeling Reagent Preparation: Prepare a stock solution of the isothiocyanate reagent (e.g., 4-IPITC) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add the desired molar excess of the isothiocyanate stock solution to the protein solution while gently vortexing. The reaction is typically carried out at room temperature or 4°C for 1-2 hours with continuous gentle mixing.

  • Removal of Unreacted Label: Separate the labeled protein from the unreacted isothiocyanate using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling by spectrophotometry or mass spectrometry.

Synthesis of Isothiocyanates from Primary Amines

A common method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts, which are formed from the reaction of a primary amine with carbon disulfide.[6][7]

  • Formation of Dithiocarbamate Salt: A primary amine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or potassium hydroxide) to form a dithiocarbamate salt.[6][8]

  • Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate.[6] A variety of desulfurizing agents can be used, including tosyl chloride, iodine, or hydrogen peroxide.[6][7]

Visualizing the Landscape of Protein Labeling and Synthesis

To better understand the context of 4-IPITC's use, the following diagrams illustrate the workflow of protein labeling, the general synthesis of isothiocyanates, and a comparison of amine-reactive labeling strategies.

G cluster_workflow Protein Labeling Workflow Protein Protein Solution (pH 8-9) Reaction Incubation (RT, 1-2h) Protein->Reaction ITC_stock 4-IPITC Stock (in DMSO/DMF) ITC_stock->Reaction Purification Purification (Size Exclusion) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Caption: Experimental workflow for protein labeling with 4-IPITC.

G cluster_synthesis General Isothiocyanate Synthesis Amine Primary Amine (R-NH2) Dithiocarbamate Dithiocarbamate Salt Amine->Dithiocarbamate CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Base Base (e.g., Et3N) Base->Dithiocarbamate + Isothiocyanate Isothiocyanate (R-N=C=S) Dithiocarbamate->Isothiocyanate Desulfurizing_Agent Desulfurizing Agent (e.g., Tosyl Chloride) Desulfurizing_Agent->Isothiocyanate +

Caption: Synthetic pathway for isothiocyanates from primary amines.

G cluster_comparison Amine-Reactive Labeling Comparison cluster_itc_props Properties cluster_nhs_props Properties Target Target: Primary Amines (N-terminus, Lysine) Isothiocyanates Isothiocyanates (e.g., 4-IPITC) Target->Isothiocyanates NHS_Esters NHS Esters Target->NHS_Esters ITC_Adv Adv: Stable Thiourea Bond Isothiocyanates->ITC_Adv ITC_Dis Disadv: Potential for lower efficiency Isothiocyanates->ITC_Dis NHS_Adv Adv: High Reactivity NHS_Esters->NHS_Adv NHS_Dis Disadv: Susceptible to Hydrolysis NHS_Esters->NHS_Dis

Caption: Comparison of isothiocyanates and NHS esters for amine labeling.

References

comparing the efficacy of different desulfurization agents for isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isothiocyanates, a critical functional group in many biologically active compounds and pharmaceutical intermediates, often involves the desulfurization of in situ generated dithiocarbamate salts. The choice of desulfurizing agent is paramount, directly influencing reaction efficiency, yield, purity, and substrate scope. This guide provides an objective comparison of various desulfurization agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Desulfurization Agents

The efficacy of several common desulfurizing agents was evaluated in the microwave-assisted synthesis of benzyl isothiocyanate from benzylamine and carbon disulfide. The results, summarized in the table below, highlight significant variations in yield under identical reaction conditions.

Desulfurizing AgentAbbreviationYield (%)[1][2]
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonateDMT/NMM/TsO⁻92
Cyanuric chlorideTCT87
IodineI₂86
Di-tert-butyl dicarbonate(Boc)₂O82
Propane phosphonic acid anhydrideT3P®80
p-Toluenesulfonyl chlorideTsCl78
Ethyl chloroformate-75
Hydrogen peroxide (30%)H₂O₂75

Beyond this direct comparison, other reagents are frequently employed with notable advantages for specific applications:

  • Triflic anhydride (Tf₂O): A highly efficient reagent for the synthesis of isothiocyanates from primary amines and carbon disulfide, offering good to excellent yields.[3]

  • Triphosgene: A solid, safer alternative to phosgene, used for the dehydrosulfurization of dithiocarbamates to yield isothiocyanates.[4]

  • Heavy metal salts (e.g., lead nitrate, cobalt(II) chloride, copper(II) sulfate): Traditional and effective reagents, though their toxicity and the need for heavy metal waste disposal are significant drawbacks.[5][6]

  • Sodium persulfate: An efficient agent for a wide range of substrates, including alkyl, aryl, and amino acid derivatives, and is particularly useful for the synthesis of chiral isothiocyanates without racemization.[5]

Experimental Protocols

Detailed methodologies for key desulfurization reactions are provided below.

General Procedure for Isothiocyanate Synthesis via Dithiocarbamate Salt Formation

This two-step, one-pot synthesis is a widely adopted method for the preparation of isothiocyanates.

cluster_step1 Step 1: Dithiocarbamate Salt Formation cluster_step2 Step 2: Desulfurization amine Primary Amine dithiocarbamate Dithiocarbamate Salt Intermediate amine->dithiocarbamate cs2 Carbon Disulfide (CS₂) cs2->dithiocarbamate base Base (e.g., Triethylamine) base->dithiocarbamate isothiocyanate Isothiocyanate Product dithiocarbamate->isothiocyanate desulfurizing_agent Desulfurizing Agent desulfurizing_agent->isothiocyanate

General workflow for isothiocyanate synthesis.

Materials:

  • Primary amine (1.0 equiv)

  • Carbon disulfide (1.0-3.0 equiv)

  • Base (e.g., Triethylamine, 1.0-4.0 equiv)

  • Desulfurizing agent (e.g., DMT/NMM/TsO⁻, 1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the base and carbon disulfide.

  • Stir the reaction mixture at room temperature for the time specified in the relevant protocol (typically 5 minutes to 1 hour) to form the dithiocarbamate salt intermediate.[1][7]

  • Add the desulfurizing agent to the reaction mixture.

  • The reaction may be heated (conventional or microwave) or stirred at room temperature until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with water and/or brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography.

Protocol for Microwave-Assisted Synthesis of Benzyl Isothiocyanate using DMT/NMM/TsO⁻[1][7]

Materials:

  • Benzylamine (2 mmol, 1 equiv)

  • Triethylamine (6 mmol, 3 equiv)

  • Carbon disulfide (6 mmol, 3 equiv)

  • Dichloromethane (DCM, 3 mL)

  • DMT/NMM/TsO⁻ (2 mmol, 1 equiv)

Procedure:

  • In a microwave vial, dissolve benzylamine in DCM.

  • Add triethylamine and carbon disulfide to the solution and stir at room temperature for 5 minutes.

  • Add DMT/NMM/TsO⁻ to the mixture.

  • Seal the vial and subject it to microwave irradiation at 90°C for 3 minutes.

  • After cooling, dilute the reaction mixture with DCM and wash successively with water, 1N HCl, and again with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using hexane as the eluent to afford pure benzyl isothiocyanate.

Reaction Mechanism: Desulfurization of Dithiocarbamate

The conversion of a dithiocarbamate salt to an isothiocyanate is a key transformation. While the exact mechanism can vary with the desulfurizing agent, a general pathway is illustrated below.

cluster_mechanism General Desulfurization Mechanism dithiocarbamate Dithiocarbamate Anion activation Activation of Sulfur by Desulfurizing Agent (E+) dithiocarbamate->activation Nucleophilic Attack intermediate Thioacyl Intermediate activation->intermediate elimination Elimination intermediate->elimination isothiocyanate Isothiocyanate elimination->isothiocyanate sulfur_byproduct Sulfur-containing Byproduct elimination->sulfur_byproduct

A generalized desulfurization pathway.

Conclusion

The selection of an appropriate desulfurization agent is a critical parameter in the synthesis of isothiocyanates. For high-yield and rapid synthesis under microwave conditions, DMT/NMM/TsO⁻ has demonstrated superior performance.[1][2] Reagents like cyanuric chloride and iodine also provide excellent yields and are readily available.[1][2] For syntheses requiring the preservation of chirality, sodium persulfate is a noteworthy option.[5] The choice of reagent should be guided by factors such as substrate compatibility, desired yield, reaction conditions, cost, and toxicity. The experimental protocols provided herein offer a starting point for the development of robust and efficient synthetic procedures for isothiocyanate synthesis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Iodophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of 4-Iodophenyl isothiocyanate, ensuring laboratory safety and regulatory compliance.

I. Understanding the Hazards

This compound is a hazardous substance that requires careful handling. It is classified as an acute oral, dermal, and inhalation toxicant (Category 4). Furthermore, it is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Adherence to strict safety protocols is crucial at all stages of its use and disposal.

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, providing essential data for risk assessment and handling procedures.

PropertyValueSource
Molecular Formula C₇H₄INS[2][3]
Molecular Weight 261.08 g/mol [2][3]
CAS Number 2059-76-9[2][3]
Appearance Off-white solid[1]
Melting Point 76 - 78 °C[1]
Boiling Point No information available[1]
Flash Point No information available[1]
Solubility No information available
logP (Octanol/Water Partition Coefficient) 4.2[2]

III. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator is necessary.

IV. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.

Step 1: Segregation and Storage

  • Do not mix this compound with other waste streams.

  • Store the waste in a clearly labeled, sealed, and compatible container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, alcohols, and amines.

Step 2: Waste Collection

  • Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 3: Incineration

  • The primary and recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • This procedure must be carried out by a licensed and approved waste disposal plant in accordance with all federal, state, and local environmental regulations.

V. Accidental Release Measures

In the event of a spill:

  • Evacuate the immediate area.

  • Ventilate the area of the spill.

  • Wear the appropriate personal protective equipment (PPE).

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable decontamination solution.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe segregate Step 2: Segregate and Store Waste in a Labeled, Sealed Container ppe->segregate contact_vendor Step 3: Contact Licensed Hazardous Waste Vendor segregate->contact_vendor provide_sds Step 4: Provide Safety Data Sheet (SDS) to Waste Vendor contact_vendor->provide_sds transport Step 5: Arrange for Waste Pickup and Transportation provide_sds->transport incineration Step 6: Disposal via Incineration at an Approved Facility transport->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

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